molecular formula C3H5NOS B1220212 4-Thiazolidinone CAS No. 2281-74-5

4-Thiazolidinone

货号: B1220212
CAS 编号: 2281-74-5
分子量: 103.15 g/mol
InChI 键: NOLHRFLIXVQPSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Thiazolidinone is a privileged, five-membered heterocyclic scaffold in modern medicinal chemistry, comprising sulfur, nitrogen, and a carbonyl group at the 4-position . It serves as a versatile building block for designing novel bioactive molecules, with its core amenable to modification at the 2, 3, and 5 positions to optimize pharmacological properties . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Biological Significance Researchers utilize this compound as a key precursor in developing compounds for multiple therapeutic areas. In oncology research , this compound derivatives have demonstrated potent antiproliferative effects against various cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast . These compounds often exert their effects by inducing apoptosis and cell cycle arrest . In infectious disease research , this scaffold is instrumental in creating new antimicrobial agents active against a spectrum of Gram-positive and Gram-negative bacteria and fungi, with some derivatives exhibiting activity against drug-resistant strains . Furthermore, its significance in metabolic disease research is well-established, as the thiazolidine-2,4-dione substructure is a key pharmacophore in PPARγ agonists like Pioglitazone and Rosiglitazone, used in type 2 diabetes management . Additional research explores its potential as an anti-inflammatory, antioxidant, anticonvulsant, and antiviral agent . Key Features for Research The great research value of this compound lies in its synthetic versatility. It is commonly synthesized via cyclocondensation reactions involving aldehydes, amines, and mercaptoacetic acid . Its structure is highly amenable to molecular hybridization, allowing researchers to create hybrid molecules by conjugating it with other pharmacophores like pyrazole, sulfonamide, or natural product-derived moieties to enhance biological activity and selectivity . This makes it an exceptionally powerful tool for generating diverse compound libraries in hit-to-lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NOS/c5-3-1-6-2-4-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLHRFLIXVQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348459
Record name 4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2281-74-5
Record name 4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Thiazolidinone Core: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, constituting the central structural motif of numerous compounds with a wide array of biological activities. This five-membered heterocyclic ring, containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4, offers a versatile platform for synthetic modification, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth overview of the this compound core, including its fundamental properties, synthesis, characterization, and its role in modulating key biological pathways.

Core Structure and Physicochemical Properties

The foundational structure of this compound is a saturated thiazole (B1198619) ring with a carbonyl group at the fourth position. The presence of heteroatoms and the carbonyl group imparts a unique electronic and steric profile, making it an excellent pharmacophore for interaction with various biological targets. Substitutions at the 2, 3, and 5-positions are commonly explored to develop derivatives with enhanced potency and selectivity.

Table 1: Physicochemical Properties of the Unsubstituted this compound Core

PropertyValueSource
Molecular FormulaC₃H₅NOSPubChem
Molecular Weight103.15 g/mol PubChem
Melting PointNot reported for unsubstituted core-
Boiling PointNot reported for unsubstituted core-
LogP (calculated)-0.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds0PubChem

Note: The properties of substituted 4-thiazolidinones can vary significantly based on the nature of the appended functional groups.

Spectroscopic Properties and Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques. These methods provide crucial information about the molecular framework and the nature of substituents.

Table 2: Characteristic Spectroscopic Data for the this compound Core

TechniqueCharacteristic Peaks / Signals
Infrared (IR) Spectroscopy C=O (amide) stretch: 1680-1720 cm⁻¹ N-H stretch (if unsubstituted at N-3): 3100-3300 cm⁻¹ C-N stretch: 1350-1450 cm⁻¹
¹H-NMR Spectroscopy -S-CH₂-C=O (protons at C-5): δ 3.6-4.0 ppm (singlet or AB quartet) -N-CH₂-S- (protons at C-2, if unsubstituted): δ 4.5-5.0 ppm N-H (if unsubstituted at N-3): δ 8.0-9.0 ppm (broad singlet)
¹³C-NMR Spectroscopy C=O (C-4): δ 170-175 ppm -S-CH₂- (C-5): δ 30-40 ppm -N-CH₂-S- (C-2): δ 50-60 ppm
Mass Spectrometry Molecular ion peak (M⁺) is typically observed. Fragmentation often involves cleavage of the thiazolidinone ring, with characteristic losses of CO, CH₂S, and substituents.

Synthesis of the this compound Core

The most prevalent and versatile method for synthesizing the this compound scaffold is the one-pot, multi-component reaction involving an amine, an aldehyde or ketone, and a mercaptoalkanoic acid, typically thioglycolic acid. This reaction proceeds through the initial formation of a Schiff base (imine) from the amine and carbonyl compound, followed by a cyclocondensation reaction with the mercaptoalkanoic acid.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Amine Amine Reaction_Mixture Reaction Mixture Amine->Reaction_Mixture Aldehyde Aldehyde/Ketone Aldehyde->Reaction_Mixture Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reaction_Mixture Solvent Solvent (e.g., Toluene (B28343), Ethanol) Solvent->Reaction_Mixture Reflux Reflux/Stirring Reaction_Mixture->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product TLC TLC Pure_Product->TLC Melting_Point Melting Point Pure_Product->Melting_Point Spectroscopy Spectroscopy (IR, NMR, MS) Pure_Product->Spectroscopy

A general workflow for the synthesis and characterization of this compound derivatives.
Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-phenyl-4-thiazolidinone

This protocol provides a representative example of the synthesis of a 2,3-disubstituted this compound.

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-chloroaniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous toluene (20 mL).

  • Reflux the mixture for 2-3 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the formation of the Schiff base.

  • Cool the reaction mixture to room temperature.

  • Add thioglycolic acid (1.2 mmol) dropwise to the reaction mixture with constant stirring.

  • Reflux the mixture for an additional 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with a saturated solution of sodium bicarbonate to remove unreacted thioglycolic acid, followed by washing with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-chlorophenyl)-3-phenyl-4-thiazolidinone.

  • Dry the purified product under vacuum.

  • Characterize the final product using melting point determination, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Signaling Pathways

This compound derivatives have been reported to exhibit a remarkable range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. The versatility of the scaffold allows for the introduction of various substituents that can modulate the compound's interaction with specific biological targets.

Anticancer Activity and Modulation of the PI3K/Akt Signaling Pathway

A significant area of research has focused on the development of this compound derivatives as anticancer agents. Many of these compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that is often dysregulated in cancer. Several this compound derivatives have been shown to inhibit components of this pathway, leading to apoptosis of cancer cells.

The following diagram illustrates the PI3K/Akt signaling pathway and a hypothetical point of intervention by a this compound derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt mTOR mTOR pAkt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazolidinone This compound Derivative Thiazolidinone->PI3K Inhibition

The PI3K/Akt signaling pathway with a potential point of inhibition by a this compound derivative.

Conclusion

The this compound core represents a highly valuable scaffold in the field of drug discovery and development. Its synthetic accessibility, coupled with the ability to readily introduce chemical diversity, has led to the identification of numerous derivatives with potent and varied biological activities. The continued exploration of this versatile heterocyclic system, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the development of novel therapeutic agents to address a wide range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of the this compound core in their drug development endeavors.

Synthesis of Novel 4-Thiazolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, complete with detailed experimental protocols, quantitative biological data, and visualizations of synthetic pathways.

Introduction to 4-Thiazolidinones

This compound is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom. Its derivatives have garnered significant attention in drug discovery due to their wide range of pharmacological properties, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antiviral activities.[1][2][3] The versatility of the this compound ring allows for modifications at the N-3, C-2, and C-5 positions, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[1][4]

General Synthetic Strategies

The synthesis of this compound derivatives most commonly involves a one-pot, three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a mercaptocarboxylic acid (typically thioglycolic acid).[3][5] Variations in catalysts, solvents, and reaction conditions have led to the development of numerous efficient and environmentally friendly synthetic protocols.

Key Synthetic Pathways

A prevalent method for synthesizing 2,3-disubstituted 4-thiazolidinones involves the condensation of an aromatic aldehyde, a primary amine, and thioglycolic acid.[3] This reaction can be catalyzed by various agents, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) or Lewis acids, and can be performed under conventional heating, microwave irradiation, or ultrasound conditions.[3][5] Green chemistry approaches often utilize water or polyethylene (B3416737) glycol (PEG) as a solvent.[3][5]

Another important class, the 5-arylidene-4-thiazolidinones, are typically synthesized via a Knoevenagel condensation of a this compound with an aromatic aldehyde.[6] These derivatives are of particular interest due to their potential as Michael acceptors, which can contribute to their biological activity.

The following diagram illustrates a general workflow for the synthesis and evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (Amine, Aldehyde, Thioglycolic Acid) reaction One-Pot Three-Component Reaction start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification spectral Spectroscopic Analysis (IR, NMR, Mass Spec) purification->spectral elemental Elemental Analysis spectral->elemental screening In Vitro Screening (Anticancer, Antimicrobial, etc.) elemental->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

General workflow for the synthesis and evaluation of this compound derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives, based on established literature procedures.

Protocol 1: DBSA-Catalyzed Synthesis of 2,3-Disubstituted 4-Thiazolidinones in Water

This protocol describes an environmentally benign, one-pot, three-component synthesis of 2,3-disubstituted 4-thiazolidinones using p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst in water.[5]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Primary amine (1 mmol)

  • Thioglycolic acid (1.2 mmol)

  • p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%)

  • Water (10 mL)

Procedure:

  • To a stirred solution of DBSA (10 mol%) in water (10 mL), add the aromatic aldehyde (1 mmol) and the primary amine (1 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add thioglycolic acid (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time specified for the particular substrates (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is separated by filtration.

  • Wash the crude product with water and then a saturated sodium bicarbonate solution.

  • Recrystallize the crude product from ethanol (B145695) to afford the pure 2,3-disubstituted this compound.

Protocol 2: Microwave-Assisted Synthesis of 4-Thiazolidinones

Microwave irradiation can significantly accelerate the synthesis of 4-thiazolidinones.[7][8]

Materials:

  • Schiff base (1 mmol) (pre-formed from an amine and an aldehyde)

  • Thioglycolic acid (1.1 mmol)

  • Anhydrous ZnCl₂ (catalytic amount)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • A mixture of the Schiff base (1 mmol), thioglycolic acid (1.1 mmol), and a catalytic amount of anhydrous ZnCl₂ in DMF (5 mL) is placed in a microwave-safe vessel.

  • The reaction mixture is irradiated in a microwave synthesizer at a specified power and temperature for a short duration (e.g., 2-5 minutes).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative novel this compound derivatives reported in the literature.

Table 1: Anticancer Activity of Novel this compound Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
28a HepG2 (Liver)27.59[1]
MCF-7 (Breast)8.97[1]
HT-29 (Colon)5.42[1]
28b HepG2 (Liver)4.97[1]
MCF-7 (Breast)5.33[1]
HT-29 (Colon)3.29[1]
25b MCF-7 (Breast)<1.50[1]
25c MCF-7 (Breast)<1.50[1]
25e HCT-116 (Colon)8.91[1]
A549 (Lung)11.73[1]
13 (Cell line not specified)15.18[9]
Table 2: Antimicrobial Activity of Novel this compound Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
29d Mycobacterium tuberculosis H₃₇Rv1.5[10]
31h Mycobacterium tuberculosis H₃₇Rv25[10]
40h M. tuberculosis H₃₇Ra0.12[10]
48a M. tuberculosis0.5[10]
48k M. tuberculosis0.5[10]
4a Pseudomonas fluorescens, Staphylococcus aureus100-400[11]
4e Pseudomonas fluorescens, Staphylococcus aureus100-400[11]
14 E. coli(pMICec = 2.14 µM)[9]

Mechanism of Action and Signaling Pathways

Certain this compound derivatives, particularly the thiazolidine-2,4-diones (TZDs) like pioglitazone (B448) and rosiglitazone, are well-known for their antidiabetic effects.[12] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[13][14]

The following diagram illustrates the signaling pathway of TZD-mediated PPARγ activation.

G cluster_cell Adipocyte TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Initiates Response Increased Insulin (B600854) Sensitivity & Glucose Uptake TargetGenes->Response

Signaling pathway of thiazolidinedione (TZD) activation of PPARγ.

Activation of PPARγ by TZDs leads to the transcription of genes involved in glucose and lipid metabolism, ultimately resulting in enhanced insulin sensitivity and improved glycemic control.[13][14]

Conclusion

The this compound scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. The synthetic versatility of this heterocyclic system, coupled with the broad spectrum of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the potential of novel this compound derivatives.

References

The Biological Significance of the 4-Thiazolidinone Scaffold: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities, mechanisms of action, and therapeutic potential of 4-thiazolidinone derivatives.

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered ring system, featuring a sulfur atom, a nitrogen atom, and a carbonyl group, serves as a versatile template for the design and synthesis of novel therapeutic agents.[3] Modifications at the 2, 3, and 5-positions of the thiazolidinone ring have yielded a vast library of derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][2] This technical guide provides a comprehensive overview of the biological importance of the this compound scaffold, focusing on its therapeutic applications, mechanisms of action, and structure-activity relationships, with a view to informing future drug discovery and development efforts.

Diverse Pharmacological Activities

The this compound nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects. This has led to its characterization as a "magic moiety" or "wonder nucleus" in the field of medicinal chemistry.[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health.[4] this compound derivatives have emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[4][5]

Bacterial Infections: These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[4] A notable mechanism of action for some this compound derivatives is the inhibition of the bacterial enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] By targeting this pathway, these compounds can disrupt cell wall integrity, leading to bacterial cell lysis and death.

Fungal Infections: Certain this compound derivatives have also exhibited potent antifungal activity, highlighting their potential as broad-spectrum antimicrobial agents.[3]

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic strategies.[6] The this compound scaffold has proven to be a valuable pharmacophore in the design of anticancer agents, with derivatives showing cytotoxicity against various cancer cell lines.[7][8]

The anticancer effects of this compound derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9][10] By interfering with these fundamental cellular processes, these compounds can inhibit tumor growth and proliferation. Some derivatives have also been shown to inhibit specific enzymes that are overexpressed in cancer cells, such as protein kinases and matrix metalloproteinases (MMPs).[8][11]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibitory activity against key inflammatory mediators.[11] For instance, certain derivatives have been found to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and inflammation.[11]

Antiviral Activity

The global impact of viral infections underscores the urgent need for new antiviral therapies. The this compound scaffold has been explored for its antiviral potential, with some derivatives showing activity against a variety of viruses.[12][13]

Quantitative Data Summary

The biological activity of this compound derivatives is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric for enzyme inhibition and anticancer activity, representing the concentration of a compound required to inhibit a biological process by 50%. For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following tables summarize the reported biological activities of selected this compound derivatives.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Citation
27b K-562 (Chronic Myeloid Leukemia)4.86[1]
28b HepG2 (Liver Cancer)4.97[1]
28b MCF-7 (Breast Cancer)5.33[1]
28b HT-29 (Colon Cancer)3.29[1]
42d MCF-7 (Breast Cancer)0.47[1]
42d A549 (Lung Cancer)0.59[1]
42d HeLa (Cervical Cancer)0.53[1]
Compound 4 HT-29 (Colon Cancer)0.073[8]
Compound 4 A549 (Lung Cancer)0.35[8]
Compound 4 MDA-MB-231 (Breast Cancer)3.10[8]
Compound 13 Not Specified15.18[14]
Compound 7g MCF-7 (Breast Cancer)40[6]
Compound 7g A549 (Lung Cancer)40[6]
Compound 7g PC3 (Prostate Cancer)50[6]

Table 2: Antimicrobial Activity of a Selected this compound Derivative

Compound ReferenceMicroorganismMIC (µM)Citation
Compound 14 E. coli2.14[14]

Table 3: Enzyme Inhibition Activity of Selected this compound Derivatives

Compound ReferenceEnzymeIC50Citation
Compound 26 Human Dihydroorotate Dehydrogenase (hDHODH)1.75 µM[15]
Compound 31 Human Dihydroorotate Dehydrogenase (hDHODH)1.12 µM[15]
Compound 2d Human Carbonic Anhydrase I (hCA I)6.75 µM[16]
Compound 2d Human Carbonic Anhydrase II (hCA II)7.55 µM[16]
Derivative 23 Matrix Metalloproteinase-9 (MMP-9)40 nM[11]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism of the anticancer activity of many this compound derivatives is the induction of apoptosis. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins.

Thiazolidinone This compound Derivative Bcl2 Bcl-2 Family (Anti-apoptotic) Thiazolidinone->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Thiazolidinone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest in Cancer Cells

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phases.[1][2] This prevents cancer cells from progressing through the division cycle and ultimately leads to a halt in tumor growth.

Thiazolidinone This compound Derivative CDK_Cyclin Cyclin-Dependent Kinases (CDKs) & Cyclins Thiazolidinone->CDK_Cyclin Inhibits G1_S_Transition G1/S Checkpoint CDK_Cyclin->G1_S_Transition Promotes G2_M_Transition G2/M Checkpoint CDK_Cyclin->G2_M_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation G2_M_Transition->Cell_Proliferation

Caption: Mechanism of cell cycle arrest by this compound derivatives.

Inhibition of Bacterial MurB Enzyme

The antibacterial activity of certain this compound derivatives is attributed to their ability to inhibit the MurB enzyme, which is crucial for peptidoglycan synthesis in bacteria.

UDP_NAG_EP UDP-N-acetylglucosamine enolpyruvate MurB MurB Enzyme UDP_NAG_EP->MurB Substrate UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM Product Peptidoglycan_Synthesis Peptidoglycan Synthesis UDP_NAM->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Thiazolidinone This compound Derivative Thiazolidinone->MurB Inhibits

Caption: Inhibition of bacterial cell wall synthesis via MurB enzyme.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-Aryl-4-Thiazolidinones

A common and efficient method for the synthesis of 2-aryl-4-thiazolidinones is a one-pot, three-component condensation-cyclization reaction.

Procedure:

  • A primary amine (aromatic or aliphatic), an aromatic aldehyde, and thioglycolic acid are combined in a suitable solvent, such as polypropylene (B1209903) glycol (PPG).

  • The reaction mixture is heated at a specific temperature (e.g., 110°C) for a designated period.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated and purified, typically by column chromatography.[4]

Knoevenagel Condensation for Thiazolidinone-Isatin Hybrids

The Knoevenagel condensation is a key reaction for synthesizing certain thiazolidinone hybrids, such as those incorporating an isatin (B1672199) moiety.

Procedure:

  • A thiazolidinone derivative is reacted with an appropriate isatin derivative.

  • The reaction is carried out in a suitable solvent, like methanol (B129727), in the presence of a base, such as morpholine.

  • The reaction mixture is typically stirred overnight.

  • The resulting crude solid product is then washed with a solvent like ethanol (B145695) or methanol to yield the purified hybrid compound.[15]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound derivatives for a specified duration (e.g., 48 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plate is incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

In Vitro Enzyme Inhibition Assay

The inhibitory activity of this compound derivatives against specific enzymes is evaluated using in vitro enzyme assays.

General Procedure:

  • The purified enzyme is incubated with various concentrations of the test compound.

  • The substrate for the enzyme is then added to initiate the reaction.

  • The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time, often using a spectrophotometric or fluorometric method.

  • The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

Example: MMP-9 Inhibition Assay The assay for matrix metalloproteinase-9 (MMP-9) inhibition often involves a fluorogenic substrate. The cleavage of the substrate by MMP-9 results in an increase in fluorescence, which can be monitored over time. The presence of an inhibitor will reduce the rate of fluorescence increase.[11]

Example: Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay The activity of hDHODH can be measured by monitoring the reduction of a dye, such as 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP is proportional to the enzyme activity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for a multitude of diseases, including infectious diseases, cancer, and inflammatory disorders. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, which is crucial for lead optimization.

Future research in this area should continue to focus on:

  • Rational Design and Synthesis: Employing computational tools and a deeper understanding of target-ligand interactions to design more potent and selective this compound derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess the efficacy, pharmacokinetics, and safety profiles of lead candidates.

  • Combination Therapies: Investigating the potential of this compound derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the this compound scaffold holds significant promise for the discovery of next-generation medicines that can address unmet medical needs and improve human health.

References

Unraveling the Multifaceted Mechanisms of 4-Thiazolidinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a vast array of synthetic compounds with diverse and potent biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory effects, making this heterocyclic motif a subject of intense investigation for novel therapeutic agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Mechanisms of Action

This compound derivatives exhibit a wide range of anticancer activities, operating through multiple, often interconnected, mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways involved in cancer progression.

Enzyme Inhibition

A primary mode of action for many this compound compounds is the direct inhibition of enzymes that are critical for cancer cell survival and proliferation.

  • Protein Kinases: Many this compound derivatives act as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1] Inhibition of these kinases can disrupt downstream signaling cascades, leading to reduced cell proliferation and survival. For instance, certain derivatives have shown inhibitory activity against VEGFR-2, EGFR, and other tyrosine kinases.[1]

  • Carbonic Anhydrases (CAs): Several this compound compounds have been identified as effective inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which is essential for tumor growth and metastasis.

Induction of Apoptosis

A significant number of this compound derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptosis-regulating proteins.

Cell Cycle Arrest

In addition to inducing apoptosis, many this compound compounds can halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. This is often observed as an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolidinone-coumarin hybrids hCA IX91 - 334.3 (nM)[3]
Quinolinone-thiazolidin-4-one hybrid 24b MDA-MB-2318.16[4]
Quinolinone-thiazolidin-4-one hybrid 24c MCF-718.03[4]
Thiazolidin-4-one-1,3,4-oxadiazole 42d MCF-70.47[4]
Thiazolidin-4-one-1,3,4-oxadiazole 42d A5490.59[4]
Thiazolidin-4-one-1,3,4-oxadiazole 42d HeLa0.53[4]
Isatin-based thiazolidin-4-one 28b HepG24.97[4]
Isatin-based thiazolidin-4-one 28b MCF-75.33[4]
Isatin-based thiazolidin-4-one 28b HT-293.29[4]
Steroidal mono-thiazolidin-4-one 4a K5628.5 - 14.9[4][5]
Steroidal mono-thiazolidin-4-one 4a HeLa8.9 - 15.1[4][5]
Steroidal bis-thiazolidin-4-one 5a MDA-MB-36112.7 - 25.6[4][5]
Aminoindane thiazolidinone 2d hCA I6.75[6][7]
Aminoindane thiazolidinone 2d hCA II7.55[6][7]
Quinazolinone-thiazolidinone 7 HCT1165.27[8]
This compound-Indolin-2-One 7g MCF-740[9]
This compound-Indolin-2-One 7g A54940[9]
This compound-Indolin-2-One 7g PC350[9]
ZK-Thiazolidinone (TAL) Plk10.019[10]
1,3,4-thiadiazole-thiazolidinone 7i Carbonic Anhydrase0.402[11]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

A major mechanism of anti-inflammatory action for this compound compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. Some derivatives exhibit dual inhibition of both COX and LOX, offering a broader spectrum of anti-inflammatory activity with potentially fewer side effects.[12]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus. Once in the nucleus, NF-κB promotes the transcription of numerous pro-inflammatory genes. Certain this compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[13][14]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected this compound derivatives, with IC50 values for COX and LOX enzyme inhibition.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-(Thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone (7) COX-230% inhibition at 200 µM[12]
2-(Thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone (7) COX-190% inhibition at 200 µM[12]
5-arylidene-4-thiazolidinone 16a COX-1158[1]
5-arylidene-4-thiazolidinone 16a LOX116[1]
5-arylidene-4-thiazolidinone 16b COX-1125[1]
5-arylidene-4-thiazolidinone 16b LOX125.9[1]
Thiazolidin-4-one 20b COX-214.4[1]
Thiazolidin-4-one 20c COX-220[1]
Thiazolidin-4-one 23a COX-22.3[1]
Thiazolidin-4-one 23b COX-21.9[1]
Thiazolidinone Derivative (THZD1) COX-21.9[15]
Thiazolidinone Derivative (THZD2) COX-22.3[15]
5-ene-4-thiazolidinone 140 COX-21.7[16]
5-benzylidene-2-phenyl-4-thiazolone 3e LOX12.98[17]

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cell differentiation. Several this compound derivatives, most notably the glitazone class of antidiabetic drugs, are potent PPARγ agonists. Activation of PPARγ by these compounds can lead to a variety of cellular responses, including anti-inflammatory effects through the inhibition of NF-κB signaling and anticancer effects via the induction of apoptosis and cell cycle arrest.[11][18][19][20]

Quantitative Data: PPARγ Agonist Activity

The following table summarizes the PPARγ agonist activity of a selected this compound derivative.

Compound/DerivativeAssayEC50 (µM)Reference
Thiazolidinedione 7i PPARγ activation0.245[21]

Antimicrobial Mechanisms of Action

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Inhibition of MurB

One of the key mechanisms of antibacterial action for this compound compounds is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected this compound derivatives, with Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (mg/mL)Reference
2,3-diaryl-thiazolidin-4-one 5 S. Typhimurium0.008 - 0.06
2,3-diaryl-thiazolidin-4-one 5 S. aureus0.008 - 0.06
2-iminothiazolidin-4-one 8d S. aureus0.00625

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of action of this compound compounds, the following diagrams have been generated using the DOT language.

G cluster_inhibition Enzyme Inhibition by this compound Thiazolidinone This compound Compound ProteinKinases Protein Kinases (e.g., VEGFR-2, EGFR) Thiazolidinone->ProteinKinases Inhibits CarbonicAnhydrases Carbonic Anhydrases (CA IX, CA XII) Thiazolidinone->CarbonicAnhydrases Inhibits COX_LOX COX & LOX Thiazolidinone->COX_LOX Inhibits MurB MurB Thiazolidinone->MurB Inhibits Procaspase Procaspase Thiazolidinone->Procaspase CellCycle Cell Cycle Progression Thiazolidinone->CellCycle TumorGrowth Tumor Growth & Metastasis ProteinKinases->TumorGrowth Anticancer Anticancer Effect ProteinKinases->Anticancer CarbonicAnhydrases->TumorGrowth CarbonicAnhydrases->Anticancer Inflammation Inflammation COX_LOX->Inflammation AntiInflammatory Anti-inflammatory Effect COX_LOX->AntiInflammatory BacterialCellWall Bacterial Cell Wall Synthesis MurB->BacterialCellWall Bactericidal Bactericidal Effect MurB->Bactericidal Caspase Active Caspase Procaspase->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Anticancer CellCycleArrest Cell Cycle Arrest (G2/M or G0/G1) CellCycle->CellCycleArrest CellCycleArrest->Anticancer

Figure 1: Overview of the primary mechanisms of action of this compound compounds.

NFkB_Pathway cluster_nfkb Inhibition of NF-κB Signaling by this compound InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active Dimer) p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation NFkB_DNA NF-κB binds to DNA Nucleus->NFkB_DNA ProinflammatoryGenes Pro-inflammatory Gene Transcription NFkB_DNA->ProinflammatoryGenes Thiazolidinone This compound Compound Thiazolidinone->IKK Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by this compound compounds.

PPARg_Pathway cluster_pparg Activation of PPARγ Signaling by this compound Thiazolidinone This compound Compound PPARg PPARγ Thiazolidinone->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to GeneTranscription Target Gene Transcription PPRE->GeneTranscription CellularEffects Cellular Effects: - Anti-inflammatory - Anticancer GeneTranscription->CellularEffects

References

The Structure-Activity Relationship of 4-Thiazolidinone Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic motif, characterized by a thiazolidine (B150603) ring with a carbonyl group at the fourth position, has been extensively explored as a pharmacophore for the development of novel therapeutic agents. The versatility of the this compound ring, which allows for substitutions at the 2nd, 3rd, and 5th positions, has enabled the generation of vast libraries of analogs with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Structure and Points of Derivatization

The this compound scaffold offers three primary sites for chemical modification: the C2, N3, and C5 positions. The substituents at these positions play a crucial role in determining the biological activity and potency of the analogs.

G General Structure of this compound Core cluster_0 cluster_1 a S d a->d b O c N b->c e c->e g R3 c->g N3 d->b f R2 d->f C2 e->a h R5 e->h C5

Caption: Key substitution points on the this compound ring.

Anticancer Activity of this compound Analogs

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. The SAR studies in this area are extensive, with specific substitutions significantly influencing their potency and mechanism of action.

Quantitative SAR Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative this compound analogs against various human cancer cell lines.

Compound IDR2 SubstituentR3 SubstituentR5 SubstituentCancer Cell LineIC50 (µM)Reference
1 2-(3-(arylalkyl aminocarbonyl)phenyl)2-methoxyphenylHA549 (Lung)<1[2]
2 2-(3-(arylalkyl aminocarbonyl)phenyl)2-methoxyphenylHMDA-MB-231 (Breast)<1[2]
3 4-chlorophenyl-5-(4-nitrobenzylidene)--[3]
4 4-methoxyphenyl-5-(4-hydroxybenzylidene)-18.59[3]
5 --5-(5-nitro-2-oxoindolin-3-ylidene)A549 (Lung)40[4]
6 --5-(5-nitro-2-oxoindolin-3-ylidene)MCF-7 (Breast)40[4]
7 --5-(5-nitro-2-oxoindolin-3-ylidene)PC3 (Prostate)50[4]
8 4-chlorophenyl--HCT116 (Colon)0.05[2]
9 4-chlorophenyl--HCT116 (Colon)0.12[2]
10 5-nitrofuran-2-yl-HMDA-MB-231 (Breast)1.9[5]
11 5-nitrofuran-2-yl-HHepG2 (Liver)5.4[5]
12 5-nitrofuran-2-yl-HHT-29 (Colon)6.5[5]

Key SAR Insights for Anticancer Activity:

  • C2 Position: Aromatic and heteroaromatic substitutions at the C2 position are crucial for anticancer activity. The presence of substituted phenyl rings, such as 2-(3-(arylalkyl aminocarbonyl)phenyl), has been shown to yield potent inhibitors of cancer cell growth.[2]

  • N3 Position: The substituent on the nitrogen atom at the 3rd position significantly modulates the anticancer potency. Aryl groups, like the 2-methoxyphenyl group, have been associated with enhanced activity.[2]

  • C5 Position: Modifications at the C5 position, often involving the introduction of a benzylidene or related moiety, are a common strategy to enhance anticancer effects. For instance, 5-arylidene-4-thiazolidinones have demonstrated significant cytotoxic activities.[4][5] The hybridization of the this compound core with other anticancer pharmacophores, such as isatin (B1672199) at the C5 position, has led to compounds with potent activity.[4]

Mechanism of Action in Cancer

The anticancer effects of this compound analogs are often mediated through the induction of apoptosis. Several studies have shown that these compounds can modulate the expression of key proteins involved in the apoptotic cascade.

A common mechanism involves the alteration of the Bax/Bcl-2 ratio. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death.[4][6]

G Apoptosis Signaling Pathway Induced by this compound Analogs Thiazolidinone This compound Analogs Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidinone->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazolidinone->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion | Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound analogs via the mitochondrial pathway.

Antimicrobial Activity of this compound Analogs

This compound derivatives have also been extensively investigated for their antimicrobial properties against a wide spectrum of bacteria and fungi.

Quantitative SAR Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against various microbial strains.

Compound IDR2 SubstituentR3 SubstituentR5 SubstituentMicrobial StrainMIC (µg/mL)Reference
13 2-Aryl--S. aureus100-400[7][8]
14 2-Aryl--E. coli100-400[7][8]
15 2-Aryl--P. fluorescens100-400[7][8]
16 2-Aryl--Fungal strains100-400[7][8]
17 Thiazole (B1198619), adamantane (B196018) moieties--Gram-positive bacteria-[3]
18 Thiazole, adamantane moieties--Gram-negative bacteria-[3]
19 Thiazole, adamantane moieties--Fungi-[3]

Key SAR Insights for Antimicrobial Activity:

  • The antimicrobial activity is significantly influenced by the nature of the substituents at the C2, N3, and C5 positions.

  • The incorporation of bulky and lipophilic groups often enhances antimicrobial potency.

  • The presence of halogen atoms, such as chlorine, on the aromatic rings attached to the thiazolidinone core has been shown to be favorable for antibacterial activity.

  • Hybrid molecules combining the this compound scaffold with other antimicrobial pharmacophores, such as thiazole and adamantane, have demonstrated remarkable growth inhibition against a wide spectrum of microorganisms.[3]

Mechanism of Action in Microbes

One of the proposed mechanisms for the antibacterial action of this compound derivatives is the inhibition of essential bacterial enzymes. Docking studies have suggested that these compounds can bind to the active site of MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[3]

G General Workflow for Synthesis and Screening of this compound Analogs Start Starting Materials (Amine, Aldehyde/Ketone, Thioglycolic Acid) Synthesis One-pot or Multi-step Synthesis Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Screening Biological Screening Characterization->Screening Anticancer Anticancer Assays (e.g., MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar (B569324) Diffusion) Screening->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR

Caption: A typical workflow for the development of this compound analogs.

Experimental Protocols

General Synthesis of 2,3,5-Substituted this compound Derivatives

A common and efficient method for the synthesis of 4-thiazolidinones is the one-pot, three-component reaction of an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid.[9]

Procedure:

  • A mixture of the appropriate amine (1 mmol), aldehyde or ketone (1 mmol), and thioglycolic acid (1.2 mmol) in a suitable solvent (e.g., toluene, ethanol, or DMF) is prepared.

  • A catalytic amount of a dehydrating agent (e.g., anhydrous ZnCl2 or Dean-Stark apparatus) is added to the reaction mixture.

  • The mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired this compound analog.[10][11]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (this compound analogs) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • A specific volume (e.g., 100 µL) of the test compound at a known concentration is added to each well. A standard antibiotic (e.g., ciprofloxacin) and the solvent are used as positive and negative controls, respectively.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for 24-48 hours.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ease of synthesis and the ability to introduce diverse substituents at multiple positions have made it a cornerstone in medicinal chemistry. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent anticancer and antimicrobial activities. Future research in this area will likely focus on the development of more selective and potent analogs, the elucidation of their detailed mechanisms of action, and the exploration of their potential in combination therapies. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound derivatives.

References

In Vitro Anticancer Activity of 4-Thiazolidinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the in vitro anticancer activity of this compound derivatives, focusing on quantitative data, detailed experimental protocols for key assays, and the underlying signaling pathways.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds. The following tables summarize the IC50 values for various this compound derivatives, offering a comparative analysis of their anticancer activity.

Table 1: Anticancer Activity of Phenylimino-4-thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
4a HCT 116 (Colon Carcinoma)Encouraging[1][2]
4b HepG2 (Hepatocellular Carcinoma)Encouraging[1][2]
VariousMCF-7 (Breast Adenocarcinoma)Moderate[1][2]

Table 2: Anticancer Activity of 2,3-diaryl-4-thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12 A549 (Lung Cancer)Potent[1]
12 MDA-MB-231 (Breast Cancer)Potent[1]

Table 3: Anticancer Activity of Thiazolidinone-Isatin Hybrids

CompoundCancer Cell LineIC50 (µM)Reference
7g A549 (Non-small-cell lung)40[3]
7g MCF-7 (Breast epithelial)40[3]
7g PC3 (Prostate)50[3]

Table 4: Anticancer Activity of Various this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Les-5935 A549 (Epithelial lung carcinoma)< 100[4]
Les-6009 A549 (Epithelial lung carcinoma)< 100[4]
Les-6166 A549 (Epithelial lung carcinoma)< 100[4]
13 Not Specified15.18[5]
23 A549 (Lung)0.96 ± 1.09[6]
63 MDA-MB-231 (Breast)8.16[6]
19e MDA-MB-231 (Triple-negative breast)0.97±0.13[7]

Key Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments cited in the evaluation of the anticancer activity of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (detecting Annexin V binding to externalized phosphatidylserine) is measured on the FL1 channel, and PI fluorescence (detecting compromised cell membranes) is measured on the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 (containing the DEVD sequence) to the cell lysate.

  • Signal Measurement: Incubate the reaction and measure the luminescence or fluorescence signal, which is proportional to the caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds, harvest, and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Generate a histogram of cell count versus DNA content to quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Protocol:

  • Protein Extraction: Treat cells with the compounds, harvest, and extract total protein using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often attributed to their ability to modulate various signaling pathways, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis via the Mitochondrial Pathway

Many this compound derivatives induce apoptosis through the intrinsic or mitochondrial pathway. This is often characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.[3]

Apoptosis_Pathway Thiazolidinone This compound Derivatives Bax Bax (Pro-apoptotic) Thiazolidinone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidinone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Mitochondrial Apoptosis Pathway
Cell Cycle Arrest at the G2/M Phase

Several this compound derivatives have been shown to induce cell cycle arrest at the G2/M phase.[6] This is often a consequence of DNA damage, which activates a signaling cascade involving checkpoint kinases that ultimately prevent the cell from entering mitosis.

Cell_Cycle_Arrest cluster_g2m Thiazolidinone This compound Derivatives DNADamage DNA Damage Thiazolidinone->DNADamage DDR DNA Damage Response Pathway DNADamage->DDR Cyclins Cyclins/CDKs DDR->Cyclins Inhibits CDC25 CDC25 Phosphatase DDR->CDC25 Inhibits G2M G2/M Arrest DDR->G2M Apoptosis Apoptosis G2M->Apoptosis

G2/M Cell Cycle Arrest Pathway
Inhibition of Key Enzymes

The anticancer effects of this compound derivatives can also be attributed to the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival.[8] These include:

  • Tubulin Polymerization: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to mitotic arrest and cell death.[6][8]

  • Protein Tyrosine Kinases (PTKs): PTKs are involved in various cellular functions, including proliferation and differentiation. Their inhibition can regulate cell growth.[8]

  • Carbonic Anhydrases: These enzymes are often overexpressed in various cancers, and their inhibition can impede tumor growth.[8]

Experimental_Workflow Start Start: This compound Derivatives CellCulture Cancer Cell Lines (e.g., MCF-7, A549, HepG2) Start->CellCulture Mechanism Mechanism of Action (e.g., Enzyme Inhibition) Start->Mechanism MTT MTT Assay (Cell Viability, IC50) CellCulture->MTT ApoptosisAssay Annexin V-FITC/PI Assay (Apoptosis) CellCulture->ApoptosisAssay CellCycle Cell Cycle Analysis (Propidium Iodide) CellCulture->CellCycle WesternBlot Western Blot (Bax, Bcl-2, Caspases) CellCulture->WesternBlot DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis Mechanism->DataAnalysis

In Vitro Experimental Workflow

This technical guide provides a foundational understanding of the in vitro anticancer activity of this compound derivatives. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers and scientists in the field of oncology drug discovery and development. Further investigations into the structure-activity relationships and in vivo efficacy of these promising compounds are warranted.

References

The Antimicrobial Frontier: A Technical Guide to Substituted 4-Thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored, the 4-thiazolidinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide delves into the antimicrobial potential of substituted 4-thiazolidinones, offering a comprehensive overview of their synthesis, in vitro efficacy, and proposed mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial potency of this compound derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. Extensive research has quantified this activity, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The following tables summarize the in vitro antimicrobial data for various substituted 4-thiazolidinones against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 1: Antibacterial Activity of Selected 2,3-Diaryl-4-Thiazolidinones (MIC in mg/mL) [1][2][3][4]

Compound/SubstituentBacillus cereus (G+)Staphylococcus aureus (G+)Micrococcus luteus (G+)Listeria monocytogenes (G+)Pseudomonas aeruginosa (G-)Enterobacter cloacae (G-)Salmonella Typhimurium (G-)
Compound 5 (4-NO2 phenyl at C2, 4-Cl benzothiazole (B30560) at N3) 0.0150.060.0150.030.0080.0150.008
Compound 8 (4-NO2 phenyl at C2, 6-OMe benzothiazole at N3) 0.0150.060.0150.030.0150.0150.015
Compound 15 (4-Cl phenyl at C2, 6-Cl benzothiazole at N3) 0.030.120.030.060.0150.030.015
Ampicillin >0.48>0.48>0.48>0.48>0.48>0.48>0.48
Streptomycin 0.120.240.120.120.120.120.06

Table 2: Antifungal Activity of Selected this compound Derivatives (MIC in mg/mL) [1][2][5]

Compound/SubstituentCandida albicansAspergillus fumigatusPenicillium chrysogenum
Hydroxy derivative 18.44±0.10--
Nitro derivative 18.88±0.14--
Compound 5 (4-NO2 phenyl at C2, 4-Cl benzothiazole at N3) 0.0080.0150.015
Bifonazole 0.030.060.03
Ketoconazole 0.060.060.03
Fluconazole 16.33±0.13--

Experimental Protocols

The synthesis and antimicrobial evaluation of 4-thiazolidinones follow established yet adaptable methodologies. Understanding these protocols is crucial for the replication of results and the rational design of new derivatives.

General Synthesis of 2,3-Disubstituted 4-Thiazolidinones

A common and efficient method for synthesizing this compound derivatives is a one-pot, three-component reaction.[6][7]

Synthesis_Workflow A Aromatic Amine E Reaction Mixture A->E B Aromatic Aldehyde B->E C Thioglycolic Acid C->E D Solvent (e.g., Dry Benzene (B151609)/Toluene) D->E F Reflux E->F Heat G Cyclization F->G H Substituted this compound G->H Product Formation

General synthetic workflow for 4-thiazolidinones.

Methodology:

  • An equimolar mixture of an appropriate aromatic amine, a substituted aromatic aldehyde, and thioglycolic acid is prepared.

  • The reactants are dissolved in a suitable dry solvent, such as benzene or toluene.

  • The reaction mixture is refluxed for a period of 8-12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified this compound derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][8]

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Test Compound Stock Solution C Serial Dilution of Test Compound A->C B Microbial Inoculum (0.5 McFarland) D Inoculation of Wells B->D C->D Add inoculum to diluted compound E Incubation (37°C, 24h) D->E F Visual Inspection for Microbial Growth E->F G Determination of MIC F->G Lowest concentration with no growth MurB_Inhibition_Pathway A UDP-N-acetylglucosamine B MurA C UDP-N-acetylenolpyruvylglucosamine A->C catalyzed by D MurB (UDP-N-acetylenolpyruvylglucosamine reductase) F UDP-N-acetylmuramic acid C->F catalyzed by E This compound Derivative E->D Inhibits G Peptidoglycan Synthesis F->G H Bacterial Cell Wall Integrity G->H I Cell Lysis H->I CYP51_Inhibition_Pathway A Lanosterol B CYP51 (Lanosterol 14α-demethylase) D Ergosterol Precursors A->D catalyzed by C This compound Derivative C->B Inhibits E Ergosterol Synthesis D->E F Fungal Cell Membrane Integrity E->F G Cell Death F->G QSAR_Logic cluster_descriptors Molecular Descriptors A Steric Factors (e.g., PMI-Y) E QSAR Model (Multiple Linear Regression) A->E B Electronic Factors (e.g., Heat of Formation, Dipole Energy) B->E C Lipophilic Parameters (e.g., log P) C->E D Topological Parameters (e.g., Molecular Connectivity Indices) D->E F Predicted Antimicrobial Activity E->F Predicts G Rational Design of Novel Derivatives F->G Informs

References

"anti-inflammatory properties of 4-Thiazolidinone based molecules"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Anti-inflammatory Properties of 4-Thiazolidinone Based Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Due to their diverse biological activities, these molecules represent a promising scaffold for the development of novel anti-inflammatory agents.[1][2] This document details their mechanisms of action, summarizes quantitative data on their efficacy, outlines key experimental protocols for their evaluation, and visualizes the cellular pathways they modulate.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are multi-faceted, primarily involving the inhibition of key enzymatic pathways and the modulation of pro-inflammatory signaling cascades.

1.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes:

A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][4][5] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting both COX and LOX, these compounds can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that predominantly target COX enzymes.[4][5]

1.2. Modulation of Pro-inflammatory Cytokines:

Several studies have demonstrated the ability of this compound derivatives to suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] These cytokines play a central role in orchestrating the inflammatory response. The inhibition of TNF-α and IL-6 release from immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages, is a key indicator of the potent anti-inflammatory potential of these compounds.[6]

1.3. Inhibition of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for COX-2, iNOS, TNF-α, and IL-6. Several this compound derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of these key inflammatory mediators.[1][8]

Quantitative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory efficacy of various this compound derivatives from several key studies.

Table 1: Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity of this compound Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)Reference
2-(thiazole-2-ylamino)-5-(m-chlorophenylidene)-4-thiazolidinone (7)-90-[3]
2-(thiazole-2-ylamino)-5-(p-hydroxyphenylidene)-4-thiazolidinone (1)-62-[3]
2-(thiazole-2-ylamino)-5-(p-nitrophenylidene)-4-thiazolidinone (4)-60-[3]
2-(thiazole-2-ylamino)-5-(o-chlorophenylidene)-4-thiazolidinone (8)-50-[3]
2-(thiazole-2-ylamino)-5-(p-chlorophenylidene)-4-thiazolidinone (6)-31-[3]
2-(thiazole-2-ylamino)-5-(m-nitrophenylidene)-4-thiazolidinone (5)-25-[3]
Derivative 3b-61.75-[9]
Derivative 3a-55.76-[9]
Derivative 3j-49.77-[9]
Derivative 3f-46.54-[9]
Derivative 3g-43.32-[9]
Derivative 48b--1.25 (COX-2)[10]
Derivative 48c--1.15 (COX-2)[10]

Table 2: Lipoxygenase (LOX) Inhibitory Activity of this compound Derivatives

CompoundLOX Inhibition (%)Reference
2-(thiazole-2-ylamino)-5-phenylidene-4-thiazolidinone derivatives (7 out of 9 tested)Showed LOX inhibition[3]

Table 3: Inhibition of Pro-inflammatory Cytokines by this compound Derivatives

CompoundCytokine InhibitedCell LineIC50 (µM) / % InhibitionReference
12dTNF-α, IL-6LPS-stimulated macrophagesDose-dependent inhibition[6]
12hTNF-α, IL-6LPS-stimulated macrophagesDose-dependent inhibition[6]
3fTNF-α-Better than indomethacin (B1671933)[7][11]
3gTNF-α-Better than indomethacin[7][11]

Table 4: In-vivo Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema)

CompoundDosePaw Edema Inhibition (%)Time PointReference
FP4-Maximum inhibition-[12]
FP7-Maximum inhibition-[12]
030.5 mg/kgRemarkable activity-[13]
040.5 mg/kgRemarkable activity-[13]
070.5 mg/kgRemarkable activity-[13]
120.5 mg/kgRemarkable activity-[13]
130.5 mg/kgRemarkable activity-[13]
A9200 mg/kg b.w. p.o.68.9120 min[14]
A4200 mg/kg b.w. p.o.68.5120 min[14]
A6200 mg/kg b.w. p.o.60.5120 min[14]
A10200 mg/kg b.w. p.o.58.54120 min[14]
A5200 mg/kg b.w. p.o.56.24120 min[14]
A8200 mg/kg b.w. p.o.52.05120 min[14]
3D-66.73 hr[15]
3F-64.33 hr[15]
61d1/20 LD5065.71 ± 10.496 hr[10]
61e1/20 LD5060.81 ± 8.496 hr[10]

Visualizing the Molecular Pathways and Experimental Processes

3.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives.

Arachidonic_Acid_Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation 4-Thiazolidinones 4-Thiazolidinones 4-Thiazolidinones->COX-1 / COX-2 4-Thiazolidinones->LOX

Caption: Inhibition of COX and LOX enzymes by 4-thiazolidinones.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylates IkB-NF-kB IkB-NF-kB (Inactive) NF-kB NF-kB NF-kB_n NF-kB (Active) NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB degradation 4-Thiazolidinones 4-Thiazolidinones 4-Thiazolidinones->IKK DNA DNA NF-kB_n->DNA Binds to promoter Pro-inflammatory Genes COX-2, TNF-a, IL-6 DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by 4-thiazolidinones.

3.2. Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel this compound derivatives as anti-inflammatory agents.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (IR, NMR, Mass Spec) Synthesis->Characterization InSilico In Silico Screening (Molecular Docking) Characterization->InSilico InVitro In Vitro Assays Characterization->InVitro InSilico->InVitro InVivo In Vivo Assays InVitro->InVivo Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR COX_Assay COX-1/COX-2 Inhibition LOX_Assay LOX Inhibition Cytokine_Assay Cytokine (TNF-a, IL-6) Inhibition Paw_Edema Carrageenan-Induced Paw Edema

Caption: Workflow for discovery of this compound anti-inflammatory agents.

Detailed Experimental Protocols

4.1. In-vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[9][12][16]

  • Animals: Wistar albino rats of either sex weighing between 150-200g are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The animals are divided into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different this compound derivatives.

    • The test compounds and standard drug are administered orally or intraperitoneally at a specific dose (e.g., 200 mg/kg).[14] The control group receives the vehicle.

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the left hind paw of each rat.

    • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 30, 60, 120, and 180 minutes).[14]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the test or standard group.

4.2. In-vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes.[9]

  • Method: A colorimetric enzyme assay kit is commonly used.[9]

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture includes a reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The plate is incubated at 37°C for a specified time (e.g., 10 minutes).

    • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

4.3. In-vitro Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of the LOX enzyme.

  • Method: A common method involves monitoring the formation of hydroperoxides from a fatty acid substrate like linoleic acid.

  • Procedure:

    • The assay is conducted in a quartz cuvette.

    • The reaction mixture contains a buffer (e.g., borate (B1201080) buffer), the LOX enzyme solution, and the test compound.

    • The reaction is initiated by adding the substrate (e.g., sodium linoleate).

    • The change in absorbance is monitored spectrophotometrically at 234 nm over time.

  • Data Analysis: The percentage of LOX inhibition is calculated from the reaction rates with and without the inhibitor. The IC50 value is subsequently determined.

4.4. Assay for Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-stimulated Macrophages

This assay evaluates the effect of the compounds on the production of TNF-α and IL-6 by immune cells.[6]

  • Cell Line: Murine macrophage cell lines, such as RAW 264.7, are typically used.

  • Procedure:

    • The macrophage cells are cultured in a suitable medium and seeded in 24-well plates.

    • The cells are pre-treated with various concentrations of the this compound derivatives for a specific duration (e.g., 1 hour).

    • The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure.

  • Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached at different positions of the thiazolidinone nucleus can modulate the anti-inflammatory activity. For instance, a chloro substituent on the phenylimino group at the second position has been shown to enhance anti-inflammatory activity.[12] In another study, a meta-chloro substitution on the phenylidene ring at position 5 resulted in the highest COX-2 inhibitory activity.[3]

  • Arylidene Moiety at Position 5: Electron-donating groups on the arylidene moiety at the 5th position of the this compound ring have been found to improve anticancer activity, which can be linked to inflammatory pathways.[12]

  • Lipophilicity: There can be a correlation between the lipophilicity of the compounds and their anti-inflammatory activity, with some studies showing a negative correlation with edema formation.[3]

Conclusion

This compound-based molecules represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. Their ability to act on multiple targets, including the dual inhibition of COX and LOX enzymes and the modulation of the NF-κB signaling pathway, makes them attractive candidates for overcoming the limitations of existing anti-inflammatory drugs. The extensive research summarized in this guide highlights the significant potential of this class of compounds. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will be crucial in translating these promising findings into clinically effective therapeutics for a range of inflammatory diseases.

References

"review of 4-Thiazolidinone in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Thiazolidinone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This five-membered ring system, containing a sulfur and a nitrogen atom, serves as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, making it a focal point in the quest for new drugs. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Synthesis of this compound Derivatives

The most prevalent and efficient method for synthesizing the this compound core is the one-pot, three-component condensation reaction. This reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid. The versatility of this synthesis allows for the introduction of a wide variety of substituents at the C2, N3, and C5 positions of the thiazolidinone ring, enabling the creation of diverse chemical libraries for biological screening.[1][2][3] Variations of this method include the use of microwave irradiation to accelerate the reaction and different catalysts to improve yields.[4]

G cluster_intermediates Reaction Pathway Amine Primary Amine (R1-NH2) SchiffBase Schiff Base Intermediate Amine->SchiffBase + Aldehyde Aldehyde Aldehyde (R2-CHO) Aldehyde->SchiffBase TGA Thioglycolic Acid (HSCH2COOH) Product 2,3-Disubstituted This compound TGA->Product SchiffBase->Product + Thioglycolic Acid (Cyclocondensation)

General Synthesis of this compound Derivatives.

Biological Activities and Therapeutic Potential

The structural diversity of this compound derivatives has led to their investigation against a wide array of biological targets.

Anticancer Activity

4-Thiazolidinones are a promising class of compounds in oncology research.[5][6] Numerous derivatives have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.[4][7][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer progression.[5][7] For instance, certain derivatives act as inhibitors of enzymes like carbonic anhydrase IX, which is implicated in tumor metabolism.

G Thiazolidinone This compound Derivative Cell Cancer Cell Thiazolidinone->Cell ROS ↑ ROS Production Cell->ROS Caspase3 ↑ Caspase-3 Activity ROS->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Simplified pathway of apoptosis induction by 4-thiazolidinones.

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 13 -15.18[9][10]
Hybrid 56 MCF-7 (Breast)6.06[11]
OVCAR-3 (Ovarian)5.12[11]
Derivative 63 MDA-MB-231 (Breast)8.16[11]
Derivative 23 A549 (Lung)0.96[11]
Compound 4 HT-29 (Colon)0.073[4]
A549 (Lung)0.35[4]
MDA-MB-231 (Breast)3.10[4]
Compound 28 HeLa (Cervical)3.2[4]
MCF-7 (Breast)2.1[4]
LNCaP (Prostate)2.9[4]
A549 (Lung)4.6[4]
Compound 16f HepG2 (Liver)5.1 - 22.08[12]
HCT116 (Colon)5.1 - 22.08[12]
MCF-7 (Breast)5.1 - 22.08[12]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[13] this compound derivatives have shown potent activity against a broad spectrum of bacteria and fungi.[13][14][15] A key target for their antibacterial action is the enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[13][16]

Table 2: Antimicrobial Activity (MIC) of Selected this compound Derivatives

Compound Class/DerivativeMicroorganismMIC RangeReference
General Synthesized Series Various Bacteria & Fungi100–400 µg/mL[13][16]
Thiazolidinone-Thiazole Hybrids P. aeruginosa26.3 to 378.5 µM[17]
Compounds 3a and 3b MRSA, VRE, K. pneumoniae, E. coli2.95 to 7.14 µg/mL[17]
Compound 5 Gram-positive & Gram-negative bacteria0.008–0.06 mg/mL[18]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Several this compound derivatives have been identified as potent anti-inflammatory agents.[19][20][21] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

CompoundAssayActivity/Inhibition (%)Reference
Compound 15 Carrageenan-induced edema38.6%[2]
Derivatives 3a, 3b, 3f, 3g, 3j COX-2 Inhibition43.32 - 61.75%[22]
Compound A8 Carrageenan-induced edemaSignificant[20]
Antiviral Activity

The this compound scaffold has also been explored for its antiviral potential.[23] Derivatives have been reported to exhibit activity against various viruses, including HIV.[13][16] More recently, this scaffold has been investigated for the development of inhibitors against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[24]

Experimental Protocols

General Synthesis of 2,3-Disubstituted-4-thiazolidinones
  • Schiff Base Formation: Equimolar amounts of a primary amine and an appropriate aromatic aldehyde are refluxed in a suitable solvent (e.g., ethanol, THF) for several hours.[3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the Schiff base intermediate.

  • Cyclocondensation: The Schiff base is dissolved in a solvent like 1,4-dioxane (B91453) or DMF. Thioglycolic acid (1.2 equivalents) is added to the mixture, often with a pinch of a catalyst such as anhydrous ZnCl2.[3][25]

  • Reaction and Work-up: The reaction mixture is refluxed for 8-12 hours. After cooling, the mixture is poured into crushed ice.

  • Purification: The resulting solid precipitate is filtered, washed with water, dried, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure this compound derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[25]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., SCC-15) are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with increasing concentrations of the test compounds (e.g., 1 nM to 100 µM) and incubated for a specified period (e.g., 24, 48 hours).[5]

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.

G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add this compound Derivatives Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

  • Preparation of Inoculum: Bacterial or fungal strains are grown in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[13]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).[13]

  • Inoculation: The standardized microbial inoculum is added to each well.

  • Controls: Positive (microbes with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
  • Animal Acclimatization: Wistar albino rats are acclimatized to laboratory conditions for one week before the experiment.

  • Grouping and Dosing: Animals are divided into groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the synthesized compounds). The compounds are administered orally or intraperitoneally.[19][22]

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Perspectives

The this compound scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with diverse and potent biological activities.[2][12] Its synthetic tractability allows for extensive structural modifications, facilitating the optimization of lead compounds. The broad spectrum of activity, from anticancer to antimicrobial and anti-inflammatory, underscores its "privileged" status.[1]

Future research should focus on elucidating the precise molecular mechanisms of action and identifying specific cellular targets for these derivatives. The development of structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models will be crucial for the rational design of next-generation this compound-based drugs with enhanced potency and selectivity.[6][9] Furthermore, comprehensive studies on the pharmacokinetics and metabolic stability of promising candidates are necessary to translate the in vitro success of these compounds into clinically viable therapeutics.[7]

References

The Expanding Therapeutic Landscape of 4-Thiazolidinones: A Technical Guide to Novel Biological Target Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of compounds with a wide array of biological activities. This versatile heterocyclic motif has been extensively explored, leading to the identification of numerous derivatives with potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This in-depth technical guide provides a comprehensive overview of the established and emerging biological targets of this compound derivatives, details key experimental protocols for target identification and validation, and presents quantitative data to facilitate comparative analysis.

Identified Biological Targets of this compound Derivatives

The therapeutic potential of 4-thiazolidinones stems from their ability to interact with a diverse range of biological macromolecules. These interactions can lead to the modulation of various cellular processes, offering opportunities for the development of novel therapeutic agents. The known targets of this compound derivatives can be broadly categorized by their therapeutic application.

Antimicrobial Targets

This compound derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. Key molecular targets in this domain include enzymes essential for bacterial cell wall synthesis and metabolic pathways.

  • MurB Enzyme: A crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, 4-thiazolidinones have been identified as novel inhibitors of MurB.[1] Inhibition of this enzyme disrupts cell wall formation, leading to bacterial cell death.

  • Dihydrofolate Reductase (DHFR): Some this compound derivatives have been investigated as inhibitors of DHFR, an enzyme critical for nucleic acid synthesis in bacteria.[2]

  • Quorum Sensing (QS) Inhibition: Thiazolidin-4-ones have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[3][4]

Anticancer Targets

The anticancer activity of 4-thiazolidinones is multifaceted, involving the modulation of various signaling pathways and effector proteins that control cell proliferation, apoptosis, and metastasis.[5][6]

  • Receptor Tyrosine Kinases (RTKs): Several this compound derivatives have been shown to inhibit RTKs, such as EGFR, which are frequently overexpressed or mutated in various cancers and play a crucial role in tumor growth and progression.[7]

  • Bcl-2 Family Proteins: As inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1, 4-thiazolidinones can promote programmed cell death in cancer cells.[7]

  • Caspases: Certain derivatives have been found to induce apoptosis through the activation of caspases, key executioner proteins in the apoptotic cascade.[5][8]

  • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. 4-Thiazolidinones have been developed to target components of this pathway.[9]

  • Carbonic Anhydrases (CAs): Inhibition of specific carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in tumor metabolism and pH regulation, is another mechanism of action for some this compound derivatives.[10][11]

  • Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. 4-Thiazolidinones have been identified as inhibitors of MMPs, such as MMP-9.[12]

Antitubercular Targets

The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents. 4-Thiazolidinones have shown promise against Mycobacterium tuberculosis by targeting essential enzymes.[13]

  • InhA (Enoyl-ACP Reductase): A key enzyme in the mycobacterial fatty acid synthesis pathway, InhA is a validated target for antitubercular drugs. Several this compound derivatives have demonstrated inhibitory activity against InhA.[13]

  • DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial agents. Some 4-thiazolidinones have shown inhibitory effects on DNA gyrase.[13]

  • MmpL3 (Mycobacterial Membrane Protein Large 3): MmpL3 is an essential transporter involved in the assembly of the mycobacterial cell wall and is a promising target for new antitubercular drugs.[13]

Antiviral Targets

Recent research has expanded the scope of this compound activity to include antiviral applications.

  • SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication. Novel this compound derivatives have been identified as inhibitors of Mpro, highlighting their potential as COVID-19 therapeutics.[14]

Other Enzyme Inhibitory Activities

The structural versatility of the this compound scaffold allows for its interaction with a variety of other enzymes.

  • Thymidine Phosphorylase and α-Glucosidase: Pyridine-bearing thiazolidinone derivatives have been investigated as inhibitors of these enzymes, which have implications in cancer and diabetes, respectively.[15]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various this compound derivatives against their respective biological targets.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeTarget Cell Line(s)IC50 (µM)Reference
Isatin-based derivative 28bHepG2, MCF-7, HT-294.97, 5.33, 3.29[16]
5-(3,4,5-trimethoxybenzylidene) derivatives 18, 19, 20MCF-7, MDA-MB-2311.27, 1.50, 1.31[16]
Carvone hybrid 35bHT-1080, A-549Not specified[16]
Carvone hybrid 35cHT-1080, A-549Not specified[16]
Indole hybrid 56MCF-7, OVCAR-36.06, 5.12[5]
2-thioxo-4-thiazolidinone analogue 29Bcl-2, Mcl-1Ki = 0.36 ± 0.03[7]
Compound 4HT-29, A549, MDA-MB-2310.073, 0.35, 3.10[7]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of this compound Derivatives

Compound/DerivativeTargetIC50/MICReference
Aminoindane derivative 2dhCA I, hCA IIIC50 = 6.75 µM, 7.55 µM[10]
Thiazolidinone-thiazole hybrid 1hP. aeruginosa biofilmMIC = 125.4 µM[3]
Thiazolidinone-thiazole hybrid 1mP. aeruginosa biofilmMIC = 162.1 µM[3]
Thiazolidinone-thiazole hybrid 1nP. aeruginosa biofilmMIC = 157.9 µM[3]
Iminothiazolidin-4-one 3aBacterial strainsMIC = 3.62 - 7.14 µg/mL[3]
Iminothiazolidin-4-one 3bBacterial strainsMIC = 2.95 - 4.63 µg/mL[3]
1,2,4-triazole hybrid 31nS. aureus biofilmIC50 = 12.5 µg/mL[3]
Thiazole conjugate 40bInhA enzymeIC50 = 1.3 ± 0.61 µM[13]
Thiazole conjugate 40hInhA enzymeIC50 = 1.06 ± 0.97 µM[13]
2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamide 22MMP-9IC50 = 0.30 µM[12]
2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamide 23MMP-9IC50 = 0.04 µM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used in the identification and characterization of this compound biological targets.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound derivatives against human carbonic anhydrase (hCA) I and II.

Materials:

  • Purified hCA I and hCA II enzymes

  • 4-Nitrophenyl acetate (B1210297) (NPA) as substrate

  • Tris-SO4 buffer (pH 7.4)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 140 µL of Tris-SO4 buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution (hCA I or hCA II).

  • Incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of NPA solution.

  • Measure the absorbance at 400 nm at regular intervals using a spectrophotometer to monitor the hydrolysis of NPA to 4-nitrophenol.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition versus the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of this compound derivatives on the expression levels of proteins involved in apoptosis, such as Bcl-2 and caspases.

Materials:

  • Cancer cells treated with test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.

Signaling Pathway: PI3K/Akt Inhibition by 4-Thiazolidinones

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazolidinone This compound Derivative Thiazolidinone->PI3K Inhibits Target_ID_Workflow Library This compound Compound Library HTS High-Throughput Screening (e.g., Phenotypic or Target-based) Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Hit_Compounds->Target_Deconvolution Putative_Targets Putative Biological Targets Target_Deconvolution->Putative_Targets Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding Assays) Putative_Targets->Biochemical_Assays Cellular_Assays Cell-based Assays (e.g., Western Blot, Reporter Assays) Putative_Targets->Cellular_Assays Validated_Target Validated Target Biochemical_Assays->Validated_Target Cellular_Assays->Validated_Target Target_Discovery_Approaches Start Start with Bioactive Compound Phenotypic_Screening Phenotypic Screening Start->Phenotypic_Screening Target_Based_Screening Target-Based Screening Start->Target_Based_Screening Target_Deconvolution Target Deconvolution Phenotypic_Screening->Target_Deconvolution Validated_Interaction Validated Compound-Target Interaction Target_Deconvolution->Validated_Interaction Target_Based_Screening->Validated_Interaction Known_Target Start with Known Target Known_Target->Target_Based_Screening

References

A Technical Guide to the Preliminary Screening of 4-Thiazolidinone Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiazolidinone scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile pharmacological activities. This heterocyclic moiety is a privileged structure in drug discovery, demonstrating a broad spectrum of biological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The adaptability of the this compound ring at positions 2, 3, and 5 allows for the creation of vast and diverse chemical libraries. This guide provides an in-depth overview of the preliminary screening of these libraries, focusing on core experimental protocols, data interpretation, and the elucidation of underlying mechanisms of action.

Synthesis of this compound Libraries: A General Workflow

The synthesis of a this compound library typically involves a multi-component reaction, which allows for the rapid generation of a diverse set of derivatives. A common and efficient method is the one-pot cyclocondensation of an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoalkanoic acid.

Synthesis_Workflow Amine Primary Amine (R1-NH2) Schiff_Base Schiff Base Formation Amine->Schiff_Base Aldehyde Aldehyde (R2-CHO) Aldehyde->Schiff_Base Mercaptoacid Mercaptoacetic Acid (HSCH2COOH) Cyclization Cyclocondensation Mercaptoacid->Cyclization Schiff_Base->Cyclization Thiazolidinone This compound Library (Diverse R1 and R2 substituents) Cyclization->Thiazolidinone

A generalized workflow for the synthesis of a this compound library.

Preliminary Biological Screening: Key Assays and Protocols

The initial screening of a this compound library aims to identify "hit" compounds with significant biological activity. The following are detailed protocols for commonly employed primary screening assays.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Culture the bacterial or fungal strains overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

For a rapid preliminary screening, the agar (B569324) well diffusion method can also be employed.

Experimental Protocol: Agar Well Diffusion Assay

  • Plate Preparation: Prepare Mueller-Hinton agar plates and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Well Creation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution assay.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Antiviral Activity Screening

A common preliminary assay for antiviral activity is the plaque reduction assay, particularly for lytic viruses.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus Infection and Compound Treatment: Infect the cells with a known titer of the virus in the presence of various concentrations of the this compound compounds.

  • Overlay: After a short adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation: Quantitative Analysis of Screening Hits

The quantitative data obtained from the preliminary screening should be organized into clear and concise tables to facilitate comparison and identification of lead compounds.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)
THZ-001MCF-7 (Breast)1.9[1][2]
THZ-002A549 (Lung)8.4[1]
THZ-003HepG2 (Liver)5.4[1][2]
THZ-004HT-29 (Colon)6.5[1][2]
THZ-005K-562 (Leukemia)4.86[1]
DoxorubicinMultiple<1

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)
THZ-101Staphylococcus aureus4[1]
THZ-102Escherichia coli62.5[3]
THZ-103Pseudomonas aeruginosa100[3]
THZ-104Candida albicans8[1]
THZ-105Cryptococcus neoformans4[1]
CiprofloxacinBacteria0.5 - 2
FluconazoleFungi1 - 8

Elucidation of Mechanism of Action: Signaling Pathways and Molecular Targets

Understanding the mechanism of action of hit compounds is crucial for their further development. 4-Thiazolidinones have been shown to interact with various cellular targets and signaling pathways.

Anticancer Mechanisms

Many this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and EGFR signaling pathways are common targets.

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazolidinone This compound Thiazolidinone->EGFR Inhibits Thiazolidinone->PI3K Inhibits Antimicrobial_Mechanism UDP_NAG UDP-N-acetylglucosamine MurA MurA UDP_NAG->MurA PEP Phosphoenolpyruvate PEP->MurA UDP_NAG_EP UDP-NAG-enolpyruvate MurA->UDP_NAG_EP MurB MurB UDP_NAG_EP->MurB NADPH NADPH NADPH->MurB UDP_NAM UDP-N-acetylmuramic acid MurB->UDP_NAM Peptidoglycan Peptidoglycan (Cell Wall) UDP_NAM->Peptidoglycan Thiazolidinone This compound Thiazolidinone->MurB Inhibits Antiviral_Mechanisms cluster_HIV HIV Life Cycle cluster_Influenza Influenza Life Cycle HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Influenza_Virus Influenza Virus HA Hemagglutinin (HA) Influenza_Virus->HA Host_Cell Host Cell HA->Host_Cell Binds to Viral_Entry Viral Entry Host_Cell->Viral_Entry Thiazolidinone This compound Thiazolidinone->RT Inhibits (NNRTI) Thiazolidinone->HA Inhibits Fusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicology Profile of Novel 4-Thiazolidinone Compounds

This technical guide provides a comprehensive overview of the toxicological profile of novel this compound compounds, a class of heterocyclic molecules with a wide range of pharmacological activities.[1][2][3] The diverse biological effects of these compounds, including anticancer, antimicrobial, and antidiabetic properties, have made them a significant focus of research in medicinal chemistry.[1][4][5][6][7] However, understanding their potential toxicity is crucial for their development as therapeutic agents.[8][9][10] This document summarizes key toxicological findings from various studies, presents quantitative data in a structured format, details common experimental protocols, and provides visual representations of relevant pathways and workflows.

In Vitro Cytotoxicity

A primary method for assessing the toxicity of novel compounds is through in vitro cytotoxicity assays, which determine the concentration at which a substance is toxic to cultured cells. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound that inhibits a biological process (like cell growth) by 50%.

Cytotoxicity Data

Studies have evaluated the cytotoxic effects of various this compound derivatives against a range of cancer and normal cell lines. The results, summarized in the tables below, indicate that the cytotoxicity is highly dependent on the specific chemical structure of the compound and the cell line being tested.

Table 1: Cytotoxicity of (4-fluorophenyl) thiazolidin-4-one (4-TH)

Cell LineCell TypeIC50 (µM)Reference
SKOV3Ovarian Cancer12.3[8][9][10]
HeLaCervical CancerNot specified[8][9][10]
CHO-K1Normal Chinese Hamster Ovary7.5[8][9][10]

Table 2: Cytotoxicity of Various this compound Derivatives

Compound ID/DescriptionCell Line(s)IC50 (µM)Key FindingsReference
Thiazolidin-4-one-1,3,4-oxadiazole (42d)MCF-7, A549, HeLa0.47, 0.59, 0.53Comparable to doxorubicin[6][11]
5-nitrofuran-2-yl substituted (39)MDA-MB-231, HepG2, HT-29, HGF-1 (normal)1.9, 5.4, 6.5, 13.51Selective towards cancer cells[6][11]
Isatin-based (28b)HepG2, MCF-7, HT-294.97, 6.81, 7.32Comparable to doxorubicin[6]
Pyrrolizine-thiazolidin-4-one (48a)MCF-70.16High anticancer potential[11]
Pyrrolizine-thiazolidin-4-one (48b)A2780, HT-290.11, 0.12Most active in the series[11]
Benzoimidazol-thiazolidinone (13a, 13b)HCT1160.05, 0.12 (mM/ml)More effective than fluorouracil[12]
2-aryl-3-((piperidin-1-yl)-ethyl) (14a-d)GlioblastomaReduced viability by 30-65% at 100 µMSelective toxicity, minimal effect on primary astrocytes[12]
Thiazolidinone derivative (13)A54915.18More potent than carboplatin[13]
2-hydrazono-4-thiazolidinones (1B, 2B, 3B)HFF (T. gondii infected)0.468-0.952, 0.204-0.349, 0.661-1.015High anti-parasitic activity[14]

Table 3: Toxic Dose 50 (TD50) of 2-hydrazono-4-thiazolidinones

Compound IDTD50 (µM)Reference
1B60[14]
2B206[14]
3B125[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adhesion Allow cells to adhere overnight cell_seeding->adhesion treatment Treat with this compound compounds (various concentrations) adhesion->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition mtt_incubation Incubate for 3-4 hours mtt_addition->mtt_incubation solubilization Remove MTT, add solubilizing agent mtt_incubation->solubilization read_plate Measure absorbance at 570 nm solubilization->read_plate analysis Calculate % viability and IC50 read_plate->analysis end End analysis->end Genotoxicity_Assay_Workflow cluster_CA Chromosomal Aberration Assay cluster_MN Micronucleus Test ca_start Treat cells with compound ca_arrest Add colcemid to arrest in metaphase ca_start->ca_arrest ca_harvest Harvest, fix, and prepare slides ca_arrest->ca_harvest ca_analyze Stain and score for aberrations ca_harvest->ca_analyze mn_start Treat cells with compound mn_cytoB Add cytochalasin B to block cytokinesis mn_start->mn_cytoB mn_harvest Harvest, fix, and stain cells mn_cytoB->mn_harvest mn_analyze Score micronuclei in binucleated cells mn_harvest->mn_analyze start_point Start: Cell Culture start_point->ca_start start_point->mn_start Toxicity_Signaling_Pathway cluster_cell Cellular Response compound This compound Compound ros Increased ROS Production compound->ros apoptosis Apoptosis Induction compound->apoptosis stress Oxidative Stress ros->stress damage Damage to DNA, Proteins, Lipids stress->damage cell_death Cell Death damage->cell_death caspase Caspase-3 Activation apoptosis->caspase g1_arrest G1 Cell Cycle Arrest apoptosis->g1_arrest caspase->cell_death g1_arrest->cell_death

References

The Pharmacophore of 4-Thiazolidinone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This five-membered heterocyclic ring system serves as a versatile template for the design of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the this compound pharmacophore, focusing on its application in anticancer drug development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Pharmacophoric Features and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. The core pharmacophore consists of the this compound nucleus, with key points of modification at the N-3, C-2, and C-5 positions.

Substitutions at the N-3 Position: The nitrogen atom at position 3 is a critical site for influencing biological activity. Aryl or substituted aryl groups at this position are frequently associated with enhanced potency. For instance, the presence of a phenyl group, often with electron-withdrawing or electron-donating substituents, can significantly modulate the anticancer effects.

Substitutions at the C-2 Position: The C-2 position offers another crucial handle for SAR exploration. The introduction of various substituents, including aryl, heteroaryl, and long alkyl chains, has been shown to be pivotal for activity.[1] The nature of the substituent at C-2 can influence the molecule's interaction with specific biological targets. For example, bulky aromatic groups at this position have been found to be favorable for inhibiting certain protein kinases.

Substitutions at the C-5 Position: The C-5 position is often substituted with a benzylidene or related arylidene moiety. The electronic properties and substitution pattern of this aromatic ring are critical determinants of anticancer activity. Electron-withdrawing groups, such as nitro or halogen, on the benzylidene ring have been shown to enhance cytotoxicity in several studies. The planarity of the exocyclic double bond at this position is also considered important for interaction with target proteins.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of representative this compound derivatives against various cancer cell lines and molecular targets. This data highlights the potential of this scaffold and provides a basis for further rational drug design.

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Series 1: General Cytotoxicity
Compound 28MCF-7 (Breast)2.1Not Specified[2]
LNCaP (Prostate)2.9Not Specified[2]
A549 (Lung)4.6Not Specified[2]
Compound 13HCT116 (Colon)15.18Not Specified[3]
Compound 7gMCF-7 (Breast)40Not Specified[4]
A549 (Lung)40Not Specified[4]
PC3 (Prostate)50Not Specified[4]
Series 2: Tubulin Polymerization Inhibitors
Compound 7qA549 (Lung)0.96Tubulin Polymerization[5]
Compound 23A549 (Lung)0.96Tubulin Polymerization[6]
Compound 25MDA-MB-231 (Breast)0.95Tubulin Polymerization[6]
BT-474 (Breast)1.22Tubulin Polymerization[6]
Series 3: Carbonic Anhydrase IX (CA IX) Inhibitors
Compound 11aMCF-7 (Breast)0.48CA IX Inhibition[7]
Series 4: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Compound 12EGFRWT0.0145EGFR Kinase[8]
EGFRT790M0.0354EGFR Kinase[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a this compound derivative and for evaluating its anticancer activity.

General Synthesis of 2,3-Disubstituted 4-Thiazolidinones

This protocol describes a common one-pot, three-component reaction for the synthesis of 2,3-disubstituted 4-thiazolidinones.

Materials:

Procedure:

  • A mixture of the substituted aniline (1 mmol), substituted benzaldehyde (1 mmol), and a catalytic amount of anhydrous ZnCl2 in toluene (20 mL) is refluxed for 2-3 hours with azeotropic removal of water using a Dean-Stark apparatus.

  • After cooling the reaction mixture, thioglycolic acid (1.2 mmol) is added.

  • The reaction mixture is then refluxed for an additional 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3-disubstituted this compound.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[2][9]

  • The cells are then treated with various concentrations of the this compound test compounds for a specified period (e.g., 48 or 72 hours).[2][9]

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) is added to each well.[9]

  • The plate is incubated for another 4 hours at 37°C.[9]

  • The MTT-containing medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[2][10]

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9][10]

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Pharmacophore's Role: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts related to the this compound pharmacophore.

anticancer_screening_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with this compound derivatives (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan crystals (DMSO) incubation3->dissolve read Read absorbance at 570 nm dissolve->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Anticancer screening workflow for this compound derivatives.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiazolidinone This compound Derivative Bcl2 Bcl-2 Family (e.g., Bax, Bak) Thiazolidinone->Bcl2 Induces Death_Receptor Death Receptors (e.g., Fas, TNFR) Thiazolidinone->Death_Receptor May sensitize Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Simplified overview of apoptosis induction by 4-thiazolidinones.

tubulin_inhibition tubulin α-Tubulin β-Tubulin microtubule Microtubule tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M phase) microtubule->mitotic_arrest Disruption leads to thiazolidinone This compound Derivative thiazolidinone->tubulin Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of tubulin polymerization inhibition by 4-thiazolidinones.

Conclusion

The this compound scaffold represents a highly valuable pharmacophore in the realm of anticancer drug discovery. Its synthetic tractability and the ability to modulate its biological activity through substitutions at key positions make it an attractive starting point for the development of novel therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field. The visualization of the associated biological pathways and experimental workflows further aids in understanding the multifaceted role of this compound derivatives in cancer therapy. Future research efforts focused on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds hold significant promise for translating their potent in vitro activity into clinical success.

References

Spectroscopic Analysis of 4-Thiazolidinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-thiazolidinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of these compounds, presents standardized experimental protocols for their analysis, and illustrates a key mechanism of their biological action.

Introduction to this compound Derivatives

4-Thiazolidinones are a class of heterocyclic compounds featuring a thiazolidine (B150603) ring with a carbonyl group at the fourth position.[1] The versatility of synthetic routes allows for substitutions at the 2, 3, and 5-positions, leading to a vast library of derivatives with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] Spectroscopic techniques such as NMR and IR are indispensable tools for the structural elucidation and characterization of these newly synthesized compounds.

Spectroscopic Characterization

The structural framework of this compound derivatives gives rise to characteristic signals in both NMR and IR spectroscopy, which are crucial for their identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for elucidating the molecular structure of this compound derivatives. The chemical shifts are influenced by the nature and position of various substituents on the thiazolidinone ring.

¹H NMR Spectroscopy:

The proton NMR spectra of this compound derivatives typically exhibit characteristic signals for the protons on the heterocyclic ring. The methylene (B1212753) protons at the C-5 position often appear as a singlet or as two distinct doublets, indicating diastereotopic protons. The proton at the C-2 position, if present, also gives a characteristic signal. Protons of the substituent groups on the aromatic rings and at the N-3 position can be observed in their respective expected regions.

¹³C NMR Spectroscopy:

The carbon NMR spectra provide valuable information about the carbon skeleton. The carbonyl carbon (C-4) of the thiazolidinone ring shows a characteristic signal in the downfield region. The signals for the C-2 and C-5 carbons of the ring are also readily identifiable.

Table 1: Representative ¹H NMR Spectral Data of this compound Derivatives

Compound/StructureThiazolidinone Ring Protons (δ, ppm)Aromatic/Other Protons (δ, ppm)Reference
2-(4-fluorophenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one3.07-3.47 (d, 2H, C5-H), One proton at C-2Not specified[2]
3-(4,6-dimethyl-pyrimidin-2-yl)-2-(2-methoxy-phenyl)-thiazolidin-4-one3.07-3.47 (d, 2H, C5-H), One proton at C-2Not specified[2]
Substituted this compound6.10 (s, 1H, CH of this compound ring), 3.62 (s, 2H, SCH₂CO of this compound ring)9.34 (s, 1H, NH), 8.89 (s, 1H, CONH), 6.76–8.71 (m, 10H, aromatic and pyridine)[3]

Table 2: Representative ¹³C NMR Spectral Data of this compound Derivatives

Compound/StructureThiazolidinone Ring Carbons (δ, ppm)Aromatic/Other Carbons (δ, ppm)Reference
Substituted this compound169.2 (C=O), 57.8 (CH), 35.7 (SCH₂)163.4, 111.2–163.7, 104.1–173.6, 54.7, 101.3–136.5[3]
Substituted this compound169.7 (C=O), 57.6 (CH), 35.4 (SCH₂)163.2, 111.4–163.8, 104.7–173.5, 54.4, 127.3–139.3[3]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound derivatives. The most prominent absorption band is that of the lactam carbonyl group (C=O) in the thiazolidinone ring.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
C=O (lactam amide)1637–1728[2]
N-H stretch~3417[3]
C-N stretch~1340[3]
C-S stretchNot specified

Experimental Protocols

The synthesis and spectroscopic characterization of this compound derivatives follow established laboratory procedures.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 4-thiazolidinones is the one-pot, three-component condensation reaction of an amine, an aldehyde, and thioglycolic acid.

Materials:

  • Primary amine (e.g., aniline (B41778) or substituted aniline)

  • Aromatic aldehyde (e.g., benzaldehyde (B42025) or substituted benzaldehyde)

  • Thioglycolic acid

  • Solvent (e.g., toluene, 1,4-dioxane, or ethanol)

  • Catalyst (e.g., anhydrous ZnCl₂) (optional)

Procedure:

  • A mixture of the primary amine and the aromatic aldehyde is refluxed in a suitable solvent to form the corresponding Schiff base (imine).

  • To this mixture, thioglycolic acid is added, and the reaction is continued at reflux for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound derivative.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

IR Spectroscopic Analysis

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dry, purified this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mechanism of Action: Enzyme Inhibition

Many this compound derivatives exert their biological effects by acting as enzyme inhibitors.[2] A notable example is their inhibition of bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis, a crucial component of the bacterial cell wall.[2] Some derivatives also act as inhibitors of carbonic anhydrase or as agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3][4]

Enzyme_Inhibition_Pathway Thiazolidinone This compound Derivative Enzyme Target Enzyme (e.g., MurB, Carbonic Anhydrase) Thiazolidinone->Enzyme Binds to Active Site ActiveSite Enzyme-Substrate Complex Enzyme->ActiveSite InhibitedComplex Enzyme-Inhibitor Complex Enzyme->InhibitedComplex Substrate Natural Substrate Substrate->Enzyme Binds to Active Site Product Biological Product ActiveSite->Product Catalysis NoProduct Inhibition of Biological Process InhibitedComplex->NoProduct Blocks Catalysis

Caption: Competitive inhibition of a target enzyme by a this compound derivative.

Conclusion

The spectroscopic analysis of this compound derivatives by NMR and IR is fundamental to the research and development of new therapeutic agents. This guide provides the foundational knowledge of the characteristic spectral features, standardized experimental protocols, and a key mechanistic insight to aid researchers in this dynamic field of medicinal chemistry. The continued exploration of this versatile scaffold promises to yield novel compounds with significant pharmacological potential.

References

Exploring the Chemical Space of 4-Thiazolidinone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the chemical space of this compound analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various established and modern synthetic methodologies. Conventional methods often involve multi-step procedures, while newer, "green" approaches aim to improve efficiency and reduce environmental impact.

A common synthetic route involves the reaction of an amine, an aldehyde, and thioglycolic acid in a one-pot, three-component reaction. Greener synthetic routes have been developed using methods such as sonication and molecular sieves, which can lead to higher yields and shorter reaction times compared to conventional methods that often require a Dean-Stark apparatus for water removal and may take 12-48 hours.[1][2]

Biological Activities and Quantitative Data

This compound analogs have been extensively investigated for a wide array of pharmacological activities. The following tables summarize the quantitative data for some of the most prominent biological activities, providing a comparative overview of the potency of different analogs.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as tyrosine kinases and carbonic anhydrases, or the induction of apoptosis.[3]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
7g A549 (Lung)40[1]
MCF-7 (Breast)40[1]
PC3 (Prostate)50[1]
Analog 2 HepG2 (Liver)0.24[3]
Analog 10 HepG2 (Liver)2.28[3]
Compound 26 COLO-205 (Colon)5.03 µg/mL[3]
MDA-MB-231 (Breast)5.81 µg/mL[3]
DU-125 (Prostate)23.93 µg/mL[3]
Compound 28 HeLa (Cervical)3.2 ± 0.5[3]
MCF-7 (Breast)2.1 ± 0.5[3]
LNCaP (Prostate)2.9 ± 0.3[3]
A549 (Lung)4.6 ± 0.8[3]
Compound 13 Cancer Cell Line15.18[4]
Compound 7 (paracyclophanyl derivative) RPMI-8226 (Leukemia)1.61[2]
SR (Leukemia)1.11[2]
Compound 17a (coumarin hybrid) MCF-7 (Breast)1.03 ± 0.05[2]
Antimicrobial Activity

The this compound scaffold is a promising source of new antimicrobial agents, with analogs demonstrating activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
7d Staphylococcus aureus20 mM[1]
Compound 5 Gram-positive & Gram-negative bacteria8 - 60[5][6]
Compound 6h Escherichia coli62.5[7]
Pseudomonas aeruginosa100[7]
Various derivatives Gram-positive & Gram-negative bacteria100 - 400
Anti-inflammatory Activity

Several this compound derivatives have been evaluated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Compound/AnalogAssay/TargetIC50 (µM) / % InhibitionReference
Compound 24a COX-15.6[7]
COX-21.52[7]
Compound 24b COX-14.5[7]
COX-21.06[7]
Compound 7 (thiazole-2-ylamino derivative) COX-190% inhibition at 200 µM[4]
Compound 21a COX-116[7]
Compound 21b COX-110[7]
Anticonvulsant Activity

The exploration of this compound analogs has also yielded compounds with significant anticonvulsant activity, as determined by preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Compound/AnalogTestED50 (mg/kg)Reference
5d (2-(4-(pentyloxy)phenylimino)thiazolidin-4-one) MES18.5[8]
scPTZ15.3[8]
Antiviral Activity

Certain this compound derivatives have demonstrated promising antiviral activity against a variety of viruses, including influenza and vesicular stomatitis virus.

Compound/AnalogVirusEC50 (µM)Reference
Compound 13 Influenza A (H1N1)>100 (cytotoxicity)[3]
Compound 6 Vesicular stomatitis virus9[3]
Compound 11 Vesicular stomatitis virus2[3]
Compound 4d Influenza A (H1N1)pdm090.16[8]
Compound 4a Influenza A (H1N1)pdm090.62[8]
Compound 1d Avian Influenza Virus (H9N2)3.47[9]
Compound 1c Infectious Bronchitis Virus4.10[9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for another 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C until a purple precipitate is visible.[10][11]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength between 550 and 600 nm (test wavelength) using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[12]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally or orally to the animals. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[10][11][13][14]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing the Chemical Space Exploration

The exploration of the chemical space of this compound analogs is a multi-step process that involves a logical progression from initial discovery to preclinical evaluation. This workflow, along with the underlying mechanism of action, can be visualized using diagrams.

Drug Discovery Workflow for this compound Analogs

DrugDiscoveryWorkflow Drug Discovery Workflow for this compound Analogs cluster_0 Discovery Phase cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development cluster_3 Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Assay Development Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate Phase_I Phase I Candidate->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A generalized workflow for the discovery and development of this compound-based drugs.

Apoptosis Induction Pathway by this compound Analogs

ApoptosisPathway Apoptosis Induction by this compound Analogs cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Thiazolidinone This compound Analog Bax Bax Thiazolidinone->Bax Upregulates Bcl2 Bcl-2 Thiazolidinone->Bcl2 Downregulates Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Thiazolidinone->Death_Receptor May Sensitize Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Induces Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by this compound analogs.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries, which, when coupled with modern high-throughput screening and computational methods, facilitates the efficient exploration of its chemical space. The data and protocols presented in this guide are intended to aid researchers in their efforts to design, synthesize, and evaluate new this compound analogs with improved potency, selectivity, and drug-like properties. Further investigation into the mechanisms of action and the development of robust structure-activity relationships will be crucial for the successful translation of these promising compounds into clinically effective drugs.

References

Methodological & Application

One-Pot Synthesis of 5-ene-4-Thiazolidinones: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 5-ene-4-thiazolidinones, a class of heterocyclic compounds with significant potential in drug development. Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, make them attractive scaffolds for medicinal chemistry programs.[1][2][3][4][5] This guide focuses on versatile and scalable one-pot methodologies, offering a streamlined approach to generate libraries of these valuable compounds.

Introduction to 5-ene-4-Thiazolidinones

4-Thiazolidinones are a core structure in numerous pharmaceuticals. The introduction of a C5-exocyclic double bond, creating 5-ene-4-thiazolidinones, often enhances their biological activity.[1][2] These compounds are of particular interest due to their ability to act as Michael acceptors, a property that can be leveraged for covalent inhibition of biological targets. One-pot multicomponent reactions are particularly advantageous for the synthesis of these derivatives, offering benefits such as reduced reaction times, lower costs, and minimized environmental impact.[1][6]

Applications in Drug Development

5-ene-4-Thiazolidinone derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. Key application areas include:

  • Anticancer Agents: Many derivatives have shown potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: This class of compounds has exhibited significant efficacy against a range of bacterial and fungal pathogens.

  • Antiviral Agents: Certain 5-ene-4-thiazolidinones have been identified as potential inhibitors of viral replication.

  • Anti-inflammatory Agents: Some derivatives have shown promising anti-inflammatory properties.[5]

The versatility of the one-pot synthesis allows for the facile introduction of diverse substituents at various positions of the thiazolidinone ring, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

One-Pot Synthetic Strategies

The one-pot synthesis of 5-ene-4-thiazolidinones typically involves a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a molecule containing a reactive methylene (B1212753) group flanked by a thiol and a carboxyl group (or their derivatives). A common and efficient approach is the reaction of a primary amine, an aldehyde, and thioglycolic acid. The reaction proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde, followed by cyclocondensation with thioglycolic acid. The final step is an in-situ Knoevenagel condensation to form the exocyclic double bond.

This process can be effectively carried out using both conventional heating and microwave irradiation, with the latter often providing significant advantages in terms of reaction speed and yield.[7][8][9][10]

Reaction Mechanism and Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the one-pot synthesis of 5-ene-4-thiazolidinones.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Primary Amine (R1-NH2) Schiff_Base Schiff Base (Imine) [R1-N=CH-R2] Amine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde (R2-CHO) Aldehyde->Schiff_Base Thioglycolic_Acid Thioglycolic Acid (HSCH2COOH) Thiazolidinone 4-Thiazolidinone Schiff_Base->Thiazolidinone + Thioglycolic Acid (Cyclocondensation) Ene_Thiazolidinone 5-ene-4-Thiazolidinone Thiazolidinone->Ene_Thiazolidinone Knoevenagel Condensation

Caption: General reaction mechanism for the one-pot synthesis of 5-ene-4-thiazolidinones.

Experimental_Workflow A Reactant Mixing (Amine, Aldehyde, Thioglycolic Acid, Catalyst, Solvent) B Reaction (Conventional Heating or Microwave Irradiation) A->B C Reaction Monitoring (TLC) B->C D Work-up (e.g., Quenching, Extraction) C->D Reaction Complete E Purification (Recrystallization or Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A typical experimental workflow for the synthesis and characterization of 5-ene-4-thiazolidinones.

Experimental Protocols

The following protocols provide detailed methodologies for the one-pot synthesis of 5-ene-4-thiazolidinones using both microwave-assisted and conventional heating methods.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 5-Arylidene-2-imino-4-thiazolidinones[7][8][9]

This protocol describes a rapid and efficient solvent-free synthesis under microwave irradiation.

Materials:

  • Appropriate thiourea (B124793) (1.0 mmol)

  • Chloroacetic acid (1.2 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Microwave reactor (e.g., Synthwave® 402 Prolabo)

  • Cylindrical quartz tube

  • Dichloromethane (CH₂Cl₂) for extraction

Procedure:

  • Place the appropriate thiourea (1.0 mmol), chloroacetic acid (1.2 mmol), and the aromatic aldehyde (1.0 mmol) into a cylindrical quartz tube.

  • Introduce the tube into the microwave reactor.

  • Irradiate the mixture at a controlled temperature of 90-110°C for 10-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product with dichloromethane.

  • The solvent is then evaporated under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Conventional Heating One-Pot Synthesis of 5-Arylidene-3-m-tolyl-thiazolidine-2,4-diones[11]

This protocol utilizes conventional heating with a catalyst in an alcoholic solvent.

Materials:

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-(m-tolyl)thiazolidine-2,4-dione (20 mmol) and the substituted benzaldehyde (20 mmol) in absolute ethanol (10 mL).

  • Add morpholine (10 mol%) as a catalyst to the solution.

  • Reflux the reaction mixture for 2 hours, collecting any water formed in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice.

  • Filter the resulting precipitate under reduced pressure.

  • Wash the crude product with cold water.

  • Purify the product by recrystallization from absolute ethanol.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method can significantly impact reaction time and yield. The following tables summarize representative data for the one-pot synthesis of various 5-ene-4-thiazolidinone derivatives under different conditions.

Table 1: Microwave-Assisted Synthesis of 5-Arylidene-2-imino-4-thiazolidinones [8]

EntryAldehyde (R)Time (min)Yield (%)
1Phenyl2089
24-Chlorophenyl1564
34-(Dimethylamino)phenyl2073
42-Hydroxyphenyl2071
53,4-Methylenedioxyphenyl2075

Table 2: Comparison of Conventional vs. Microwave Synthesis of N-(5-methylisoxazol-3-yl)-4-(4-oxo-2-aryl-1,3-thiazolidin-5-ylidene)benzenesulfonamide Derivatives [6]

Aldehyde (Aryl)Conventional Method (Time, h)Conventional Method (Yield, %)Microwave Method (Time, min)Microwave Method (Yield, %)
Phenyl1275688
4-Chlorophenyl1572885
4-Nitrophenyl17681179
4-Methoxyphenyl1478786

Logical Relationships in One-Pot Synthesis

The success of a one-pot, three-component synthesis relies on the careful orchestration of reaction conditions to favor the desired reaction pathway over potential side reactions.

Logical_Relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reactants Amine, Aldehyde, Thioglycolic Acid One_Pot_Reaction One-Pot, Three-Component Reaction Reactants->One_Pot_Reaction Conditions Catalyst, Solvent, Temperature, Time Conditions->One_Pot_Reaction Desired_Product 5-ene-4-Thiazolidinone One_Pot_Reaction->Desired_Product High Yield & Purity Byproducts Side Products One_Pot_Reaction->Byproducts Low Yield & Impurity

Caption: Factors influencing the outcome of the one-pot synthesis of 5-ene-4-thiazolidinones.

Conclusion

The one-pot synthesis of 5-ene-4-thiazolidinones represents a highly efficient and versatile strategy for accessing a diverse range of biologically active molecules. Both microwave-assisted and conventional heating methods offer effective routes to these compounds, with the choice of method often depending on available equipment and desired reaction scale. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and therapeutic potential of this important class of heterocyclic compounds. The ability to rapidly generate libraries of analogues through these one-pot procedures is invaluable for modern drug discovery efforts.

References

Application Notes and Protocols for the Characterization of 4-Thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Thiazolidinones are a significant class of heterocyclic compounds possessing a saturated thiazolidine (B150603) ring with a carbonyl group at the fourth position.[1][2] This scaffold is of great interest in medicinal chemistry due to its diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[1][3][4] The biological activity of 4-thiazolidinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[4] Consequently, precise and thorough analytical characterization is crucial for the successful synthesis, purification, and biological evaluation of these compounds.

This document provides detailed application notes and protocols for the key analytical techniques used in the characterization of 4-thiazolidinones, including spectroscopic and chromatographic methods.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized this compound derivatives. The primary methods employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 4-thiazolidinones, IR spectroscopy is particularly useful for confirming the presence of the characteristic carbonyl group of the lactam ring and other key functional groups introduced through synthesis.

Protocol for FT-IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid this compound sample with dry KBr powder. Alternatively, for liquid samples or solutions, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 1: Characteristic FT-IR Absorption Bands for 4-Thiazolidinones

Functional GroupCharacteristic Absorption (cm⁻¹)Reference(s)
C=O (lactam)1637 - 1735[1][6][7]
N-H Stretch3210 - 3418[2][5]
C-H (aromatic)3037 - 3104[2][8]
C-H (aliphatic)2811 - 2976[2][8]
C-N Stretch1227 - 1344[2][5]
C-S-C Stretch750 - 800[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful techniques for determining the detailed molecular structure of 4-thiazolidinones. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques like COSY, HSQC, and HMBC can be used for more complex structures to establish proton-proton and proton-carbon correlations.[4][9]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5][9] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[5][9]

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure.

Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives

Proton(s)Chemical Shift (δ, ppm)Reference(s)
CH₂ (C-5 position)3.07 - 3.90[1][9]
CH (C-2 position)2.37 - 2.74[1]
CH (thiazolidinone ring)6.09 - 6.10[5]
Aromatic Protons6.69 - 8.73[5]
N-H9.34 - 12.6[5][10]

Table 3: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

CarbonChemical Shift (δ, ppm)Reference(s)
C=O (C-4)169.2 - 174.17[2][5][9]
CH₂ (C-5)32 - 35.7[2][5]
CH (C-2)53.2 - 57.8[2][5]
Aromatic Carbons104.1 - 173.6[5]
Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of this compound derivatives. It also provides structural information through the analysis of fragmentation patterns.[11] Electrospray ionization (ESI) is a commonly used soft ionization technique for these compounds.[4]

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with HPLC). Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak ([M]+ or [M+H]+) to confirm the molecular weight.[1][2] Analyze the fragmentation pattern to support the proposed structure.

Table 4: Common Mass Spectrometry Data for 4-Thiazolidinones

IonDescriptionReference(s)
[M]+Molecular Ion[1]
[M+H]+Protonated Molecular Ion[2]
[M+Na]+Sodium Adduct-
Fragment IonsResult from bond cleavages within the molecule[11]

Chromatographic Techniques

Chromatographic methods are essential for monitoring reaction progress, assessing purity, and for the purification of this compound derivatives.

Thin Layer Chromatography (TLC)

Application Note: TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance.[1][5][12]

Protocol for TLC Analysis:

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 plates.[5]

  • Spotting: Dissolve a small amount of the reaction mixture or purified compound in a volatile solvent and spot it onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., methanol:chloroform (2:98), toluene:ethyl acetate (B1210297) (3:1)).[1][5]

  • Visualization: Visualize the spots under UV light or by using an iodine chamber.[5]

  • Rf Value Calculation: Calculate the retention factor (Rf) for each spot.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful technique for the separation, identification, and quantification of this compound derivatives. Reverse-phase HPLC is commonly employed for these compounds.[13][14]

Protocol for HPLC Analysis:

  • Column: A reverse-phase column such as a C18 column is typically used (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm).[13][14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.[13][14] A gradient elution may be necessary for complex mixtures.

  • Flow Rate: A typical flow rate is 1 mL/min.[14]

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the analyte.[14]

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Table 5: Example HPLC Conditions for this compound Analysis

ParameterConditionReference(s)
Column Newcrom R1[13]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[13]
Detection UV[14]
Application Purity determination, pharmacokinetic studies[13]

Experimental Workflows and Diagrams

Visualizing the experimental workflow can aid in understanding the overall process of synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_purification Purification cluster_characterization Characterization reactants Reactants (e.g., Amine, Aldehyde, Thioglycolic Acid) reaction Cyclocondensation Reaction reactants->reaction tlc TLC Analysis reaction->tlc Monitor Progress purification Recrystallization or Column Chromatography reaction->purification Work-up tlc->reaction Reaction Complete? ftir FT-IR purification->ftir nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC (Purity) purification->hplc

Caption: General workflow for the synthesis and characterization of 4-thiazolidinones.

Biological Evaluation and Potential Mechanisms

4-Thiazolidinones exhibit a wide array of biological activities by interacting with various cellular targets. While specific signaling pathways are diverse and depend on the exact molecular structure, a generalized overview of their potential mechanisms can be conceptualized.

biological_targets cluster_targets Potential Cellular Targets cluster_outcomes Biological Outcomes thiazolidinone This compound Derivative enzymes Enzymes (e.g., Kinases, COX) thiazolidinone->enzymes receptors Receptors thiazolidinone->receptors microbial_structures Microbial Structures (e.g., Cell Wall) thiazolidinone->microbial_structures anticancer Anticancer Activity enzymes->anticancer anti_inflammatory Anti-inflammatory Activity enzymes->anti_inflammatory receptors->anticancer receptors->anti_inflammatory antimicrobial Antimicrobial Activity microbial_structures->antimicrobial

Caption: Potential biological targets and activities of this compound derivatives.

References

The Versatility of the 4-Thiazolidinone Scaffold in Modern Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone core, a five-membered heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have established it as a foundational structure for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers leveraging the this compound scaffold in their drug discovery programs. The versatility of this scaffold is demonstrated by the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5]

Biological Activities and Quantitative Data

The this compound nucleus is a key component in various synthetic pharmaceuticals, displaying a broad spectrum of biological activities.[1][5] Modifications at the 2, 3, and 5 positions of the this compound ring have led to the discovery of potent and selective agents against numerous diseases.[2]

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[4][6][7] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[8]

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 13 -15.18[9]
Compound 28b HepG2 (Liver)4.97[2]
MCF-7 (Breast)5.33[2]
HT-29 (Colon)3.29[2]
Compound 4 Lung, Melanoma, Renal- (75-97% growth reduction at 10 µM)[10]
Compound 4 A549 (Lung), MDA-MB-231 (Breast), HT-29 (Colon)0.073 - 3.10[4]
Compound 23 A549 (Lung)0.96[11]
Compound 71 Multiple (except PC-3)0.096 - 0.32[11]
Compound 72 Multiple (except PC-3)0.096 - 0.32[11]
Compound 63 MDA-MB-231 (Breast)8.16[11]
Compound 10 MDA-MB-231 (Breast)17.45[11]
Compound 69 Hepatic1.79 µg/mL[11]
Compound 70 MCF-7 (Breast)1.94 µg/mL[11]
Compounds 20-22 Caco-2, HCT-116 (Colorectal)Active at doses < EC100 on normal cells[11]
Compound 16f HepG2, HCT116, MCF-75.1 - 22.08[12]
Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. This compound derivatives have been identified as novel inhibitors of bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[1] They have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][5]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicroorganism(s)MIC (µg/mL)Reference
General Range Various Bacteria & Fungi100 - 400[1]
Compound 14 E. colipMICec = 2.14 µM[9]
Compound 5 Gram-positive & Gram-negative bacteria8 - 60[13]
Compound 3a MRSA, VRE, K. pneumoniae, E. coli3.62 - 7.14[14]
Compound 3b MRSA, VRE, K. pneumoniae, E. coli2.95 - 4.63[14]
This compound-thiazole hybrids P. aeruginosa26.3 - 378.5 µM[14]
Anti-inflammatory and Antioxidant Activities

Several this compound derivatives have been investigated for their anti-inflammatory and antioxidant properties.[15][16] Some compounds have shown potent cyclooxygenase-2 (COX-2) inhibitory activity, a key target in anti-inflammatory drug design.[17]

Table 3: Anti-inflammatory and Antioxidant Activity of Selected this compound Derivatives

CompoundActivityKey FindingsReference
FP4, FP7 Anti-inflammatoryMaximum inhibition in carrageenan-induced rat paw edema[15]
FP7, FP10 AntioxidantMaximum scavenging effects[15]
Compound A8 Anti-inflammatory & AntioxidantMost promising dual activity[16]
Compound 3b COX-2 Inhibition61.75% inhibition[17]
Compound 23 MMP-9 InhibitionIC50 = 40 nM[18]
Antiviral Activity

Derivatives of the this compound scaffold have also been explored for their antiviral potential, including activity against HIV and, more recently, SARS-CoV-2.[1][19][20]

Table 4: Antiviral Activity of Selected this compound Derivatives

Compound ClassVirusKey FindingsReference
Thiazolidine-4-one derivatives SARS-CoV-2 MproInhibitory potencies in the micromolar range[20]

Experimental Protocols

General Synthesis of 2,3,5-Trisubstituted 4-Thiazolidinones

A common and efficient method for synthesizing this compound derivatives is the one-pot, three-component condensation reaction.[21] This approach offers high atom economy and often involves simple work-up procedures.

Protocol 1: One-Pot Three-Component Synthesis

Materials:

  • Primary amine (aliphatic or aromatic)

  • Aromatic aldehyde

  • Thioglycolic acid

  • Solvent (e.g., toluene, ethanol, PEG-400, or "on water")[4][21]

  • Catalyst (optional, e.g., p-dodecylbenzenesulfonic acid (DBSA), vanadyl sulfate, anhydrous ZnCl2)[4][21][22]

Procedure:

  • Schiff Base Formation (in situ): In a round-bottom flask, dissolve the primary amine (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent. Stir the mixture at room temperature or under reflux for a specified time (e.g., 2 hours in toluene) to form the Schiff base intermediate.[23]

  • Cyclocondensation: To the reaction mixture, add thioglycolic acid (1-1.5 mmol).[22][23] If a catalyst is used, add it at this stage (e.g., a pinch of anhydrous ZnCl2).[22]

  • Reaction: Reflux the reaction mixture for several hours (e.g., 12-14 hours).[22] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[22]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure. The crude product can be neutralized with a 10% sodium bicarbonate solution, filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4][22]

G Amine Primary Amine Schiff_Base Schiff Base Intermediate Amine->Schiff_Base Aldehyde Aromatic Aldehyde Aldehyde->Schiff_Base Thioglycolic_Acid Thioglycolic Acid Thiazolidinone This compound Derivative Thioglycolic_Acid->Thiazolidinone Schiff_Base->Thiazolidinone

General synthetic workflow for 4-thiazolidinones.
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol 2: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 3: Broth Microdilution for MIC Determination

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard

Procedure:

  • Preparation of Plates: Add 50 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilutions: Prepare a stock solution of the test compound. Add 50 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well.

  • Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a standard antimicrobial agent.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various signaling pathways. In cancer, for instance, they can induce apoptosis through caspase-3 activation and inhibit pathways involved in cell proliferation and migration.[4][12]

G Thiazolidinone This compound Derivative ROS Increased ROS Production Thiazolidinone->ROS Caspase3 Caspase-3 Activation Thiazolidinone->Caspase3 Cell_Cycle_Arrest Cell Cycle Arrest Thiazolidinone->Cell_Cycle_Arrest Signaling_Pathways Signaling Pathways (e.g., Kinases) Thiazolidinone->Signaling_Pathways Apoptosis Apoptosis ROS->Apoptosis Caspase3->Apoptosis Cell_Proliferation Cell Proliferation Inhibition->Cell_Proliferation Signaling_Pathways->Inhibition

Potential anticancer mechanisms of 4-thiazolidinones.

For inflammatory responses, certain derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[18]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ, Histamine) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB Thiazolidinone This compound Derivative Thiazolidinone->Inhibition Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Inhibition->NFkB

Inhibition of NF-κB pathway by 4-thiazolidinones.

Concluding Remarks

The this compound scaffold continues to be a highly fruitful area of research in drug discovery. Its chemical versatility allows for the generation of large libraries of diverse compounds, and its proven track record of biological activity against a multitude of targets makes it an attractive starting point for the development of new therapeutics. The protocols and data presented herein are intended to serve as a valuable resource for researchers aiming to explore the vast potential of this remarkable heterocyclic system. Further investigations into the structure-activity relationships (SAR) and pharmacokinetic properties of novel derivatives are crucial for advancing these promising compounds towards clinical applications.[24]

References

Application of 4-Thiazolidinone Derivatives in Cancer Cell Line Studies: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In recent years, its derivatives have garnered significant attention as potent anticancer agents, exhibiting cytotoxicity against various human cancer cell lines, including those of the breast, lung, colon, and prostate.[2][3] These compounds exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[4][5] This document provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies, complete with quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potent anti-proliferative effects of this compound derivatives across a spectrum of cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity (IC50) of Selected this compound Derivatives in Various Cancer Cell Lines
Compound/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 28 HeLaCervical Carcinoma3.2 ± 0.5[6]
MCF-7Breast Cancer2.1 ± 0.5[6]
LNCaPProstate Carcinoma2.9 ± 0.3[6]
A549Lung Cancer4.6 ± 0.8[6]
Compound 4 HT-29Colon Tumor0.073[6]
A549Lung Tumor0.35[6]
MDA-MB-231Breast Carcinoma3.10[6]
Thiazolidinone-isatin hybrid 7g MCF-7Breast Cancer40[7]
A549Lung Cancer40[7]
PC3Prostate Cancer50[7]
TZD analog 19e MDA-MB-231Triple-negative Breast Cancer0.97 ± 0.13[8]
Compound 13 Not SpecifiedNot Specified15.18[9]
Furan-bearing hybrid 28 MDA-MB-231Breast Cancer1.9[4]
HT-29Colon Cancer6.5[4]
HepG2Liver Cancer5.4[4]
Pyrrole-4-thiazolidinone hybrid 29 MCF-7Breast Cancer0.10 - 0.60[4]
A2780Ovarian Cancer0.10 - 0.60[4]
HT29Colon Cancer0.10 - 0.60[4]

Mechanisms of Action

The anticancer activity of this compound derivatives is attributed to their ability to modulate various cellular processes, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Many this compound derivatives have been shown to trigger this process. For instance, some derivatives cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to the release of mitochondrial cytochrome c and subsequent cell death.[7][10] The induction of apoptosis is often confirmed by an increase in the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[11][12] For example, certain derivatives have been shown to significantly increase caspase-3 activity in a dose-dependent manner.[11][12]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by arresting the cell cycle at various phases.[4][12] Different derivatives have been reported to cause cell cycle arrest at the G0/G1, S, or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[4] For example, specific pyrrole-4-thiazolidinone hybrids have been shown to induce G1 cell cycle arrest in MCF-7 cells.[4]

Table 2: Mechanistic Insights into this compound Derivatives' Anticancer Effects
Compound/DerivativeCancer Cell LineEffectObservationsReference
10a and 10b COLO-205, BT-549, ACHN, HeLaApoptosis InductionUpregulation of Bcl-2, downregulation of Bax[10]
7g A549Apoptosis InductionUpregulation of Bax, downregulation of Bcl-2[7]
19e MDA-MB-231Apoptosis InductionEvaluation of BCL-xL and C-PARP protein expression[8]
Les-3166, Les-6009, Les-6166 BJ, A549, SH-SY5Y, CACO-2Apoptosis InductionSignificant increase in caspase-3 activity at 50 µM and 100 µM[11]
Imatinib analogs 2 and 3 K562Cell Cycle ArrestG0/G1 phase arrest[4]
Imatinib analog 1 K562Cell Cycle ArrestG2/M phase arrest[4]
Hybrids 18 and 19 HT-1080, A-549Cell Cycle ArrestS and G2/M phase arrest[4]
Hybrid 29 MCF-7Cell Cycle ArrestG1 phase arrest[4]

Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of this compound derivatives are often mediated by their interaction with specific cellular signaling pathways that are dysregulated in cancer.

Signaling_Pathway_of_4_Thiazolidinone_Derivatives Thiazolidinone This compound Derivatives NFkB NF-κB Thiazolidinone->NFkB Inhibition Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) Thiazolidinone->Bcl2 Modulation Kinases Protein Kinases (e.g., RTKs, CDK2) Thiazolidinone->Kinases Inhibition Proliferation Cell Proliferation & Survival NFkB->Proliferation Caspases Caspases (e.g., Caspase-3) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Progression Kinases->CellCycle

Caption: Targeted signaling pathways of this compound derivatives in cancer cells.

One of the key pathways targeted is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and tumor growth.[10] By inhibiting NF-κB, certain this compound derivatives can suppress cancer cell proliferation.[10] Additionally, as mentioned earlier, these compounds modulate the Bcl-2 family of proteins to induce apoptosis.[7][10] Furthermore, some derivatives act as inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), which are critical for cell signaling and cell cycle progression.[4][6]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

MTT_Workflow start Start plate_cells Plate cells in a 96-well plate (1,000-100,000 cells/well) start->plate_cells incubate_initial Incubate for 6-24 hours plate_cells->incubate_initial add_compound Add this compound derivative at various concentrations incubate_initial->add_compound incubate_treatment Incubate for desired exposure time (e.g., 24, 48, 72 hours) add_compound->incubate_treatment add_mtt Add 10 µL MTT Reagent (final conc. 0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C (until purple precipitate is visible) add_mtt->incubate_mtt add_solubilizer Add 100 µL Solubilization Solution (e.g., Detergent Reagent) incubate_mtt->add_solubilizer incubate_final Incubate for 2 hours at room temperature in the dark add_solubilizer->incubate_final read_absorbance Read absorbance at 570 nm incubate_final->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO, or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 6 to 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and a vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]

  • Incubate the plate at room temperature in the dark for 2 hours with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Apoptosis_Assay_Workflow Start Start: Treat cells with This compound derivative Harvest Harvest cells by centrifugation (1-5 x 10^5 cells) Start->Harvest Wash1 Wash cells with cold 1X PBS Harvest->Wash1 Resuspend Resuspend cells in 100 µL of 1X Binding Buffer Wash1->Resuspend Stain Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15-20 minutes at room temperature in the dark Stain->Incubate AddBuffer Add 400 µL of 1X Binding Buffer Incubate->AddBuffer Analyze Analyze by flow cytometry (within 1 hour) AddBuffer->Analyze End End: Quantify cell populations (Viable, Early Apoptotic, Late Apoptotic/Necrotic) Analyze->End

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[17][19]

  • Flow cytometer

Procedure:

  • Harvest 1-5 x 10^5 cells by centrifugation.[17]

  • Wash the cells once with cold 1X PBS.[17]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[17]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Analyze the samples by flow cytometry within one hour.[17]

Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[20][21]

Cell_Cycle_Workflow start Start: Treat cells with This compound derivative harvest_cells Harvest ~1 x 10^6 cells start->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_cells Fix cells in ice-cold 70% ethanol (at least 30 min at 4°C) wash_pbs->fix_cells wash_fixative Wash to remove ethanol fix_cells->wash_fixative rnase_treatment Resuspend in PBS containing RNase A (e.g., 100 µg/mL) wash_fixative->rnase_treatment incubate_rnase Incubate for 30 min at 37°C rnase_treatment->incubate_rnase pi_stain Add Propidium Iodide (PI) (e.g., 50 µg/mL) incubate_rnase->pi_stain incubate_pi Incubate for 30 min in the dark pi_stain->incubate_pi analyze Analyze by flow cytometry incubate_pi->analyze end End: Quantify G0/G1, S, and G2/M phases analyze->end Western_Blot_Workflow Start Start: Treat cells and prepare cell lysates Quantify Determine protein concentration (e.g., BCA assay) Start->Quantify SDS_PAGE Separate proteins by SDS-PAGE Quantify->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) SDS_PAGE->Transfer Block Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour Transfer->Block PrimaryAb Incubate with primary antibody (overnight at 4°C) Block->PrimaryAb Wash1 Wash membrane with TBST (3x5 min) PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody (1 hour at RT) Wash1->SecondaryAb Wash2 Wash membrane with TBST (3x5 min) SecondaryAb->Wash2 Detect Detect signal using ECL substrate and imaging system Wash2->Detect End End: Analyze protein bands Detect->End

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 4-Thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Thiazolidinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This document provides detailed protocols for assessing the in vitro antimicrobial activity of novel this compound compounds, focusing on standardized methods to ensure reproducibility and comparability of results. The primary assays covered are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, as well as the agar (B569324) disk diffusion method for preliminary screening.

Data Presentation

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the MIC and MBC values against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1] The results are summarized in a clear and structured format for easy comparison of the antimicrobial potency of different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Reference Drug (Ciprofloxacin)
This compound A 16832640.25
This compound B 8416320.25
This compound C 321664>1280.25
This compound D 428160.25

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Reference Drug (Ciprofloxacin)
This compound A 3216641280.5
This compound B 16832640.5
This compound C 6432128>1280.5
This compound D 8416320.5

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]

Materials:

  • This compound compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilutions are made in MHB to achieve the desired starting concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][8][9] It is determined by subculturing the preparations from the MIC assay that show no visible growth.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or loops

  • Incubator

Procedure:

  • Following the MIC determination, select the wells showing no visible bacterial growth.

  • From each of these clear wells, aspirate 10 µL of the suspension and spot-inoculate it onto a fresh MHA plate.

  • Also, inoculate a subculture from the growth control well to ensure the viability of the bacteria.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth on the agar plate.[8][9]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[10][11][12] It is often used for preliminary screening of a large number of compounds.

Materials:

  • This compound compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of each this compound compound.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a control disk with the solvent used to dissolve the compounds and a disk with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters using calipers. The size of the zone is proportional to the susceptibility of the organism to the compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Agar Disk Diffusion (Screening) Compound Prepare this compound Stock Solutions SerialDilution Perform Serial Dilutions in 96-well Plate Compound->SerialDilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate with Bacterial Suspension Inoculum->InoculatePlate InoculateAgar Inoculate MHA Plate Inoculum->InoculateAgar SerialDilution->InoculatePlate IncubateMIC Incubate Plate (37°C, 18-24h) InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture IncubateMBC Incubate Agar Plates (37°C, 18-24h) Subculture->IncubateMBC ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) IncubateMBC->ReadMBC PlaceDisks Place Impregnated Disks InoculateAgar->PlaceDisks IncubateDisk Incubate Plate (37°C, 18-24h) PlaceDisks->IncubateDisk MeasureZones Measure Zones of Inhibition IncubateDisk->MeasureZones

Caption: Workflow for Antimicrobial Activity Assessment.

Proposed Mechanism of Action of 4-Thiazolidinones

Some studies suggest that the antibacterial activity of certain this compound derivatives may involve the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan in the bacterial cell wall.[1][3]

G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc_enol UDP-N-acetylglucosamine enolpyruvate UDP_GlcNAc->UDP_GlcNAc_enol MurA UDP_MurNAc UDP-N-acetylmuramic acid (Cell Wall Precursor) UDP_GlcNAc_enol->UDP_MurNAc MurB (Target) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) UDP_MurNAc->Peptidoglycan Lysis Cell Lysis & Death Thiazolidinone This compound Derivative Thiazolidinone->Inhibition Inhibition->UDP_MurNAc Inhibition

Caption: Inhibition of MurB by 4-Thiazolidinones.

References

Application Notes and Protocols for High-Throughput Screening of 4-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Thiazolidinone derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] This "wonder nucleus" is a core scaffold in various synthetic pharmaceuticals with applications as antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents.[1][2] The diverse biological activities stem from the ability of these compounds to interact with a variety of cellular targets. High-throughput screening (HTS) of this compound libraries is a critical step in identifying novel lead compounds for drug discovery.

These application notes provide detailed protocols for HTS assays relevant to the screening of this compound derivatives, focusing on their potential as anticancer agents by targeting key signaling pathways such as NF-κB and the Bcl-2 family of proteins.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various this compound derivatives from different studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
7g A549 (Lung)MTT Assay40[4]
MCF-7 (Breast)MTT Assay40[4]
PC3 (Prostate)MTT Assay50[4]
Compound 13 VariesNot Specified15.18[5]
Compound 28 HeLa (Cervical)Not Specified3.2 ± 0.5[6]
MCF-7 (Breast)Not Specified2.1 ± 0.5[6]
LNCaP (Prostate)Not Specified2.9 ± 0.3[6]
A549 (Lung)Not Specified4.6 ± 0.8[6]
Compound 24b MDA-MB-231 (Breast)MTT Assay8.16[7]
Compound 24c MCF-7 (Breast)MTT Assay18.03[7]
Compound 42d MCF-7 (Breast)Not Specified0.47[7]
A549 (Lung)Not Specified0.59[7]
HeLa (Cervical)Not Specified0.53[7]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeAssay TypeIC50Reference
2d Carbonic Anhydrase INot Specified6.75 µM[8][9]
Carbonic Anhydrase IINot Specified7.55 µM[8][9]
23 MMP-9Not Specified40 nM[10]
Compound 29 Bcl-2Not SpecifiedKi = 0.36 ± 0.03 µM[6]

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening Workflow

This protocol outlines a general workflow for a cell-based high-throughput screen to identify this compound derivatives with cytotoxic activity against cancer cells.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library This compound Library (in DMSO) Compound_Addition Add compounds (single concentration) Compound_Library->Compound_Addition Cell_Culture Cancer Cell Line (e.g., A549, MCF-7) Plate_Seeding Seed cells into 384-well plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Addition Incubation Incubate (48-72h) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Readout Measure signal (absorbance/luminescence) Viability_Assay->Readout Hit_Identification Identify primary hits (e.g., >50% inhibition) Readout->Hit_Identification Dose_Response Dose-response curves Hit_Identification->Dose_Response IC50_Determination Calculate IC50 values Dose_Response->IC50_Determination

Caption: General workflow for a cell-based high-throughput screening campaign.

Methodology:

  • Compound Library Preparation: A library of this compound derivatives is prepared in 100% DMSO at a stock concentration of 10 mM in 384-well plates.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media. Cells are seeded into 384-well clear-bottom plates at a density of 1,000-5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Using an automated liquid handler, the this compound derivatives are added to the cell plates at a final concentration of 10 µM. Positive (e.g., doxorubicin) and negative (DMSO vehicle) controls are included on each plate.

  • Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Cell viability is assessed using a commercially available assay kit, such as MTT or CellTiter-Glo®.

  • Data Acquisition and Analysis: The signal (absorbance or luminescence) is read using a plate reader. The percentage of cell growth inhibition is calculated for each compound relative to the controls. Compounds exhibiting significant inhibition (e.g., >50%) are selected as primary hits.

  • Hit Confirmation and Dose-Response: Primary hits are re-tested in the same assay to confirm their activity. Confirmed hits are then tested in a dose-response format (e.g., 8-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC50).

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is designed to identify this compound derivatives that inhibit the NF-κB signaling pathway.

Signaling Pathway Diagram:

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IKK->NFkB_complex Releases IkB->NFkB_complex Inhibits NFkB_p50 p50 NFkB_p65 p65 NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated Translocates DNA DNA (κB sites) NFkB_translocated->DNA Binds Gene_Expression Target Gene Expression (e.g., Luciferase) DNA->Gene_Expression Promotes Transcription

Caption: Simplified diagram of the TNF-α induced NF-κB signaling pathway.

Methodology:

  • Cell Line and Plasmids: HEK293 cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.

  • Cell Seeding: Transfected cells are seeded into 384-well white, clear-bottom plates at a density of 10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: this compound derivatives are added to the cells at a final concentration of 10 µM and incubated for 1 hour.

  • Stimulation: Cells are stimulated with TNF-α (final concentration 10 ng/mL) to activate the NF-κB pathway and incubated for 6 hours.

  • Luciferase Assay: The activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition of NF-κB activity is calculated for each compound relative to controls.

Protocol 3: Bcl-2 Family Protein Interaction Assay (Fluorescence Polarization)

This protocol aims to identify this compound derivatives that disrupt the interaction between anti-apoptotic Bcl-2 proteins and pro-apoptotic BH3 domain peptides.

Logical Relationship Diagram:

Bcl2_Assay Principle of the Fluorescence Polarization Assay cluster_components Assay Components cluster_interaction Interaction States Bcl2 Bcl-2 Protein Bound_State Bcl-2 :: BH3 Peptide Complex (High Polarization) Bcl2->Bound_State BH3_peptide Fluorescently-labeled BH3 Peptide (e.g., from BIM) BH3_peptide->Bound_State Thiazolidinone This compound Derivative Thiazolidinone->Bound_State Inhibits Interaction Unbound_State Free BH3 Peptide (Low Polarization) Bound_State->Unbound_State Dissociation

Caption: Principle of the Bcl-2 fluorescence polarization competitive binding assay.

Methodology:

  • Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled BH3 peptide (e.g., from the BIM protein), and a library of this compound derivatives.

  • Assay Buffer: A suitable buffer, for example, 20 mM phosphate (B84403) buffer pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% Tween-20.

  • Assay Procedure:

    • In a 384-well black plate, add the this compound derivatives at various concentrations.

    • Add the fluorescently labeled BH3 peptide to a final concentration of 10 nM.

    • Initiate the binding reaction by adding the Bcl-2 protein to a final concentration of 50 nM.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Polarization Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis: A decrease in fluorescence polarization indicates that the this compound derivative is competing with the BH3 peptide for binding to Bcl-2. The IC50 values are calculated from the dose-response curves.

References

In Vivo Efficacy of 4-Thiazolidinones: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vivo evaluation of 4-thiazolidinone derivatives in various animal models. The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this versatile class of compounds.

Introduction

4-Thiazolidinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This includes demonstrated efficacy as anti-inflammatory, anticancer, antidiabetic, and antimicrobial agents in numerous preclinical studies. Their therapeutic potential stems from the diverse substitutions possible on the thiazolidinone ring, allowing for the fine-tuning of activity and specificity towards various biological targets. This document outlines detailed protocols for evaluating the in vivo efficacy of this compound derivatives in established animal models, presents quantitative data from relevant studies, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from various in vivo studies on this compound derivatives, categorized by their therapeutic application.

Table 1: Anti-Inflammatory Efficacy of this compound Derivatives

Compound/DerivativeAnimal ModelDosageEfficacy Measurement% Inhibition/ReductionReference Standard
Thia-2Wistar rats (Carrageenan-induced paw edema)50 mg/kgPaw edema volumeSignificant (p < 0.01)Diclofenac (30 mg/kg)
Thia-2Wistar rats (Cotton pellet-induced granuloma)50 mg/kgDry weight of cotton pelletsSignificant (p < 0.05)Diclofenac (30 mg/kg)
Compound 39Female BALB/c mice (Orthotopic breast cancer)1 mg/kgTumor growth33%-
Compound 39Female BALB/c mice (Orthotopic breast cancer)10 mg/kgTumor growth66%-
Compound 68BALB/c mice (Osteosarcoma xenograft)-Osteosarcoma growth44.6%-

Table 2: Antidiabetic Efficacy of this compound Derivatives

Compound/DerivativeAnimal ModelDosageEfficacy Measurement% Reduction in Blood GlucoseReference Standard
NAT-1High sucrose (B13894) diet-fed diabetic mice100 mg/kg (45 days)Fasting blood glucoseSignificant improvementMetformin (200 mg/kg)
NAT-2High sucrose diet-fed diabetic mice100 mg/kg (45 days)Fasting blood glucoseSignificant improvementMetformin (200 mg/kg)
Compound IIgStreptozotocin-induced diabetic rats-Blood glucose levels~55% (at 6h), 65.75% (at 10h)Pioglitazone
Compounds 3h-3jDexamethasone-induced diabetic rats-Hypoglycaemic effectSignificantPioglitazone
NC-TZD 8 (low dose)Obesity-induced zebrafish20 mg/kgGlucose levelsSignificant reduction-
AC-TZD 11 (low dose)Obesity-induced zebrafish20 mg/kgGlucose levelsSignificant reduction-

Table 3: Antimicrobial Efficacy of this compound Derivatives

Compound/DerivativeAnimal ModelDosageEfficacy MeasurementOutcomeReference Standard
TD-H2-AMouse skin infection model (S. aureus)-Bactericidal effectGood bactericidal effect-
Compound 19in vivo (model not specified)-CFU in biofilmsReduced to 2.91 log10CFU/cm²-
Compound 24in vivo (model not specified)-CFU in biofilmsReduced to 2.18 log10CFU/cm²-

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the literature for the evaluation of this compound derivatives.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[1][2]

This model is widely used to assess acute inflammation.

  • Animals: Male or female Wistar rats (150-200 g).

  • Groups:

    • Control group (vehicle, e.g., 4% Gum Acacia).

    • Test groups (this compound derivatives at various doses, e.g., 50 mg/kg).

    • Standard group (e.g., Diclofenac, 30 mg/kg).

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer the test compounds and standard drug orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Anticancer Activity: Xenograft Tumor Model in Mice[3][4][5]

This model is used to evaluate the effect of compounds on the growth of human tumors in an in vivo setting.

  • Animals: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Cell Lines: Human cancer cell lines relevant to the therapeutic target (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Procedure:

    • Culture the selected cancer cells in vitro.

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 0.1 mL of sterile PBS or Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups:

      • Control group (vehicle).

      • Test groups (this compound derivatives at various doses).

      • Standard group (a clinically used anticancer drug).

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the percentage of tumor growth inhibition (% TGI).

Antidiabetic Activity: Streptozotocin (B1681764) (STZ)-Induced Diabetic Model[6]

This model is used to induce a diabetic state in rodents to test the efficacy of antidiabetic agents.

  • Animals: Male or female rats or mice.

  • Induction of Diabetes:

    • Fast the animals overnight.

    • Inject a freshly prepared solution of streptozotocin (STZ) in citrate (B86180) buffer (pH 4.5). The dose depends on the desired model (e.g., a single high dose for Type 1 diabetes model or a lower dose in combination with a high-fat diet for a Type 2 diabetes model).

    • After 72 hours, measure the fasting blood glucose levels. Animals with glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Procedure:

    • Divide the diabetic animals into groups:

      • Diabetic control group (vehicle).

      • Test groups (this compound derivatives at various doses).

      • Standard group (e.g., Metformin, Pioglitazone).

    • Administer the treatments orally daily for a specified period (e.g., 21-45 days).

    • Monitor fasting blood glucose levels and body weight regularly.

    • At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

    • Collect blood samples for biochemical analysis (e.g., insulin, lipid profile).

  • Data Analysis:

    • Compare the mean fasting blood glucose levels between the groups.

    • Calculate the area under the curve (AUC) for the OGTT.

Antimicrobial Activity: Systemic Infection Model in Mice[7]

This model assesses the efficacy of antimicrobial agents in treating a systemic infection.

  • Animals: Mice (e.g., BALB/c).

  • Pathogen: A clinically relevant bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli).

  • Procedure:

    • Induce a systemic infection by intraperitoneally or intravenously injecting a lethal or sub-lethal dose of the pathogen.

    • After a short period (e.g., 1-2 hours) to allow the infection to establish, administer the this compound derivative at different doses.

    • Include a control group (vehicle) and a standard antibiotic group.

    • Monitor the survival of the animals over a period of time (e.g., 7-14 days).

    • In a separate cohort of animals, euthanize them at specific time points post-treatment to determine the bacterial load (Colony Forming Units - CFU) in various organs (e.g., spleen, liver, kidneys) by homogenizing the tissues and plating serial dilutions on appropriate agar (B569324) plates.

  • Data Analysis:

    • Plot Kaplan-Meier survival curves and compare the survival rates between the groups.

    • Compare the mean CFU counts per gram of tissue between the groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the action of 4-thiazolidinones and typical experimental workflows.

Signaling Pathways

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_2 This compound Action Stimuli LPS/Cytokines Thiazolidinone This compound Derivative IKK IKK Thiazolidinone->IKK Inhibits NFkB_nucleus NFkB_nucleus Thiazolidinone->NFkB_nucleus Inhibits Translocation

PI3K_Akt_Pathway cluster_0 Growth Factor Signaling cluster_2 This compound Action GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) Thiazolidinone This compound Derivative PI3K PI3K Thiazolidinone->PI3K Inhibits Akt Akt Thiazolidinone->Akt Inhibits Phosphorylation

Experimental Workflows

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Efficacy Evaluation cluster_3 Phase 4: Data Analysis A1 Select Animal Model (e.g., Wistar Rat) A2 Induce Disease State (e.g., Carrageenan Injection) A1->A2 B1 Group Allocation (Control, Test, Standard) A2->B1 B2 Administer Compounds (Oral, IP) B1->B2 C1 Measure Primary Endpoint (e.g., Paw Volume) B2->C1 C2 Collect Samples for Biomarker Analysis C1->C2 D1 Statistical Analysis C2->D1 D2 Generate Report and Conclusions D1->D2

G cluster_0 Preparation cluster_1 Tumor Growth & Grouping cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis A1 Cancer Cell Culture A2 Implant Cells into Immunodeficient Mice A1->A2 B1 Monitor Tumor Growth A2->B1 B2 Randomize into Treatment Groups B1->B2 C1 Administer this compound or Vehicle B2->C1 C2 Measure Tumor Volume & Body Weight C1->C2 D1 Euthanize & Excise Tumors C2->D1 D2 Tumor Weight, Histology, & Biomarker Analysis D1->D2

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics for a range of diseases. The successful translation of these compounds from the bench to the clinic relies on rigorous and well-designed in vivo studies. The protocols and data presented in this document provide a framework for researchers to conduct such evaluations, contributing to the advancement of this compound-based drug discovery. It is crucial to adapt these general protocols to the specific characteristics of the compound under investigation and the research question being addressed, always adhering to ethical guidelines for animal research.

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Thiazolidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Thiazolidinone derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including potential as anticancer agents.[1] Evaluating the cytotoxicity of these compounds is a critical step in the drug discovery process to identify promising therapeutic candidates and understand their mechanisms of action. This document provides detailed application notes and protocols for the most common and robust methods to assess the cytotoxic effects of this compound compounds.

Key Cytotoxicity Assays

Several assays are available to measure cytotoxicity, each with distinct principles and applications. The choice of assay depends on the specific research question, such as determining cell viability, membrane integrity, or the induction of programmed cell death (apoptosis).

1. MTT Assay: Assessing Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.[4] This assay is particularly useful for high-throughput screening of compound libraries.[5]

2. LDH Assay: Measuring Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[7] This assay is valuable for assessing compound-induced membrane damage and can be used for time-course experiments by sampling the culture medium.[8]

3. Apoptosis Assays: Distinguishing Cytotoxicity from Targeted Cell Killing

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs eliminate tumor cells.[9][10] Apoptosis assays can differentiate between general toxicity and the targeted induction of this specific cell death pathway.[11][12] This is particularly important in cancer research to identify compounds that selectively kill cancer cells. Common methods include Annexin V/PI staining, caspase activity assays, and DNA fragmentation analysis.[13]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound compounds.

Materials:

  • This compound compounds of interest

  • Target cancer cell lines (e.g., MCF-7, HepG2, A549)[14]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Dimethyl sulfoxide (B87167) (DMSO)[2]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds and incubate for 24-48 hours.[4][15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity

This protocol describes how to measure LDH release to assess cytotoxicity.

Materials:

  • This compound compounds

  • Target cell lines

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)[16]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the this compound compounds as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[7]

  • Supernatant Collection: After the desired incubation time, centrifuge the plate at 250 x g for 5 minutes.[6]

  • LDH Reaction: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[7]

  • Reagent Addition: Add 50 µL of the LDH reaction solution (prepared according to the kit manufacturer's instructions) to each well.[7]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the assay kit manufacturer, which typically compares the LDH release from treated cells to that of the controls.[6]

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

This protocol outlines a method to quantify the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • This compound compounds

  • Target cell lines

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound compounds for the desired duration.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: An increase in luminescence is indicative of increased caspase-3/7 activity and apoptosis.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison between different this compound compounds and cell lines.

Table 1: Cytotoxicity of this compound Derivatives (IC50 in µM)

Compound IDMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Reference
Compound A2.1 ± 0.53.2 ± 0.54.6 ± 0.8-[14]
Compound B--0.35-[14]
Compound C161.0---[4]
Compound D40-40-[17]
Compound E3.96 ± 0.21---[18]

Note: This table presents example data compiled from various sources and should be adapted based on experimental results.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start with Target Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of This compound Compounds seed->prepare treat Treat Cells with Compounds (24-48h incubation) prepare->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Apoptosis Assay (e.g., Caspase Activity) treat->apoptosis read Measure Absorbance/ Luminescence mtt->read ldh->read apoptosis->read calc Calculate % Viability/ Cytotoxicity/Apoptosis read->calc ic50 Determine IC50 Values calc->ic50 end end ic50->end Final Report

Caption: Workflow for evaluating the cytotoxicity of this compound compounds.

Potential Signaling Pathways Affected by this compound Compounds

Some this compound derivatives have been shown to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[19]

G cluster_receptor Cell Surface Receptor cluster_pathways Signaling Cascades cluster_outcomes Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Rho Rho EGFR->Rho Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival MAPK->Proliferation ROCK ROCK Rho->ROCK Metastasis Metastasis ROCK->Metastasis Apoptosis Apoptosis Thiazolidinone This compound Compound Thiazolidinone->EGFR Inhibition Thiazolidinone->PI3K Inhibition Thiazolidinone->Rho Inhibition Thiazolidinone->Apoptosis Induction

References

Application Notes & Protocols: Experimental Design for Structure-Activity Relationship (SAR) Studies of 4-Thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-thiazolidinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic effects.[2][3][4] Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, enabling the systematic optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic profile. This document provides a detailed guide to the experimental design, protocols, and data interpretation for conducting SAR studies on this compound derivatives.

General Experimental Design for SAR Studies

A typical SAR study for 4-thiazolidinones follows a systematic workflow. The primary goal is to understand how modifications to the chemical structure at different positions (typically N-3, C-2, and C-5) influence a specific biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization A Library Design (Scaffold Hopping, Bioisosteric Replacement) B Synthesis of This compound Derivatives A->B C Primary Screening (e.g., MIC, MTT Assay) B->C D Hit Identification (Active Compounds) C->D E Secondary Assays (Dose-Response, MOA) D->E F SAR Analysis & QSAR Modeling E->F G Lead Optimization F->G G->A Iterative Cycles

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocols

Synthesis of this compound Derivatives

A common and efficient method for synthesizing the this compound scaffold is the one-pot, three-component condensation reaction.[5]

Protocol: One-Pot Synthesis of 2,3-Disubstituted 4-Thiazolidinones

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1 mmol) and an appropriate aldehyde (1 mmol) in a suitable solvent such as ethanol (B145695) or PEG-400.[6]

  • Imine Formation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the Schiff base (imine) intermediate.

  • Cyclization: Add thioglycolic acid (mercaptoacetic acid) (1.2 mmol) to the mixture.

  • Reaction Condition: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Microwave-assisted synthesis can also be employed to reduce reaction times significantly.[7]

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into crushed ice. The precipitated solid is filtered, washed with cold water, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify using column chromatography to obtain the pure this compound derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

Biological Evaluation Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][9]

  • Preparation: Prepare a stock solution of each test compound in DMSO. In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations (e.g., 100 to 0.78 µg/mL).[3][10]

  • Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Add the microbial inoculum to each well. Include positive controls (microbes in broth without compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

This colorimetric assay assesses the effect of compounds on cell viability.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11][12]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.

This is a standard model for evaluating acute inflammation.[13][14]

  • Animal Grouping: Use Wistar rats, divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each this compound derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation for SAR Analysis

Quantitative data should be organized in tables to clearly correlate structural modifications with changes in biological activity.

Table 1: Anticancer Activity of Quinoline-4-Thiazolidinone Hybrids Core Structure: Quinoline-Thiazolidinone Scaffold

Compound R Cell Line (MDA-MB-231) IC₅₀ (µM)[12] Cell Line (MCF-7) IC₅₀ (µM)[12]
63a 4-Cl 8.16 10.24
63b 4-F 12.51 14.88
63c 4-OCH₃ 15.62 18.91
63d 2-Cl 9.78 11.53

| Doxorubicin | - | 1.25 | 1.89 |

SAR Interpretation: The data suggests that electron-withdrawing groups (like -Cl) at the para-position of the phenyl ring at C-2 enhance cytotoxic activity against both MDA-MB-231 and MCF-7 cell lines compared to electron-donating groups (-OCH₃).

Table 2: Antimicrobial Activity of Novel this compound Derivatives Core Structure: 2-Aryl-3-substituted-thiazolidin-4-one

Compound S. aureus MIC (µg/mL)[3] P. fluorescens MIC (µg/mL)[3] A. niger MIC (µg/mL)[3]
4a 4-F-Ph 4-methyl-quinazolin-2-yl 100 100 200
4b 4-F-Ph 4,6-dimethyl-pyrimidin-2-yl 200 200 400
4e 2-OCH₃-Ph 4,6-dimethyl-pyrimidin-2-yl 100 100 100
4f 2-OCH₃-Ph 4-methyl-quinazolin-2-yl 200 200 200
Ciprofloxacin - - 25 25 -

| Fluconazole | - | - | - | - | 50 |

SAR Interpretation: Compound 4e , with a 2-methoxyphenyl group at R¹ and a 4,6-dimethyl-pyrimidin-2-yl group at R², showed potent broad-spectrum activity.[3] This highlights the importance of substitutions at both the N-3 and C-2 positions for antimicrobial efficacy.

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action (MOA) is a critical component of SAR studies. 4-Thiazolidinones are known to interact with various biological targets.

Enzyme Inhibition

Many this compound derivatives exert their effects by inhibiting key enzymes. For example, some antibacterial derivatives inhibit the MurB enzyme, which is crucial for peptidoglycan biosynthesis in bacteria.[3] Anti-inflammatory derivatives may inhibit cyclooxygenase (COX) enzymes.[13]

Enzyme_Inhibition cluster_pathway Biological Pathway Substrate Substrate Product Product (e.g., Prostaglandin, Peptidoglycan) Substrate->Product Enzyme Catalysis Enzyme Target Enzyme (e.g., COX-2, MurB) Thiazolidinone This compound Derivative Thiazolidinone->Enzyme Binding & Inhibition

Caption: General mechanism of this compound as an enzyme inhibitor.

Modulation of Transcription Factors (PPARγ)

Thiazolidinediones, a closely related class of compounds, are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[15][16] This mechanism is central to their antidiabetic effects.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TZD This compound (Ligand) PPAR PPARγ Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (Metabolic Regulation) mRNA->Protein TZD_n->PPAR Activation

Caption: PPARγ signaling pathway activated by thiazolidinone agonists.

Quantitative Structure-Activity Relationship (QSAR)

Once sufficient SAR data is generated, QSAR studies can be performed to build mathematical models that correlate the chemical structure of the compounds with their biological activity.[17][18] These models use molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of novel, unsynthesized derivatives.[11][19] This rational, in silico approach helps prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the lead optimization process.[20]

References

Application Notes and Protocols: 4-Thiazolidinone Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-thiazolidinone derivatives as potent inhibitors of various enzymes implicated in a range of diseases. This document includes detailed experimental protocols for the synthesis of these compounds and for conducting key enzyme inhibition assays. Additionally, quantitative data on the inhibitory activity of selected derivatives are presented in a clear, tabular format for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms and procedures.

Introduction

This compound, a saturated five-membered heterocyclic ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4, serves as a versatile scaffold in medicinal chemistry. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. A particularly significant area of research is their role as enzyme inhibitors, where they have shown promise in targeting enzymes such as carbonic anhydrases, α-amylase, α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), urease, and the bacterial enzyme MurB. Their ability to interact with the active sites of these enzymes makes them attractive candidates for the development of novel therapeutic agents.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of various this compound derivatives against a panel of enzymes. This data is compiled from multiple studies to provide a comparative view of their potency.

Table 1: Carbonic Anhydrase Inhibition

CompoundhCA I (IC₅₀/Kᵢ, µM)hCA II (IC₅₀/Kᵢ, µM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
2d 6.75 (IC₅₀)7.55 (IC₅₀)--[1]
3h ->10000 (Kᵢ)57.844.3[2]
6b -0.81 (Kᵢ)--[3]
7 42.4 (Kᵢ)37.5 (Kᵢ)--[4]
8 -23.1 (Kᵢ)--[4]

Table 2: α-Amylase and α-Glucosidase Inhibition

Compoundα-Amylase (IC₅₀, µM)α-Glucosidase (IC₅₀, µM)Reference
T1 25 (µg/mL)-[5]
T5 30 (µg/mL)-[5]
Compound 4 2.40 ± 0.703.50 ± 0.70[6]
Compound 5 2.30 ± 0.054.80 ± 0.10[6]
Compound 6 2.10 ± 0.703.20 ± 0.70[6]
Compound 9F 17.10 ± 0.0159.8 ± 0.047[7]
Compound 9G 9.2 ± 0.0925.15 ± 0.0017[7]

Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

CompoundPTP1B (IC₅₀, µM)Inhibition TypeReference
Compound 17 1.9Competitive[8][9]

Table 4: Urease Inhibition

CompoundUrease (IC₅₀, µM)Reference
Compound 3 9.34 ± 0.02[10]
Compound 4 1.80 ± 0.80[11]
Compound 8 8.43 ± 0.01[10]
Compound 9 2.73 ± 1.20[11]
Compound 10 7.3 ± 0.04[10]
Compound 15 2.31 ± 0.002[10]
Compound 17 5.75 ± 0.003[10]
Compound 19 8.81 ± 0.005[10]
Compound 20 1.73 ± 0.001[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for performing key enzyme inhibition assays.

Synthesis Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted-4-Thiazolidinones

This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-disubstituted-4-thiazolidinones.[12]

Materials:

  • Substituted amine (10 mmol)

  • Substituted aldehyde (10 mmol)

  • Thioglycolic acid (10 mmol)

  • Solvent (e.g., ethanol (B145695), benzene, or solvent-free)

  • Dicyclohexylcarbodiimide (DCC) if required as a cyclizing agent[11]

  • Magnetic stirrer and hot plate

  • Round bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve the substituted amine (10 mmol) and the substituted aldehyde (10 mmol) in a suitable solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add thioglycolic acid (10 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

cluster_synthesis Synthesis of 2,3-Disubstituted-4-Thiazolidinones amine Substituted Amine reflux Reflux (6-8h) amine->reflux aldehyde Substituted Aldehyde aldehyde->reflux tga Thioglycolic Acid tga->reflux solvent Solvent solvent->reflux product 2,3-Disubstituted-4-Thiazolidinone reflux->product

Caption: Synthesis of 2,3-Disubstituted-4-Thiazolidinones.

Protocol 2: General Synthesis of 5-Arylidene-4-Thiazolidinones

This protocol details the Knoevenagel condensation for the synthesis of 5-arylidene-4-thiazolidinones.[13]

Materials:

  • This compound derivative (e.g., thiazolidine-2,4-dione) (21.36 mmol)

  • Aromatic aldehyde (21.36 mmol)

  • Piperidine (B6355638) (14.11 mmol) as a catalyst

  • Ethanol (150 mL)

  • Magnetic stirrer and hot plate

  • Round bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve the this compound derivative (21.36 mmol) and the aromatic aldehyde (21.36 mmol) in ethanol (150 mL).

  • Add piperidine (14.11 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., glacial acetic acid or ethanol).

Enzyme Inhibition Assay Protocols

Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, monitoring the hydrolysis of 4-nitrophenyl acetate (B1210297) (4-NPA).[3][4][7]

Materials:

  • Human carbonic anhydrase (hCA I or hCA II)

  • 4-Nitrophenyl acetate (4-NPA) substrate solution (3 mM)

  • Tris-SO₄ buffer (0.05 M, pH 7.4)

  • This compound derivative test solutions (various concentrations)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • The total volume for the enzymatic reaction is 3.0 mL.

  • In a cuvette, add 1.4 mL of 0.05 M Tris-SO₄ buffer (pH 7.4), 1.0 mL of 3 mM 4-NPA, and 0.5 mL of deionized water.

  • Add the test compound at the desired concentration.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution.

  • Immediately measure the change in absorbance at 348 nm over a period of 3 minutes at 25°C. The absorbance increases as 4-nitrophenolate (B89219) is produced.

  • A reference measurement is obtained by preparing the same mixture without the enzyme solution.

  • The inhibitory effects are determined by comparing the enzymatic reaction rates in the presence and absence of the inhibitor.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: α-Amylase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound derivatives on α-amylase activity.[14][15]

Materials:

  • Porcine pancreatic α-amylase solution (1 unit/mL in 20 mM sodium phosphate (B84403) buffer, pH 6.9)

  • Starch solution (1% w/v in deionized water)

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • This compound derivative test solutions (various concentrations)

  • Acarbose (standard inhibitor)

  • Spectrophotometer or microplate reader

  • Water bath

Procedure:

  • Pre-incubate 100 µL of the test solution with 100 µL of the enzyme solution in vials at 25°C for 30 minutes.

  • Add 100 µL of the starch solution to initiate the enzymatic reaction and incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding 100 µL of the DNSA color reagent.

  • Heat the mixture in a water bath at 85°C for 15 minutes to allow for color development.

  • Cool the reaction mixture to room temperature.

  • Measure the absorbance at 595 nm.

  • A control experiment is conducted using DMSO instead of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC₅₀ value from a plot of % inhibition versus inhibitor concentration.

Protocol 5: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol outlines a method to assess the inhibition of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[16][17]

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) solution (4 mM)

  • Assay buffer (25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)

  • This compound derivative test solutions (various concentrations)

  • Spectrophotometer or microplate reader

  • 96-well plate

Procedure:

  • In a 96-well plate, add 10 µL of the test compound solution.

  • Add 20 µL of the PTP1B enzyme solution (1 µg/mL).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of 4 mM pNPP in 130 µL of the assay buffer.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a suitable quenching agent (e.g., 1 M NaOH).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Protocol 6: Urease Inhibition Assay (Berthelot Method)

This protocol describes a colorimetric assay to measure urease inhibition by quantifying ammonia (B1221849) production.[18][19]

Materials:

  • Jack bean urease solution

  • Urea (B33335) substrate solution (e.g., 100 mM)

  • Phosphate buffer (e.g., 20 mM, pH 7.4)

  • Phenol (B47542) reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)

  • This compound derivative test solutions (various concentrations)

  • Thiourea (standard inhibitor)

  • Spectrophotometer or microplate reader

  • 96-well plate

Procedure:

  • In a 96-well plate, add 5 µL of the test compound solution.

  • Add 25 µL of the urease enzyme solution and incubate at 30°C for 15 minutes.

  • Add 55 µL of the urea substrate solution to initiate the reaction and incubate for a further 15 minutes at 30°C.

  • Add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.

  • Incubate at 37°C for 50 minutes for color development.

  • Measure the absorbance at 630 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Protocol 7: MurB Inhibition Assay

The activity of MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is typically monitored by measuring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[20]

Materials:

  • Purified MurB enzyme

  • UDP-N-acetylenolpyruvylglucosamine (UNAGEP) substrate

  • NADPH

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • This compound derivative test solutions (various concentrations)

  • Spectrophotometer capable of reading UV wavelengths

Procedure:

  • Set up the reaction mixture in a cuvette containing the assay buffer, UNAGEP, and NADPH at their optimal concentrations.

  • Add the this compound derivative at the desired concentration.

  • Initiate the reaction by adding the MurB enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is proportional to the MurB activity.

  • Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition.

  • Calculate the IC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of PTP1B Inhibition and Insulin (B600854) Signaling

PTP1B is a negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the downstream signaling cascade. This compound derivatives that act as competitive inhibitors of PTP1B can block this dephosphorylation, leading to enhanced insulin sensitivity.[16][21]

cluster_pathway PTP1B Inhibition and Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation pIR->IR Dephosphorylation Downstream Downstream Signaling (e.g., GLUT4 translocation) pIR->Downstream Activates PTP1B PTP1B PTP1B->pIR Inhibits Thiazolidinone This compound Derivative Thiazolidinone->PTP1B Inhibits

Caption: PTP1B Inhibition by 4-Thiazolidinones.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for screening and characterizing enzyme inhibitors.

cluster_workflow Enzyme Inhibition Assay Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prepare assay Perform Enzyme Assay (with and without inhibitor) prepare->assay measure Measure Activity (e.g., Spectrophotometry) assay->measure calculate Calculate % Inhibition measure->calculate dose_response Generate Dose-Response Curve calculate->dose_response ic50 Determine IC50 Value dose_response->ic50 kinetics Kinetic Studies (e.g., Lineweaver-Burk plot) ic50->kinetics mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) kinetics->mechanism end End mechanism->end

Caption: General Workflow for Enzyme Inhibition Assays.

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The active site contains a zinc ion coordinated to three histidine residues and a water molecule. Sulfonamide-based inhibitors, and some 4-thiazolidinones, can coordinate to this zinc ion, displacing the water molecule and blocking the catalytic activity.

cluster_ca_mechanism Carbonic Anhydrase Inhibition Mechanism ActiveSite CA Active Site (Zn2+ and His residues) Product H2CO3 ActiveSite->Product Catalyzes Substrate CO2 + H2O Substrate->ActiveSite Binds to Inhibitor This compound Derivative Inhibitor->ActiveSite Binds and Blocks

Caption: Carbonic Anhydrase Inhibition by 4-Thiazolidinones.

References

Application Notes and Protocols for Radiolabeled 4-Thiazolidinones for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiazolidinone derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Their ability to modulate key signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and Nuclear Factor-kappa B (NF-κB) pathways, makes them attractive candidates for the development of targeted molecular imaging agents. Radiolabeled 4-thiazolidinones have the potential to enable non-invasive in vivo visualization and quantification of these biological processes, aiding in drug development, disease diagnosis, and monitoring therapeutic response.

This document provides detailed protocols for the synthesis and radiolabeling of a model this compound derivative for use in preclinical imaging studies using Positron Emission Tomography (PET) with Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]), and Single Photon Emission Computed Tomography (SPECT) with Technetium-99m ([⁹⁹ᵐTc]).

Signaling Pathways of Interest

This compound derivatives have been shown to interact with multiple signaling pathways implicated in various diseases. Two key pathways that can be targeted for imaging studies are:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism, as well as inflammation and cell differentiation.[1][2] Agonists of PPARγ, a subtype of PPARs, which include some this compound derivatives, have therapeutic applications in diabetes and have shown anti-cancer effects.[3][4] A radiolabeled this compound targeting PPARγ could be used to image metabolic disorders and tumors expressing this receptor.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[5][6] Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Certain this compound derivatives have been shown to inhibit NF-κB signaling, suggesting their potential as anti-inflammatory and anti-cancer agents.[7][8] A radiolabeled probe targeting NF-κB activation could be a valuable tool for imaging inflammation and monitoring response to anti-inflammatory therapies.

Diagrams of Signaling Pathways and Experimental Workflows

PPAR_Signaling_Pathway PPAR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Thiazolidinone_Ligand Radiolabeled This compound PPARg PPARγ 4_Thiazolidinone_Ligand->PPARg Binds PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex Heterodimerizes with RXR RXR RXR->PPARg_RXR_complex PPRE PPRE (DNA) PPARg_RXR_complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: PPAR Signaling Pathway Activation by a this compound Ligand.

NFkB_Signaling_Pathway NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB_Complex IκB-NF-κB Complex NFkB NF-κB NFkB_nucleus NF-κB IkB_NFkB_Complex->NFkB_nucleus NF-κB Release & Translocation 4_Thiazolidinone Radiolabeled This compound 4_Thiazolidinone->IKK_Complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Radiosynthesis_Workflow General Radiosynthesis and Imaging Workflow Radionuclide_Production Radionuclide Production (Cyclotron/Generator) Radiolabeling Radiolabeling Reaction Radionuclide_Production->Radiolabeling Precursor_Synthesis Precursor Synthesis Precursor_Synthesis->Radiolabeling Purification Purification (HPLC/SPE) Radiolabeling->Purification Quality_Control Quality Control (Radio-TLC, HPLC) Purification->Quality_Control Formulation Formulation in Saline Quality_Control->Formulation Animal_Injection Animal Injection Formulation->Animal_Injection Imaging PET/SPECT Imaging Animal_Injection->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis Synthesis_Scheme General Synthesis of a this compound Precursor Amine Primary Amine (with functional group for labeling) Precursor This compound Precursor Amine->Precursor Aldehyde Aromatic Aldehyde Aldehyde->Precursor Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Precursor

References

Application of Click Chemistry in the Synthesis of 4-Thiazolidinones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. The efficient synthesis of diverse this compound libraries is therefore of significant interest to the drug discovery and development community. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and versatile strategy for the synthesis and functionalization of these important heterocyclic compounds.[1][2][3] This application note provides detailed protocols and quantitative data for the synthesis of 1,2,3-triazole-linked this compound derivatives using a one-pot, sequential, microwave-assisted approach.[4][5]

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for creating molecular diversity.[1][3] This method allows for the straightforward linkage of a this compound moiety to a 1,2,3-triazole ring, a pharmacophore also known for its diverse biological activities. The combination of these two heterocyclic systems through a stable triazole linkage provides access to novel chemical entities with potential for enhanced therapeutic efficacy.

General Workflow for Click Chemistry-Mediated this compound Synthesis

The synthesis of 1,2,3-triazole-linked 4-thiazolidinones can be efficiently achieved through a one-pot, four-component sequential reaction. This process involves the initial copper-catalyzed click reaction between a propargyloxybenzaldehyde and a substituted phenyl azide (B81097), followed by the in-situ formation of a Schiff base with a substituted aniline (B41778), and subsequent cyclization with thioglycolic acid to yield the final this compound derivative. The entire sequence can be conveniently carried out using microwave irradiation to accelerate the reaction rates.[4][5]

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: this compound Formation Propargyloxybenzaldehyde Propargyloxy- benzaldehyde TriazoleIntermediate 1,2,3-Triazole Intermediate Propargyloxybenzaldehyde->TriazoleIntermediate PhenylAzide Substituted Phenyl Azide PhenylAzide->TriazoleIntermediate CuI Cu(I) Catalyst CuI->TriazoleIntermediate Click Reaction Aniline Substituted Aniline FinalProduct 1,2,3-Triazole-Linked This compound TriazoleIntermediate->FinalProduct Aniline->FinalProduct ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->FinalProduct

Caption: General workflow for the one-pot synthesis of 1,2,3-triazole-linked 4-thiazolidinones.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of a series of 3-phenyl-2-[4-{(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy}phenyl]thiazolidin-4-ones, as reported by Kumar et al.[4] The reactions were performed using a one-pot, four-component sequential approach under microwave irradiation.

EntryPhenyl Azide Substituent (R¹)Aniline Substituent (R²)Reaction Time (min)Yield (%)
1HH4085
2H4-CH₃4582
3H4-OCH₃4588
4H4-Cl4086
54-CH₃H4580
64-CH₃4-CH₃5078
74-CH₃4-OCH₃5083
84-CH₃4-Cl4581
94-OCH₃H4584
104-OCH₃4-CH₃5081
114-OCH₃4-OCH₃5086
124-OCH₃4-Cl4584
134-ClH4087
144-Cl4-CH₃4585
154-Cl4-OCH₃4589
164-Cl4-Cl4088

Experimental Protocols

Materials and Instrumentation:

  • All reagents and solvents should be of analytical grade and used as received.

  • Microwave-assisted reactions should be performed in a dedicated monomode microwave apparatus.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

  • Purification of the final products is typically achieved by column chromatography.

Detailed Protocol for the One-Pot Synthesis of 1,2,3-Triazole-Linked 4-Thiazolidinones: [4][5]

  • Preparation of Phenyl Azides: Substituted phenyl azides can be prepared from the corresponding anilines by diazotization followed by reaction with sodium azide. The crude azide is often used directly in the next step without further purification.

  • One-Pot Sequential Reaction: a. In a microwave reaction vial, combine propargyloxybenzaldehyde (1 mmol), the substituted phenyl azide (1 mmol), and a copper(I) catalyst (e.g., CuI, 5 mol%) in a suitable solvent (e.g., a mixture of H₂O and t-BuOH). b. Irradiate the mixture in the microwave reactor at a specified temperature (e.g., 70 °C) and power (e.g., 100 W) for a designated time (typically 15-20 minutes) to facilitate the CuAAC reaction. c. After cooling the reaction mixture to room temperature, add the substituted aniline (1.2 mmol) and thioglycolic acid (1.2 mmol). d. Irradiate the reaction mixture again under similar microwave conditions (e.g., 70 °C, 100 W) for an additional 40-50 minutes to drive the formation of the this compound ring. e. Upon completion, cool the reaction mixture, and pour it into ice-water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole-linked this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the key steps and intermediates in the one-pot sequential reaction for the synthesis of 1,2,3-triazole-linked 4-thiazolidinones.

G cluster_reactants Starting Materials cluster_intermediates Intermediates Propargyloxybenzaldehyde Propargyloxy- benzaldehyde TriazoleAldehyde Triazole-functionalized Aldehyde Propargyloxybenzaldehyde->TriazoleAldehyde PhenylAzide Substituted Phenyl Azide PhenylAzide->TriazoleAldehyde CuAAC Aniline Substituted Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation ThioglycolicAcid Thioglycolic Acid FinalProduct 1,2,3-Triazole-Linked This compound ThioglycolicAcid->FinalProduct Cyclization TriazoleAldehyde->SchiffBase SchiffBase->FinalProduct

Caption: Key reaction steps and intermediates in the synthesis.

Conclusion

The application of copper-catalyzed click chemistry provides a highly efficient and modular approach for the synthesis of novel this compound derivatives. The one-pot, four-component sequential reaction under microwave irradiation is a particularly attractive method, offering high yields and operational simplicity. This strategy allows for the rapid generation of diverse libraries of 1,2,3-triazole-linked 4-thiazolidinones, which are promising candidates for further investigation in drug discovery programs. The detailed protocols and data presented in this application note should serve as a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 4-Thiazolidinones In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Thiazolidinone is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key pathways and enzymes involved in the inflammatory response, such as cyclooxygenase (COX), lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] These application notes provide detailed protocols for robust and reproducible in vitro assays to screen and characterize the anti-inflammatory potential of novel this compound derivatives.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Macrophages, such as the murine RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS).[3] NO is a key inflammatory mediator, and its production is catalyzed by inducible nitric oxide synthase (iNOS).[3] The anti-inflammatory activity of 4-thiazolidinones can be quantified by measuring the reduction of NO in the culture medium of LPS-stimulated macrophages. Nitrite (B80452) (NO₂⁻), a stable end-product of NO, is measured using the Griess reagent.[3][4]

Experimental Workflow: NO Production Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement cluster_analysis Data Analysis seed Seed RAW 264.7 cells (e.g., 5x10^4 cells/well in 96-well plate) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with this compound derivatives for 1-2h incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 supernatant Collect 100 µL supernatant incubate2->supernatant griess Add 100 µL Griess Reagent supernatant->griess incubate3 Incubate for 10 min at room temperature griess->incubate3 read Measure Absorbance at 540-570 nm incubate3->read calc Calculate Nitrite Concentration & % Inhibition read->calc std_curve Generate NaNO2 Standard Curve std_curve->calc

Caption: Workflow for assessing NO production inhibition in RAW 264.7 macrophages.

Protocol: Nitric Oxide Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • Compound Treatment: Pre-treat the adhered cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the blank control.[6]

  • Incubation: Incubate the plate for an additional 24 hours.[3]

  • Nitrite Measurement:

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.[5]

    • Add 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide (B372717) in 2.5% H₃PO₄ and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄) to each well.[3][4]

    • Incubate at room temperature for 10 minutes.[5]

  • Data Acquisition: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[3][5]

  • Quantification: Calculate the nitrite concentration using a sodium nitrite (NaNO₂) standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

Principle: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. Their production is significantly increased in LPS-stimulated macrophages.[7][8] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these cytokines in the cell culture supernatant, providing a measure of the test compound's inhibitory effect.[8][9]

Protocol: Cytokine ELISA
  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound derivatives and LPS as described in the Nitric Oxide Assay protocol (Steps 1-4).

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the culture plates to pellet any detached cells and collect the supernatant. Store at -80°C if not used immediately.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions.[9]

    • Briefly, this involves adding the collected supernatants and standards to antibody-pre-coated microplates.

    • A biotin-conjugated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • A substrate solution (e.g., TMB) is added to develop a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Principle: The anti-inflammatory activity of 4-thiazolidinones is frequently associated with their ability to inhibit COX and LOX enzymes.[2] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) (via COX-1/COX-2) and leukotrienes (via 5-LOX).[10] In vitro enzyme inhibition assays, often using purified enzymes, directly measure the compound's ability to block this activity.

Signaling Pathway: Arachidonic Acid Cascade

G membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (PGE2, PGI2, TXA2) cox->pgs inflammation_cox Inflammation, Pain, Fever pgs->inflammation_cox lts Leukotrienes (LTB4, LTC4) lox->lts inflammation_lox Inflammation, Bronchoconstriction lts->inflammation_lox thiazolidinone_cox 4-Thiazolidinones (COX Inhibitors) thiazolidinone_cox->cox Inhibit thiazolidinone_lox 4-Thiazolidinones (LOX Inhibitors) thiazolidinone_lox->lox Inhibit G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates (P) proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB nfkb->nfkb_nuc ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb Releases genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes Transcription nfkb_nuc->genes Activates Transcription thiazolidinone 4-Thiazolidinones thiazolidinone->ikk Inhibit? thiazolidinone->nfkb Inhibit Translocation?

References

Troubleshooting & Optimization

"improving the yield of 4-Thiazolidinone synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Thiazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve reaction yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-thiazolidinones, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My this compound synthesis has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in this compound synthesis can stem from several factors. Systematically investigating the following aspects can help identify and resolve the issue:

    • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[1] Suboptimal conditions can lead to incomplete reactions or the formation of side products.

      • Solution: Optimize the reaction conditions. For instance, in the synthesis of certain xanthine (B1682287) derivatives, increasing the reflux temperature to 120°C and the reaction time to 18 hours in toluene (B28343) significantly improved the yield.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times (to as little as 5-10 minutes) and improve yields.[2][3]

    • Reagent Quality and Stoichiometry: The purity of your starting materials (amine, aldehyde/ketone, and thioglycolic acid) is crucial. Impurities can lead to unwanted side reactions.[4] The molar ratio of reactants also plays a significant role.

      • Solution: Ensure you are using high-purity reagents. Consider purifying your starting materials if their quality is uncertain. An excess of one reagent, such as using 20 equivalents of thioglycolic acid to one equivalent of the hydrazone, has been shown to be optimal in certain syntheses.[1]

    • Catalyst Choice and Activity: The choice of catalyst, or lack thereof, can be a major factor. Many protocols benefit from the use of a catalyst to drive the reaction to completion.

      • Solution: A wide range of catalysts have been successfully employed, including zinc chloride, palladium nanoparticles, and various zeolites.[1][2] The selection of the appropriate catalyst is often substrate-dependent. For example, ZSM-5 zeolite has demonstrated high efficiency and selectivity in certain syntheses.[2]

    • Water Removal: The cyclization step to form the this compound ring involves the elimination of a water molecule. Inefficient removal of this water can inhibit the reaction.

      • Solution: Employ a Dean-Stark apparatus when using solvents like toluene or benzene (B151609) to azeotropically remove water as it is formed.[1]

Issue 2: Formation of Significant Byproducts

  • Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the desired this compound. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common challenge. Here are some likely culprits and strategies to mitigate them:

    • Unreacted Starting Materials: Incomplete reactions are a primary source of impurities.

      • Solution: As with low yield, optimizing reaction time and temperature can help drive the reaction to completion. Monitoring the reaction by TLC until the starting material spots disappear is recommended.[4]

    • Side Reactions: Depending on the reactants and conditions, various side reactions can occur. For instance, the intermediate Schiff base (imine) can be unstable.

      • Solution: A one-pot synthesis, where the amine, aldehyde, and thioglycolic acid are reacted together without isolating the Schiff base, can often minimize side reactions by consuming the imine as it is formed.[2]

    • Inappropriate Catalyst or Solvent: The choice of catalyst and solvent can influence the reaction pathway and favor the formation of byproducts.

      • Solution: Experiment with different catalysts and solvents. "Green" chemistry approaches using solvents like water or ethanol (B145695), or even solvent-free conditions, have been reported to provide high yields with good purity.[2][3][5]

Issue 3: Difficulty with Product Purification

  • Question: My crude product is an oil or a sticky solid, making purification by recrystallization difficult. What are the best methods for purifying 4-thiazolidinones?

  • Answer: Purification challenges often arise from the presence of unreacted starting materials or low-melting point byproducts.

    • Initial Work-up: A thorough work-up procedure is the first step to obtaining a purer crude product.

      • Solution: After the reaction, neutralizing the mixture with a mild base like a 5% sodium bicarbonate solution is often necessary to remove unreacted thioglycolic acid.[6][7] Washing with water and brine can also help remove water-soluble impurities.[4]

    • Purification Techniques:

      • Recrystallization: This is a common method for purifying solid products.

        • Solution: If your product is an oil, try triturating it with a non-polar solvent like hexane (B92381) to induce crystallization. For recrystallization, ethanol is a frequently used solvent.[6]

      • Column Chromatography: For products that are difficult to crystallize or when isomers are present, column chromatography is an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for synthesizing 4-thiazolidinones?

A1: The most common methods for synthesizing 4-thiazolidinones are:

  • Two-Step Synthesis: This involves the initial formation of a Schiff base (imine) from the reaction of an amine and an aldehyde or ketone. The isolated Schiff base is then reacted with a mercapto acid (commonly thioglycolic acid) to form the this compound ring.[8][9]

  • One-Pot, Three-Component Synthesis: In this more streamlined approach, the amine, aldehyde/ketone, and thioglycolic acid are all combined in a single reaction vessel.[2][5] This method is often preferred as it can be faster and may lead to higher yields by avoiding the isolation of the intermediate Schiff base.[2]

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent plays a crucial role in the reaction by influencing the solubility of reactants and the reaction temperature. Common solvents include:

  • Aprotic Solvents: Toluene, benzene, and dioxane are frequently used, often in conjunction with a Dean-Stark apparatus to remove water.[1]

  • Protic Solvents: Ethanol is another common choice, particularly for microwave-assisted syntheses.[5]

  • "Green" Solvents: Water has been successfully used as a solvent, offering an environmentally friendly alternative.[5]

  • Solvent-Free Conditions: Some protocols have been developed that proceed efficiently without any solvent, often with catalytic assistance.[2]

Q3: What types of catalysts can be used to improve the yield of this compound synthesis?

A3: A variety of catalysts can be employed to enhance the reaction rate and yield. These can be broadly categorized as:

  • Lewis Acids: Zinc chloride is a classic and effective catalyst.[1]

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA) is a commonly used organic acid catalyst.[2]

  • Nanoparticle Catalysts: Palladium nanoparticles and CuCr₂O₄ nanoparticles have been shown to be highly efficient.[2][10]

  • Zeolites: These microporous aluminosilicates, such as ZSM-5, can act as shape-selective catalysts.[2]

  • Ionic Liquids: Chiral ionic liquids have been used to achieve high yields, particularly in microwave-assisted reactions.[2]

Q4: Can microwave irradiation be used to improve the synthesis?

A4: Yes, microwave-assisted synthesis has emerged as a powerful technique for the synthesis of 4-thiazolidinones. The main advantages include:

  • Reduced Reaction Times: Reactions that may take several hours under conventional heating can often be completed in a matter of minutes.[2][3]

  • Improved Yields: Microwave heating can lead to higher product yields.[2]

  • Milder Conditions: It often allows for the use of more environmentally benign solvents like ethanol in open vessels.[5]

Q5: How can I monitor the progress of my reaction?

A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete and avoid unnecessary heating that could lead to byproduct formation.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneToluene12018 hHigh (not specified)[1]
p-Dodecylbenzenesulfonic acid (DBSA)WaterAmbientNot specifiedGood[5]
Palladium NanoparticlesSolvent-freeNot specifiedNot specifiedHigh[2]
Chiral Ionic LiquidNot specifiedNot specifiedNot specified88-96[2]
Nano-Ni@zeolite-YEthanolNot specifiedNot specifiedNot specified[10]
Y(OTf)₃ (5 mol%)Tetrahydrofuran (B95107)Not specifiedNot specifiedNot specified[11]
Metal Chlorides (FeCl₃, AlCl₃)Solvent-freeNot specified5-10 minGood[3]
Microwave IrradiationDMF/TolueneNot specified6-11 min79-88[12]
Anhydrous ZnCl₂THFRefluxNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis using a Lewis Acid Catalyst

This protocol is a general guideline for a one-pot synthesis and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1 mmol) and the aromatic aldehyde (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) or toluene (20 mL).

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (e.g., a pinch).[13]

  • Thioglycolic Acid Addition: To this mixture, add thioglycolic acid (1.1 mmol) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux for several hours (e.g., 8-12 hours). Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize any unreacted acid.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted for microwave-assisted synthesis, which can significantly reduce reaction times.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the amine (1 mmol), the aromatic aldehyde (1 mmol), and thioglycolic acid (1.2 mmol) in a minimal amount of a suitable solvent like ethanol or a DMF/toluene mixture.[5][12]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120°C) for a short period (e.g., 5-15 minutes).[3][12] The optimal time and temperature will need to be determined for each specific reaction.

  • Work-up: After cooling, pour the reaction mixture into a solution of sodium bicarbonate.[7]

  • Isolation: The product may precipitate out. If so, filter the solid, wash it with water, and dry. If no precipitate forms, extract the product with an organic solvent.

  • Purification: Further purify the product by recrystallization from ethanol or another appropriate solvent.

Visualizations

experimental_workflow cluster_one_pot One-Pot Synthesis cluster_reaction Reaction & Work-up cluster_purification Purification Amine Amine Reaction_Vessel Reaction Vessel Amine->Reaction_Vessel Aldehyde Aldehyde / Ketone Aldehyde->Reaction_Vessel Thio_acid Thioglycolic Acid Thio_acid->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating (Conventional / Microwave) Reaction_Vessel->Heating Monitoring TLC Monitoring Heating->Monitoring Workup Neutralization & Extraction Monitoring->Workup Reaction Complete Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the one-pot synthesis of 4-thiazolidinones.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Issue Conditions Suboptimal Conditions? Start->Conditions Reagents Poor Reagent Quality/Ratio? Start->Reagents Catalysis Ineffective Catalysis? Start->Catalysis Water Inefficient Water Removal? Start->Water Optimize Optimize Temp, Time, Solvent Conditions->Optimize Purify_Reagents Purify Reagents, Vary Stoichiometry Reagents->Purify_Reagents Screen_Catalysts Screen Catalysts (e.g., ZnCl2, Zeolites) Catalysis->Screen_Catalysts Dean_Stark Use Dean-Stark Apparatus Water->Dean_Stark

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 4-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 4-Thiazolidinone derivatives.

Troubleshooting Guides

Issue 1: Poor aqueous solubility of a newly synthesized this compound derivative.

Question: My this compound derivative shows very low solubility in aqueous buffers, hindering its use in biological assays. What initial steps can I take to improve its solubility?

Answer:

Initial approaches should focus on simple and rapid methods to enhance solubility. We recommend exploring the use of co-solvents and pH adjustment as first-line strategies.

Recommended Actions:

  • Co-solvency: Introduce a water-miscible organic solvent in which your compound is more soluble. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[1][2][3] Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase the concentration while monitoring for precipitation.

  • pH Adjustment: this compound derivatives often contain ionizable groups, making their solubility pH-dependent. Determine the pKa of your compound and prepare buffers at various pH values above and below the pKa to identify the pH of maximum solubility. For weakly acidic compounds, increasing the pH will generally increase solubility, while for weakly basic compounds, decreasing the pH will have the same effect.

Experimental Protocols:

  • --INVALID-LINK--

  • --INVALID-LINK--

Issue 2: Compound precipitates out of solution upon dilution for cell-based assays.

Question: My this compound derivative, initially dissolved in a high concentration of organic solvent, precipitates when I dilute it into my cell culture medium. How can I prevent this?

Answer:

This is a common issue when the final concentration of the organic solvent in the assay medium is too low to maintain the compound's solubility. To address this, you can explore the use of cyclodextrin (B1172386) complexation or the development of a nanoformulation.

Recommended Actions:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming water-soluble inclusion complexes.[4][5] β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Nanoformulation: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[6] The anti-solvent precipitation method is a straightforward technique to produce nanoparticles.

Experimental Protocols:

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the most common co-solvents used for this compound derivatives?

A1: DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs) are among the most frequently used co-solvents due to their miscibility with water and their ability to dissolve a wide range of organic compounds.[1][2] The choice of co-solvent will depend on the specific structure of your derivative and the requirements of your downstream application (e.g., cell toxicity).

Q2: How do I determine the optimal pH for solubilizing my this compound derivative?

A2: The optimal pH can be determined by conducting a pH-solubility profile. This involves measuring the solubility of your compound in a series of buffers with varying pH values. A common range to test is from pH 1.2 to 7.4 to mimic physiological conditions. The Henderson-Hasselbalch equation can be used to predict the solubility of ionizable compounds at different pH values once the pKa and intrinsic solubility are known.[7]

Q3: What is the typical stoichiometry for a drug-cyclodextrin complex?

A3: The most common stoichiometry for drug-cyclodextrin complexes is 1:1.[4] However, other ratios like 1:2 can also occur. Phase solubility studies are typically performed to determine the stoichiometry and the stability constant of the complex.

Q4: Are there any safety concerns with using co-solvents or cyclodextrins in cell-based assays?

A4: Yes, both co-solvents and cyclodextrins can exhibit cytotoxicity at certain concentrations. It is crucial to determine the maximum tolerable concentration of these excipients in your specific cell line by running appropriate vehicle controls in your experiments.

Q5: What are the advantages of nanoformulations over other solubility enhancement techniques?

A5: Nanoformulations offer several advantages, including a significant increase in surface area leading to enhanced dissolution velocity and saturation solubility.[6][8] This can lead to improved bioavailability for in vivo studies. Additionally, for some compounds, the nanocrystal form can be more stable than the amorphous state.[8]

Data Presentation

Table 1: Solubility Enhancement of a Model this compound Derivative using Co-solvents

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None (Water)01.51.0
DMSO575.250.1
Ethanol545.830.5
PEG 400598.365.5
Propylene Glycol562.141.4

Table 2: pH-Dependent Solubility of a Representative Ionizable this compound Derivative

pHBuffer SystemSolubility (µg/mL)
1.2HCl150.7
4.5Acetate25.3
6.8Phosphate5.8
7.4Phosphate4.2

Table 3: Effect of β-Cyclodextrin Complexation on the Aqueous Solubility of an Ibuprofen-Thiazolidinone Derivative

CompoundSolubility in Water (mg/mL)Solubility with β-CD (mg/mL)Fold Increase
Ibuprofen-Thiazolidinone Derivative0.051.2525

Table 4: Comparison of Saturation Solubility of a this compound Derivative in Crystalline vs. Nanoformulation

FormulationParticle SizeSaturation Solubility (µg/mL)Fold Increase
Crystalline Drug~50 µm2.11.0
Nano-suspension~250 nm52.525.0

Experimental Protocols

Protocol 1: Preliminary Co-solvent Solubility Screening

  • Objective: To rapidly assess the ability of different co-solvents to solubilize a this compound derivative.

  • Materials:

    • This compound derivative

    • Co-solvents: DMSO, Ethanol, PEG 400, Propylene Glycol

    • Purified water

    • Vortex mixer

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Methodology:

    • Prepare stock solutions of the this compound derivative in each co-solvent at a high concentration (e.g., 10 mg/mL).

    • Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Add an excess amount of the solid this compound derivative to each co-solvent/water mixture.

    • Vortex the samples vigorously for 2 minutes.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours with continuous agitation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: pH-Dependent Solubility Profiling

  • Objective: To determine the solubility of an ionizable this compound derivative as a function of pH.

  • Materials:

    • This compound derivative

    • Buffer solutions at various pH values (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4)[9]

    • pH meter

    • Shaking incubator

    • Filtration device (e.g., 0.22 µm syringe filters)

    • Analytical instrument for quantification (HPLC, UV-Vis)

  • Methodology:

    • Add an excess amount of the this compound derivative to flasks containing the different buffer solutions.

    • Place the flasks in a shaking incubator at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibration, measure and record the final pH of each solution.

    • Filter the samples to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

    • Plot the solubility (e.g., in mg/mL or log S) against the final measured pH.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes (Kneading Method)

  • Objective: To prepare solid inclusion complexes of a this compound derivative with β-cyclodextrin to enhance aqueous solubility.[10][11]

  • Materials:

    • This compound derivative

    • β-cyclodextrin (or a derivative like HP-β-CD)

    • Mortar and pestle

    • Ethanol/water mixture (e.g., 1:1 v/v)

    • Vacuum oven

  • Methodology:

    • Place the β-cyclodextrin in a mortar.

    • Add a small amount of the ethanol/water mixture to the β-cyclodextrin and knead to form a homogeneous paste.

    • Slowly add the this compound derivative (typically in a 1:1 molar ratio with β-cyclodextrin) to the paste and continue kneading for a specified period (e.g., 60 minutes).

    • Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder and store it in a desiccator.

Protocol 4: Formulation of this compound Nanoparticles by Anti-solvent Precipitation

  • Objective: To produce a nano-suspension of a this compound derivative to improve its dissolution rate and saturation solubility.[12][13][14]

  • Materials:

    • This compound derivative

    • A solvent in which the drug is soluble (e.g., acetone, ethanol)

    • An anti-solvent in which the drug is poorly soluble (e.g., purified water)

    • A stabilizer (e.g., Poloxamer 188, HPMC)

    • Magnetic stirrer or high-speed homogenizer

  • Methodology:

    • Dissolve the this compound derivative in the chosen solvent to prepare the drug solution.

    • Dissolve the stabilizer in the anti-solvent to prepare the anti-solvent solution.

    • Under constant stirring or homogenization, inject the drug solution into the anti-solvent solution.

    • The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.

    • Continue stirring for a period to allow for nanoparticle stabilization.

    • The resulting nano-suspension can be used directly or further processed (e.g., lyophilized) to obtain a solid nanoformulation.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_evaluation Evaluation start This compound Derivative cosolvent Co-solvent Screening start->cosolvent Initial Approach ph_adjustment pH Adjustment start->ph_adjustment Initial Approach cyclodextrin Cyclodextrin Complexation start->cyclodextrin Advanced Approach nanoformulation Nanoformulation start->nanoformulation Advanced Approach evaluation Solubility & Stability Assessment cosolvent->evaluation ph_adjustment->evaluation cyclodextrin->evaluation nanoformulation->evaluation

Caption: Workflow for Overcoming Solubility Issues.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Thiazolidinone This compound Derivatives Thiazolidinone->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiazolidinone This compound Derivatives Thiazolidinone->EGFR inhibits

Caption: EGFR Signaling Pathway Inhibition.

MurB_inhibition_pathway UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA Enolpyruvyl_UDP_GlcNAc Enolpyruvyl-UDP-GlcNAc MurA->Enolpyruvyl_UDP_GlcNAc catalyzes MurB MurB (Reductase) Enolpyruvyl_UDP_GlcNAc->MurB UDP_MurNAc UDP-N-acetylmuramic acid MurB->UDP_MurNAc reduces Peptidoglycan Peptidoglycan Biosynthesis UDP_MurNAc->Peptidoglycan Thiazolidinone This compound Derivatives Thiazolidinone->MurB inhibits

References

"troubleshooting common problems in 4-Thiazolidinone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Thiazolidinone Synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-thiazolidinones.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I resolve this?

A: Low or no yield in this compound synthesis can stem from several factors, ranging from the quality of starting materials to reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Purity of Reactants: Ensure the amine, aldehyde/ketone, and thioglycolic acid are pure. Impurities can interfere with the reaction. It is advisable to use freshly distilled aldehydes, as they can oxidize upon storage.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary depending on the specific reactants and solvent used. If the reaction is sluggish at room temperature, gentle heating can be applied. However, excessive heat can lead to the formation of byproducts.[1]

    • Solvent: The choice of solvent is crucial. While polar aprotic solvents like DMF and THF are commonly used, solvent-free conditions or the use of greener solvents like ethanol (B145695) or even water have also been reported to be effective.[2][3] The solubility of reactants and intermediates in the chosen solvent can significantly impact the reaction rate.

    • Catalyst: The presence and choice of a catalyst can dramatically influence the reaction outcome. For the synthesis from Schiff bases, a pinch of anhydrous ZnCl₂ can be used.[4] In one-pot syntheses, various catalysts like L-proline, Y(OTf)₃, or even metal chlorides have been employed to improve yields.[5][6] The absence of a catalyst or the use of an inappropriate one can lead to poor yields.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][7] Incomplete reactions are a common cause of low yields. If the reaction appears to have stalled, extending the reaction time or adjusting the temperature might be necessary.

  • Water Removal: The formation of the imine intermediate and the subsequent cyclization releases water. In some cases, azeotropic removal of water using a Dean-Stark apparatus can drive the reaction to completion and improve yields.[3]

Issue 2: Formation of Side Products

Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?

A: The formation of side products is a common challenge. Here are some frequent side products and strategies to mitigate their formation:

  • Unreacted Starting Materials: As mentioned, monitor the reaction by TLC to ensure all starting materials are consumed.[7]

  • Hydrolysis of Imine: The intermediate Schiff base can be susceptible to hydrolysis, especially in the presence of water. Ensuring anhydrous reaction conditions can minimize this side reaction.

  • Self-Condensation of Aldehyde: Under basic conditions, some aldehydes can undergo self-condensation. Careful control of the reaction pH and the choice of a milder base can prevent this.

  • Formation of 1,3-Oxathiolan-5-ones: This is a common byproduct in the reaction of imines with mercaptoacetic acid, particularly at elevated temperatures. To minimize its formation, it is recommended to use milder reaction conditions, such as lower temperatures.[1]

  • Formation of E/Z Isomers: In the synthesis of 5-arylidene-4-thiazolidinones via Knoevenagel condensation, both E and Z isomers can form. The Z-isomer is generally more thermodynamically stable. To obtain the Z-isomer, prolonging the reaction time or gentle heating can allow for equilibration to the more stable isomer. The choice of solvent can also influence the isomeric ratio.[1]

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound product. What are the recommended purification techniques?

A: Purification can be challenging due to the nature of the product and potential impurities. Here are some common and effective methods:

  • Recrystallization: This is the most common method for purifying solid this compound derivatives. The choice of solvent is critical. Common solvents for recrystallization include ethanol, dichloromethane, and mixtures like ethanol/1,4-dioxane or n-hexane/acetone.[8][9][10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a powerful alternative. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or chloroform).[4][9] The optimal solvent system can be determined by TLC analysis.

  • Washing: After the reaction, washing the crude product with a solution of sodium bicarbonate can help remove unreacted thioglycolic acid.[11] Subsequent washes with water and brine can remove other water-soluble impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-thiazolidinones?

A1: One of the most prevalent and versatile methods is the one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid.[6][12] Another widely used method is the reaction of a pre-synthesized Schiff base (imine) with thioglycolic acid.[13]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[3][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system (eluent) needs to be determined experimentally; common systems include mixtures of toluene:ethyl acetate or methanol:chloroform.[3][7]

Q3: What is the role of a catalyst in this compound synthesis?

A3: A catalyst can significantly increase the reaction rate and improve the yield. In the synthesis from a Schiff base, a Lewis acid like anhydrous ZnCl₂ can activate the imine for nucleophilic attack by the sulfur of thioglycolic acid.[4] In one-pot syntheses, various catalysts, including Brønsted acids, Lewis acids, and even organocatalysts like L-proline, facilitate both the imine formation and the subsequent cyclization steps.[5][6]

Q4: Can I use microwave irradiation for the synthesis of 4-thiazolidinones?

A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of 4-thiazolidinones and often offers advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Various this compound Derivatives.

EntryAmineAldehyde/KetoneCatalystSolventTime (h)Yield (%)Reference
1AnilineBenzaldehydeY(OTf)₃ (5 mol%)Tetrahydrofuran (B95107)0.595[5]
2Hydrazones (5a-j)-Anhydrous ZnCl₂Dry 1,4-dioxane12-1448-67[3]
31-(2-aminoethyl)pyrrolidineSubstituted benzaldehydes---69-97[15]
46-amino-1,3-dimethyluracilAromatic aldehydesGlacial acetic acidAbsolute ethanol5-6-[1]
5AnilineBenzaldehydeL-ProlineWater292[6]
6AminesAldehydesEton's reagentEthanol2-485-94[11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,3-Disubstituted 4-Thiazolidinones using Y(OTf)₃ as a Catalyst [5]

  • To a solution of amine (1 mmol) and aldehyde (1 mmol) in tetrahydrofuran (5 mL), add Y(OTf)₃ (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add thioglycolic acid (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Thiazolidinones from Schiff Bases [3]

  • Synthesize the Schiff base by refluxing an equimolar mixture of an amine and an aldehyde in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid.

  • To a solution of the purified Schiff base (0.01 mol) in dry 1,4-dioxane, add thioglycolic acid (0.015 mol) and a pinch of anhydrous ZnCl₂.

  • Reflux the reaction mixture for 12-14 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a 10% sodium bicarbonate solution.

  • Filter the separated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine Amine Reaction_Step One-Pot Reaction or Stepwise Synthesis Amine->Reaction_Step Carbonyl Aldehyde/Ketone Carbonyl->Reaction_Step Thiol Thioglycolic Acid Thiol->Reaction_Step Workup Quenching, Extraction, Washing Reaction_Step->Workup Reaction Completion (monitored by TLC) Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of 4-thiazolidinones.

Troubleshooting_Logic Start Low Yield or Side Products Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Monitor_Reaction Monitor Reaction by TLC Start->Monitor_Reaction Purification_Issues Address Purification Challenges Start->Purification_Issues Solution1 Use Pure/Fresh Reactants Check_Reactants->Solution1 Impure Solution2 Adjust Temperature, Solvent, or Catalyst Optimize_Conditions->Solution2 Suboptimal Solution3 Extend Reaction Time or Use Water Removal Monitor_Reaction->Solution3 Incomplete Solution4 Choose Appropriate Purification Method Purification_Issues->Solution4 Difficult

Caption: Logical troubleshooting workflow for common issues in this compound synthesis.

References

"optimization of reaction conditions for 4-Thiazolidinone synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-thiazolidinones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-thiazolidinone derivatives, providing probable causes and recommended solutions.

IssueProbable Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction.- Formation of unidentified byproducts.- Suboptimal reaction conditions (temperature, catalyst, solvent).[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]- Cautiously increase reaction time or temperature.[3]- Screen different catalysts and solvents (see FAQs for catalyst selection).[4][5]- Consider using microwave irradiation to improve yields and reduce reaction times.[6][7]
Formation of a Sticky or Oily Product - Presence of unreacted starting materials.- Formation of low-melting point byproducts.[1]- Ensure complete reaction by monitoring with TLC.- Purify the product using column chromatography.[3]- Attempt to crystallize the product from a different solvent system.[3]
Difficulty in Product Purification - Co-elution of the product with impurities during chromatography.- Product instability on silica (B1680970) gel.- Try a different solvent system for column chromatography or switch to a different stationary phase (e.g., alumina).- Recrystallization is a highly effective method for purifying solid compounds.[3]- Consider purification by preparative HPLC if other methods fail.
Formation of Multiple Spots on TLC - Incomplete reaction showing starting materials.- Formation of side products such as oxazoles or dimers.[3]- Optimize reaction conditions to favor the formation of the desired product.- Ensure the purity of starting materials to avoid side reactions.[3]- Isolate and characterize major byproducts to understand the side reaction pathways.
Reaction Fails to Proceed - Inactive catalyst.- Low quality or incorrect starting materials.- Inappropriate solvent or temperature.- Use a fresh or newly activated catalyst.- Verify the identity and purity of starting materials using analytical techniques (e.g., NMR, MS).- Conduct small-scale experiments to screen different solvents and temperatures.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-thiazolidinones?

The most common and straightforward method is a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid (thioglycolic acid).[6][9] This reaction typically proceeds through the initial formation of an imine from the amine and carbonyl compound, which then undergoes cyclization with mercaptoacetic acid.[10]

Q2: How can I improve the yield and reduce the reaction time of my this compound synthesis?

Several strategies can be employed:

  • Microwave Irradiation: This technique has been shown to significantly reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[6][7]

  • Catalyst Selection: The choice of catalyst can have a profound impact on the reaction's efficiency. Both acid and base catalysts have been used successfully. Common choices include zinc chloride (ZnCl₂), p-toluenesulfonic acid (PTSA), and piperidine.[2][5][11] The use of heterogeneous catalysts can also simplify purification.

  • Solvent Selection: The solvent can influence reaction rates and yields. While solvents like toluene (B28343), ethanol (B145695), and DMF are commonly used, solvent-free conditions have also been reported to be effective and environmentally friendly.[12][13]

Q3: What are some common side products in this compound synthesis and how can I minimize them?

A common side product is the formation of an oxazole (B20620) if the thioamide is contaminated with its corresponding amide.[3] Dimerization or polymerization of reactants can also occur. To minimize these:

  • Use Pure Reactants: Ensure the high purity of your starting materials, particularly the thioamide.[3]

  • Control Reaction Temperature: Exceedingly high temperatures can sometimes lead to decomposition or unwanted side reactions.

  • Optimize Stoichiometry: Using the correct molar ratios of reactants is crucial.

Q4: What are the recommended methods for purifying 4-thiazolidinones?

  • Recrystallization: This is often the most effective method for purifying solid this compound derivatives.[3] Common solvents for recrystallization include ethanol, methanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381).[3]

  • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel is a standard purification technique.[3] A gradient of ethyl acetate in hexane is a common eluent system.

Q5: Can you provide a general experimental protocol for a one-pot this compound synthesis?

Yes, here is a general protocol. Please note that optimization for specific substrates is often necessary.

Experimental Protocols

General One-Pot Synthesis of 2,3-Disubstituted-4-thiazolidinones

  • Reactant Preparation: In a round-bottom flask, dissolve the amine (1 mmol) and the aldehyde (1 mmol) in a suitable solvent such as toluene or ethanol (10-20 mL).

  • Imine Formation: Add a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid or a pinch of p-toluenesulfonic acid). Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Cyclization: To the reaction mixture, add mercaptoacetic acid (1.1 mmol).

  • Reaction: Reflux the mixture for 4-12 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture can be worked up in several ways:

    • If a precipitate forms, it can be filtered, washed with a cold solvent (e.g., ethanol or water), and dried.[3]

    • If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be dissolved in an organic solvent like ethyl acetate, washed with a 5% sodium bicarbonate solution to remove unreacted mercaptoacetic acid, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3][14]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3]

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for this compound Synthesis

EntryMethodReaction TimeYield (%)Reference
1Conventional Heating12-17 hours65-75[7]
2Microwave Irradiation6-11 minutes79-88[7]

Table 2: Effect of Different Catalysts on the Synthesis of 4-Thiazolidinones

EntryCatalystSolventReaction Time (h)Yield (%)Reference
1ZnCl₂THFReflux75-85[11]
2Y(OTf)₃THF-High[4]
3p-TSAAqueous Medium-Good[5]
4FeCl₃Solvent-free5-10 minutesGood[15]
5AlCl₃Solvent-free5-10 minutesGood[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Mixing Mixing & Stirring Amine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Solvent Solvent Solvent->Mixing Catalyst Catalyst Catalyst->Mixing Imine_Formation Imine Formation Mixing->Imine_Formation Add_Thio Add Mercaptoacetic Acid Imine_Formation->Add_Thio Cyclization Cyclization (Reflux) Add_Thio->Cyclization Cooling Cool to RT Cyclization->Cooling Isolation Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for the synthesis of 4-thiazolidinones.

troubleshooting_flow Start Low Yield? Check_TLC Check TLC for Starting Material Start->Check_TLC Yes Purify Purification Issues? Start->Purify No SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time/Temp SM_Present->Increase_Time_Temp Yes Check_Byproducts Analyze Byproducts SM_Present->Check_Byproducts No Increase_Time_Temp->Check_TLC Failure Re-evaluate Strategy Increase_Time_Temp->Failure Optimize_Conditions Optimize Catalyst/Solvent Check_Byproducts->Optimize_Conditions Optimize_Conditions->Check_TLC Optimize_Conditions->Failure Change_Purification Change Purification Method (e.g., different solvent system) Purify->Change_Purification Yes Success Successful Synthesis Purify->Success No Change_Purification->Success

Caption: A logical troubleshooting workflow for low yield issues in synthesis.

References

Technical Support Center: Enhancing the Biological Activity of 4-Thiazolidinone Through Structural Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-thiazolidinone derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound compounds.

Issue 1: Low or No Product Yield in this compound Synthesis

  • Question: My three-component reaction of an amine, a carbonyl compound, and a mercaptoacetic acid is resulting in a low yield of the desired this compound. What are the potential causes and how can I resolve this?

  • Answer: Low yields in this one-pot synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:

    • Inactive Reactants: Ensure the purity and reactivity of your starting materials. Aldehydes can oxidize over time, and the purity of amines can vary. Using freshly distilled aldehydes and pure amines is advisable.

    • Catalyst Inefficiency: While the reaction can proceed without a catalyst, acidic or basic catalysts can improve yields. However, strong bases can promote side reactions. Consider using milder catalysts like piperidine (B6355638) or greener alternatives such as ammonium (B1175870) bicarbonate.[1]

    • Unfavorable Reaction Conditions: The reaction temperature and solvent play a crucial role. While some syntheses are performed at room temperature, others require refluxing.[1][2] Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[3] Experiment with different solvents, such as ethanol, methanol, or toluene, to find the optimal conditions for your specific substrates.

    • Steric Hindrance: Bulky substituents on the amine or carbonyl compound can sterically hinder the reaction, leading to lower yields.[1] In such cases, longer reaction times or higher temperatures may be necessary.

Issue 2: Formation of Side Products in Knoevenagel Condensation

  • Question: I am observing significant side products in the Knoevenagel condensation of this compound with an aldehyde to synthesize 5-arylidene derivatives. How can I minimize their formation?

  • Answer: The Knoevenagel condensation is a key reaction for introducing substituents at the C5 position of the this compound ring.[4] Common side reactions include self-condensation of the aldehyde and Michael addition of the this compound to the product. To minimize these:

    • Control Reactant Addition: Add the aldehyde slowly to a mixture of the this compound and the catalyst. This keeps the concentration of the aldehyde low, reducing the likelihood of self-condensation.[1]

    • Optimize Catalyst: The choice of base is critical. Weak bases like piperidine or pyridine (B92270) are commonly used.[1] Stronger bases can lead to a higher incidence of side reactions.

    • Reaction Conditions: Running the reaction at a lower temperature can help to control the reaction rate and reduce the formation of unwanted byproducts.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound derivative. What are some common purification challenges and how can I overcome them?

  • Answer: Purification of this compound derivatives can be challenging due to their polarity and sometimes poor crystallinity.

    • Recrystallization: This is the most common method for purifying solid products. Experiment with a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents include ethanol, methanol, and ethyl acetate.

    • Column Chromatography: For non-crystalline or difficult-to-crystallize products, column chromatography on silica (B1680970) gel is a viable option. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

    • Formation of E/Z Isomers: In the synthesis of 5-arylidene-4-thiazolidinones, both E and Z isomers can form. The Z-isomer is generally the more thermodynamically stable product. To obtain a single isomer, you can try prolonging the reaction time or gently heating the reaction mixture to allow for equilibration to the more stable isomer. The choice of solvent can also influence the isomeric ratio.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-thiazolidinones that can be modified to enhance biological activity?

A1: The this compound scaffold offers several positions for structural modification to modulate biological activity.[6] The most commonly modified positions are:

  • N-3 Position: The nitrogen atom at position 3 can be substituted with various aryl or alkyl groups. This position is crucial for interacting with biological targets.

  • C-2 Position: Substitution at the C-2 position with different aromatic or heterocyclic rings can significantly influence the biological activity profile.

  • C-5 Position: The methylene (B1212753) group at the C-5 position is highly reactive and can be readily substituted, often via Knoevenagel condensation with aldehydes, to introduce a wide range of functionalities.[4]

Q2: How do different substituents at these positions affect the antimicrobial activity of 4-thiazolidinones?

A2: Structure-activity relationship (SAR) studies have revealed several trends:

  • Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic rings substituted at the C-2 or N-3 positions often enhances antimicrobial activity. Conversely, electron-donating groups (e.g., methyl, methoxy) can sometimes decrease activity.[7]

  • Lipophilicity: The overall lipophilicity of the molecule, often represented by log P, plays a significant role in its ability to penetrate bacterial cell membranes. QSAR studies have shown a correlation between lipophilicity and antibacterial activity.[8]

  • Specific Moieties: The introduction of certain heterocyclic rings, such as benzothiazole (B30560) or pyridine, can lead to potent antimicrobial agents.[9]

Q3: What are some of the common biological targets for this compound derivatives?

A3: 4-Thiazolidinones are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects:

  • Enzyme Inhibition: They have been reported as inhibitors of enzymes such as human dihydroorotate (B8406146) dehydrogenase (hDHODH), which is a target for anticancer and immunosuppressive drugs.[10][11] In bacteria, they can inhibit enzymes like MurB, which is involved in peptidoglycan biosynthesis.[12]

  • Protein Kinases: Certain this compound derivatives act as inhibitors of protein kinases, which are key regulators of cell signaling pathways and are often dysregulated in cancer.[13]

  • Receptor Modulation: Some derivatives have shown activity as modulators of receptors like sphingosine-1-phosphate receptors.[14]

Data Presentation

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives

CompoundR1 (at C-2)R2 (at N-3)S. aureusP. aeruginosaC. albicansReference
4a 4-fluorophenyl4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl-GoodGood[12]
4e 2-methoxyphenyl4,6-dimethyl-pyrimidin-2-ylGoodGoodGood[12]
Compound 3 Varied arylThiazole-based15.22±0.0816.11±0.1219.93±0.09[7]
Compound 8 Varied arylThiazole-based16.43±0.1115.98±0.0918.65±0.11[7]
Compound 5 2,3-diarylVaried0.008–0.06PotentPotent[15][16]

Note: This table presents a summary of data from multiple sources. "Good" and "Potent" indicate significant activity as reported in the respective studies, where specific MIC values were not always provided in a comparable format.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 2,3-Disubstituted 4-Thiazolidinones

This protocol is a generalized procedure based on common methods reported in the literature.[2]

Materials:

  • Amine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Thioglycolic acid (1.1 mmol)

  • Solvent (e.g., ethanol, 20 mL)

  • Catalyst (optional, e.g., a catalytic amount of piperidine)

Procedure:

  • To a solution of the amine (1.0 mmol) in the chosen solvent (20 mL), add the aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add thioglycolic acid (1.1 mmol) to the reaction mixture.

  • If using a catalyst, add it at this stage.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • The solid product that precipitates out is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Protocol 2: General Procedure for the Synthesis of 5-Arylidene-4-thiazolidinones via Knoevenagel Condensation

This protocol is a generalized procedure based on common methods for the Knoevenagel condensation.[4][17]

Materials:

  • This compound derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Solvent (e.g., ethanol, 25 mL)

  • Catalyst (e.g., piperidine, 0.1 mmol)

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the chosen solvent (25 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-arylidene-4-thiazolidinone.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_modification Modification (Optional) cluster_evaluation Evaluation Amine Amine Reaction One-Pot Reaction Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction TGA Thioglycolic Acid TGA->Reaction Thiazolidinone This compound Core Reaction->Thiazolidinone Knoevenagel Knoevenagel Condensation Thiazolidinone->Knoevenagel Purification Purification (Recrystallization/ Chromatography) Thiazolidinone->Purification Direct to Purification Aldehyde2 Aromatic Aldehyde Aldehyde2->Knoevenagel ModifiedThiazolidinone 5-Arylidene-4-Thiazolidinone Knoevenagel->ModifiedThiazolidinone ModifiedThiazolidinone->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization BioAssay Biological Activity Screening Characterization->BioAssay SAR SAR Analysis BioAssay->SAR troubleshooting_synthesis Start Low Yield in This compound Synthesis CheckReactants Check Purity of Amine and Aldehyde Start->CheckReactants Step 1 OptimizeCatalyst Optimize Catalyst (e.g., use piperidine) Start->OptimizeCatalyst Step 2 OptimizeConditions Optimize Reaction Conditions (Solvent, Temperature, Microwave) Start->OptimizeConditions Step 3 ConsiderSterics Consider Steric Hindrance (Increase reaction time/temp) Start->ConsiderSterics Step 4 PureReactants Use Freshly Distilled/Pure Reactants CheckReactants->PureReactants Solution ImprovedYield Improved Yield OptimizeCatalyst->ImprovedYield OptimizeConditions->ImprovedYield ConsiderSterics->ImprovedYield PureReactants->ImprovedYield sar_diagram Core This compound Scaffold N3 N-3 Position (Aryl/Alkyl Substitution) Core->N3 C2 C-2 Position (Aromatic/Heterocyclic Rings) Core->C2 C5 C-5 Position (Knoevenagel Condensation) Core->C5 Activity Biological Activity (Antimicrobial, Anticancer, etc.) N3->Activity C2->Activity C5->Activity

References

"reducing the cytotoxicity of 4-Thiazolidinone derivatives to normal cells"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Thiazolidinone derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of cytotoxicity of these compounds to normal, non-cancerous cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is showing high cytotoxicity in normal cell lines. What are the common reasons for this?

A1: High cytotoxicity in normal cells is a significant hurdle in the development of this compound-based therapeutics. The primary reasons often revolve around the compound's lack of selectivity. This can be attributed to several factors:

  • Off-target interactions: The derivative may be interacting with unintended molecular targets present in both cancerous and normal cells.

  • General cellular stress: The compound might induce generalized cellular stress pathways, such as excessive Reactive Oxygen Species (ROS) production, which can indiscriminately affect all cell types.[1][2]

  • Sub-optimal chemical structure: The substituents on the this compound core play a crucial role in determining selectivity. An unfavorable substitution pattern can lead to broad-spectrum cytotoxicity.

  • High concentration: The tested concentrations might be too high, leading to non-specific toxicity. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for both cancer and normal cell lines to establish a therapeutic window.

Q2: How can I improve the selectivity of my this compound derivative for cancer cells over normal cells?

A2: Improving the selectivity index (the ratio of the IC50 in normal cells to the IC50 in cancer cells) is a key objective. Here are some strategies you can employ:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents at different positions of the this compound ring. For instance, the introduction of bulky substituents or specific heterocyclic moieties can enhance selectivity.[3]

  • Molecular Hybridization: Combine the this compound scaffold with other pharmacophores known to target cancer-specific pathways. This can create a hybrid molecule with enhanced affinity for cancer cells.

  • Prodrug Approach: Convert your active compound into an inactive prodrug that is selectively activated in the tumor microenvironment. This can be achieved by attaching a promoiety that is cleaved by enzymes overexpressed in cancer cells.

  • Targeted Drug Delivery: Encapsulate your derivative in a nanoparticle-based drug delivery system. These nanoparticles can be functionalized with ligands that bind to receptors overexpressed on the surface of cancer cells, leading to targeted delivery and reduced exposure of normal tissues.[4]

Q3: I am observing apoptosis in my normal cell line cultures after treatment. What is a likely signaling pathway involved?

A3: While the precise off-target signaling pathways can be compound and cell-type specific, a common mechanism of this compound-induced cytotoxicity in normal cells involves the induction of apoptosis through oxidative stress. An increase in intracellular Reactive Oxygen Species (ROS) can lead to the activation of caspase cascades, ultimately resulting in programmed cell death. A generalized pathway is the activation of caspase-3, a key executioner caspase in apoptosis.[1][5]

Below is a diagram illustrating a generalized apoptosis induction pathway that may be triggered in normal cells.

apoptosis_pathway cluster_stimulus External Stimulus cluster_cell Normal Cell Thiazolidinone This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiazolidinone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Generalized pathway of this compound-induced apoptosis in normal cells.
Q4: What are some initial steps to troubleshoot unexpected cytotoxicity in an in vitro experiment?

A4: When encountering unexpected cytotoxicity, it's essential to systematically review your experimental setup.

  • Verify Compound Purity and Concentration: Ensure the purity of your this compound derivative and accurately verify the concentration of your stock solution.

  • Cell Line Authentication: Confirm the identity and health of your normal cell line. Contamination or misidentification can lead to spurious results.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same concentration used to dissolve your compound to rule out solvent-induced toxicity.

  • Assay Validation: Ensure that the cytotoxicity assay you are using (e.g., MTT, XTT) is not being interfered with by the chemical properties of your compound.

  • Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50 and to identify if the toxicity is occurring only at high, non-physiologically relevant concentrations.

The following diagram outlines a basic troubleshooting workflow.

troubleshooting_workflow Start Unexpected Cytotoxicity Observed Check_Purity Verify Compound Purity & Concentration Start->Check_Purity Check_Cells Authenticate Cell Line Start->Check_Cells Check_Controls Review Vehicle Controls Start->Check_Controls Check_Assay Validate Assay Compatibility Check_Purity->Check_Assay Check_Cells->Check_Assay Check_Controls->Check_Assay Dose_Response Generate Full Dose-Response Curve Check_Assay->Dose_Response Analyze Analyze Results Dose_Response->Analyze

A workflow for troubleshooting unexpected cytotoxicity results.

Data Presentation: Cytotoxicity and Selectivity Indices

The following tables summarize the cytotoxic activity (IC50 values in µM) of various this compound derivatives against different cancer and normal cell lines, along with their calculated selectivity indices (SI). A higher SI value indicates greater selectivity for cancer cells.

DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 21a A549 (Lung)0.72Normal44.3461.58[6]
Compound 39 MDA-MB-231 (Breast)1.9HGF-1 (Gingival Fibroblast)13.517.11[6]
Compound 49 MCF-7 (Breast)-MRC5 (Lung Fibroblast)-13.21[6]
Derivative 63 MDA-MB-231 (Breast)8.16HEK 293 (Kidney)846.93103.79[7]
Hybrid 41 MCF-7 (Breast)5.05WISH (Amnion)>50.0>9.9[7]
Hybrid 23 A549 (Lung)0.96--51.7[7]
Compound 58 MDA-MB-231 (Breast)7.6WI-38 (Lung Fibroblast)49.16.46[7]
Compound 58 MCF-7 (Breast)8.4MCF-10A (Breast Epithelial)73.18.70[7]
Compound 4-TH SKOV3 (Ovarian)12.3CHO-K1 (Ovary)7.50.61[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound derivative stock solution

  • Cells in culture (cancerous and normal)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

The following diagram illustrates the workflow for the MTT assay.

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add this compound Derivative Incubate_24h_1->Add_Compound Incubate_48h Incubate 24-72h Add_Compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Plate Measure Absorbance at 570 nm Add_DMSO->Read_Plate End End Read_Plate->End

A workflow diagram for the MTT cell viability assay.

References

Technical Support Center: Addressing Drug Resistance to 4-Thiazolidinone Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Thiazolidinone compounds and encountering drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of cancer cell resistance to this compound compounds?

A1: Resistance to this compound compounds is often multifactorial.[1][2] The most commonly observed mechanisms include:

  • Overexpression of ATP-binding cassette (ABC) transporters: Proteins like P-glycoprotein (P-gp/MDR1), MRP1, and ABCG2 can actively efflux this compound compounds from the cancer cells, reducing the intracellular drug concentration to sub-therapeutic levels.[3][4][5][6][7][8][9]

  • Alterations in Drug Targets: Mutations or overexpression of the target protein can prevent effective binding of the this compound compound. For instance, mutations in the Epidermal Growth Factor Receptor (EGFR) kinase domain are a known mechanism of resistance to EGFR-targeting 4-Thiazolidinones.[10][11]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For example, if a this compound compound inhibits the PI3K/Akt pathway, cells might upregulate a parallel survival pathway.[4][6]

  • Increased Drug Metabolism: Cancer cells may enhance the metabolic inactivation of the this compound compound.

  • Induction of Anti-Apoptotic Mechanisms: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax) can confer resistance.[1]

Q2: How can I develop a this compound-resistant cancer cell line for my experiments?

A2: Developing a drug-resistant cell line is a crucial step for studying resistance mechanisms.[12] The standard method involves continuous exposure of a parental cancer cell line to incrementally increasing concentrations of the this compound compound over a prolonged period (weeks to months).[3][12] The surviving cells are then selected and expanded at each concentration, leading to a population with a significantly higher half-maximal inhibitory concentration (IC50) value compared to the parental line.[12]

Q3: What are some this compound compounds that have shown efficacy against resistant cancer cells?

A3: Several novel this compound derivatives have been designed to overcome resistance. For example, some compounds have shown the ability to inhibit mutant forms of EGFR (e.g., T790M, L858R) that are resistant to first-generation inhibitors.[10][11] Additionally, certain derivatives have demonstrated efficacy in P-glycoprotein-overexpressing cancer cell lines.[4][6]

Q4: What are the typical mechanisms of action for this compound compounds in cancer cells?

A4: this compound derivatives exhibit a wide range of anticancer activities, including:

  • Induction of apoptosis (programmed cell death).[1][13][14]

  • Cell cycle arrest at different phases (e.g., G1 or G2/M).[1][10][15]

  • Inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as EGFR and PI3K/Akt.[4][6][15]

  • Generation of reactive oxygen species (ROS).[14][16]

  • Inhibition of enzymes crucial for cancer progression, like human dihydroorotate (B8406146) dehydrogenase (hDHODH).[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for a this compound compound in cell viability assays.
  • Potential Cause:

    • Variability in cell seeding density.

    • Inconsistent drug dissolution or dilution.

    • Fluctuations in incubator conditions (CO2, temperature, humidity).

    • Cell line contamination (e.g., mycoplasma).

    • Cells developing resistance over multiple passages.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well.

    • Prepare Fresh Drug Solutions: Prepare fresh dilutions of the this compound compound from a validated stock solution for each experiment. Ensure complete dissolution.

    • Monitor Incubator Conditions: Regularly calibrate and monitor incubator settings.

    • Test for Mycoplasma: Periodically test your cell cultures for mycoplasma contamination.

    • Use Low-Passage Cells: Use cells with a low passage number to minimize the development of spontaneous resistance. Compare results to a freshly thawed vial of the parental cell line.

Issue 2: My this compound compound is no longer effective in my cancer cell line.
  • Potential Cause:

    • Development of acquired resistance in the cell line.

    • Degradation of the compound stock solution.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and compare the IC50 value to that of the parental, low-passage cell line. A significant increase in IC50 suggests acquired resistance.[12]

    • Prepare Fresh Compound: Prepare a fresh stock solution of the this compound compound.

    • Investigate Resistance Mechanisms: If resistance is confirmed, investigate potential mechanisms:

      • Western Blot: Check for overexpression of ABC transporters (P-gp, MRP1, ABCG2) or altered levels of the drug's target protein and downstream signaling molecules.[17]

      • Sequencing: If the target is known (e.g., EGFR), sequence the gene to check for mutations.

      • Apoptosis/Cell Cycle Assays: Use flow cytometry to determine if the compound's effect on apoptosis or the cell cycle is diminished.

Quantitative Data

Table 1: Examples of IC50 Values for this compound Derivatives in Cancer Cell Lines

CompoundCancer Cell LineTarget/MechanismIC50 (µM)Reference
Hybrid 4MCF-7 (Breast)DNA damage, G2/M arrest, apoptosis0.31[15]
Hybrid 5MCF-7 (Breast)DNA damage, G2/M arrest, apoptosis0.30[15]
Hybrid 9MCF-7 (Breast)Carbonic Anhydrase inhibitor, apoptosis3.96[1][15]
Hybrid 29MCF-7 (Breast)CDK2 inhibition, G1 arrest, apoptosis0.10-0.60[15]
Hybrid 33MDA-MB-231 (Breast)Anticancer24.6[15]
Hybrid 34MDA-MB-231 (Breast)Anticancer29.8[15]
Hybrid 56MCF-7 (Breast)Anticancer6.06[15]
Hybrid 58MDA-MB-231 (Breast)Anticancer7.6[1][15]
Hybrid 63MDA-MB-231 (Breast)Anticancer8.16[15]
Compound 7bHela (Cervical)EGFR WT0.099[10]
Compound 7bHela (Cervical)EGFR L858R0.064[10]
Compound 7bHela (Cervical)EGFR T790M0.026[10]
MMPT (18)H460 (Lung)Apoptosis induction4.9[4]
MMPT (18)H460/TaxR (Paclitaxel-resistant Lung)Apoptosis induction8.0[4][6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a this compound compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (parental and resistant)

    • Complete cell culture medium

    • 96-well plates

    • This compound compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17]

    • Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of the this compound compound in complete medium.

    • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[17]

Protocol 2: Western Blotting for Resistance Markers

This protocol is used to investigate changes in the expression of key proteins involved in drug resistance, such as ABC transporters or signaling proteins.

  • Materials:

    • Parental and resistant cancer cells

    • This compound compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-P-gp, anti-EGFR, anti-phospho-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat parental and resistant cells with the this compound compound for the desired time.

    • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Use β-actin as a loading control.

Visualizations

G cluster_0 Experimental Workflow for Developing Resistant Cell Lines A Parental Cancer Cell Line B Determine Initial IC50 A->B C Continuous Exposure to Increasing Drug Concentrations B->C D Select and Expand Surviving Cells C->D D->C Repeat Cycle E Confirm Resistance (IC50 Shift) D->E F Characterize Resistant Cell Line E->F

Caption: Workflow for generating drug-resistant cancer cell lines.

G cluster_1 ABC Transporter-Mediated Drug Resistance Drug This compound Compound Membrane Extracellular Cell Membrane Intracellular Drug->Membrane:f1 Enters Cell ABC ABC Transporter (e.g., P-gp) Membrane:f2->ABC Target Intracellular Target Membrane:f2->Target Binds to Target ABC->Membrane:f1 Drug Efflux ADP ADP + Pi ABC->ADP ATP ATP ATP->ABC

Caption: Mechanism of drug efflux by ABC transporters.

G cluster_2 EGFR Signaling Pathway and Resistance EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Drug This compound Inhibitor Drug->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Resistance Resistance (e.g., T790M Mutation) Resistance->EGFR

Caption: EGFR signaling and a potential resistance mechanism.

References

Technical Support Center: Improving the Stability of 4-Thiazolidinone-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 4-thiazolidinone-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound-based drugs?

A1: The this compound ring is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The extent of degradation is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

  • Hydrolysis: The lactam bond in the this compound ring can undergo hydrolysis, especially under basic conditions, leading to ring opening. Acidic conditions can also promote hydrolysis, although the ring is generally more stable at moderately acidic to neutral pH. For instance, studies on pioglitazone (B448), a thiazolidinedione, show significant degradation in both acidic (3N HCl) and alkaline (0.1N NaOH) solutions.[1] The degradation is less pronounced in the pH range of 6-8.[1]

  • Oxidation: The sulfur atom in the thiazolidinone ring is susceptible to oxidation, which can lead to the formation of sulfoxides or other oxidized species. Forced degradation studies on pioglitazone have shown degradation in the presence of hydrogen peroxide.[1] One of the identified oxidative degradation products of pioglitazone is its N-oxide.[2]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical degradation of this compound derivatives. Pioglitazone has been shown to be sensitive to UV light, with significant degradation observed after exposure.[1][3]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound compounds. However, in some cases, the degradation can be minimal. For example, dry heat at 70°C for 48 hours resulted in only minor degradation of pioglitazone.[1]

Q2: How does the substitution pattern on the this compound ring affect its stability?

A2: The nature and position of substituents on the this compound ring can significantly impact its stability.

  • Electron-withdrawing vs. Electron-donating Groups: Electron-withdrawing groups attached to the ring can influence the electron density and reactivity of the lactam bond, potentially affecting its susceptibility to hydrolysis. Conversely, bulky substituents near the reactive sites may offer steric hindrance, thereby slowing down degradation.

  • Substituents at C2 and N3: Modifications at the C2 and N3 positions are common strategies in the design of this compound-based drugs. These substituents can alter the electronic and steric properties of the molecule, thereby influencing its stability.

  • 5-ylidene Substituents: The presence of a 5-ylidene substituent introduces a double bond that can be susceptible to isomerization or degradation, but it is a crucial feature for the biological activity of many 5-ene-4-thiazolidinones.[4]

Q3: What are the initial signs of degradation in my this compound compound?

A3: Initial signs of degradation can be observed through various analytical techniques. A change in the physical appearance of the sample, such as color change or precipitation, can be an initial indicator. Analytically, the appearance of new peaks or a decrease in the peak area of the parent compound in an HPLC chromatogram is a clear sign of degradation. Spectroscopic changes in UV-Vis or NMR spectra can also indicate structural modifications due to degradation.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound in solution.

Possible Cause Troubleshooting Steps
Inappropriate pH of the solution. The this compound ring is often susceptible to hydrolysis at acidic or, more significantly, at basic pH. Determine the pH of your solution and adjust it to a more neutral range (pH 6-8) if possible.[1] Use appropriate buffer systems to maintain a stable pH.
Presence of oxidizing agents. If the degradation is suspected to be oxidative, ensure all solvents and reagents are free from peroxides or other oxidizing impurities. Consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon).
Exposure to light. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[3] Conduct experiments under low-light conditions when possible.
Elevated temperature. Store solutions at lower temperatures (e.g., 2-8 °C) to slow down the rate of degradation. Avoid prolonged exposure to high temperatures during experimental procedures.

Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Steps
Forced degradation is too harsh. The conditions used for forced degradation (e.g., high concentration of acid/base, high temperature) might be too aggressive, leading to secondary degradation products. Reduce the stress conditions (e.g., lower concentration of stressor, shorter exposure time, lower temperature) to generate a more realistic degradation profile.
Compound is inherently unstable under the tested conditions. This may indicate a fundamental stability issue with the molecule. The focus should shift to identifying the degradation products and understanding the degradation pathway. This information is crucial for potential structural modifications to improve stability.
Non-specific degradation. If a complex mixture of degradation products is observed, it might be due to a combination of factors (e.g., hydrolysis and oxidation). Systematically investigate each degradation pathway individually (hydrolysis, oxidation, photolysis) to identify the primary cause.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Pioglitazone Hydrochloride

Stress ConditionReagent/ParameterDurationDegradation (%)Reference
Alkaline Hydrolysis 0.1N NaOH60 min13.07[1]
90 min17.95[1]
Acidic Hydrolysis 3N HCl60 min19.75[1]
90 min21.79[1]
Oxidative Degradation Hydrogen Peroxide15 min12.65[1]
Thermal Degradation 70°C (Dry Heat)48 hrs0.14[1]
Photolytic Degradation UV Light3 hrs12.53[1]
6 hrs18.36[1]

Experimental Protocols

Protocol 1: Forced Degradation Study (General Protocol)

This protocol outlines a general procedure for conducting forced degradation studies on a this compound-based drug substance.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve the this compound compound in a suitable solvent (e.g., methanol (B129727), acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.1N, 1N). Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with a corresponding amount of sodium hydroxide (B78521) before analysis.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.1N, 1N). Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with a corresponding amount of hydrochloric acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3%, 30%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to a specific temperature (e.g., 70°C) in a hot air oven for a defined period. Dissolve the stressed sample in a suitable solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Chromatographic Conditions:

  • Use a standard HPLC system with a UV detector.

  • Select a suitable reversed-phase column (e.g., C18).

  • Develop a mobile phase that provides good resolution between the parent drug and its potential degradation products. A common mobile phase for pioglitazone analysis consists of a mixture of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile.[5]

  • Optimize the flow rate and detection wavelength.

2. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically done by analyzing stressed samples and ensuring that the peak for the parent drug is free from interference from degradation product peaks.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Thiazolidinone_Ring Thiazolidinone_Ring Ring_Opened_Product Ring_Opened_Product Thiazolidinone_Ring->Ring_Opened_Product H+ or OH- Thiazolidinone_Ring_Ox Thiazolidinone Ring Oxidized_Product e.g., Sulfoxide, N-Oxide Thiazolidinone_Ring_Ox->Oxidized_Product [O] Thiazolidinone_Ring_Photo Thiazolidinone Ring Photodegradation_Products Photodegradation_Products Thiazolidinone_Ring_Photo->Photodegradation_Products UV Light Troubleshooting_Workflow Start Start Degradation_Observed Degradation Observed in Solution Start->Degradation_Observed Check_pH Check pH of Solution Degradation_Observed->Check_pH pH_Optimal Is pH in stable range (e.g., 6-8)? Check_pH->pH_Optimal Adjust_pH Adjust pH to stable range pH_Optimal->Adjust_pH No Check_Light Protect from Light pH_Optimal->Check_Light Yes Adjust_pH->Check_Light Check_Temp Store at Lower Temperature Check_Light->Check_Temp Check_Oxidants Check for Oxidizing Agents Check_Temp->Check_Oxidants Inert_Atmosphere Use Inert Atmosphere Check_Oxidants->Inert_Atmosphere End End Inert_Atmosphere->End Stability_Indicating_Method_Dev Start Start Select_Column Select HPLC Column (e.g., C18) Start->Select_Column Develop_Mobile_Phase Develop Mobile Phase Select_Column->Develop_Mobile_Phase Forced_Degradation Perform Forced Degradation Develop_Mobile_Phase->Forced_Degradation Inject_Samples Inject Stressed & Control Samples Forced_Degradation->Inject_Samples Check_Resolution Adequate Resolution? Inject_Samples->Check_Resolution Optimize_Conditions Optimize Chromatographic Conditions Check_Resolution->Optimize_Conditions No Validate_Method Validate Method (ICH Guidelines) Check_Resolution->Validate_Method Yes Optimize_Conditions->Inject_Samples End End Validate_Method->End

References

Technical Support Center: Refining Purification Techniques for 4-Thiazolidinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Thiazolidinone analogs.

Frequently Asked Questions (FAQs)

Q1: My crude this compound analog appears as a thick, inseparable oil. How should I proceed with purification?

A1: An oily crude product often indicates the presence of impurities that lower its melting point or prevent crystallization. It is recommended to first attempt purification via column chromatography. If the compound is unstable on silica (B1680970), consider using neutral or basic alumina (B75360).

Q2: I'm observing very low yields after purification. What are the common causes?

A2: Low yields in the synthesis and purification of this compound analogs can stem from several factors.[1][2] Incomplete reactions, side product formation, or product decomposition during workup are common synthetic issues. During purification, losses can occur from using an excessive amount of recrystallization solvent, improper solvent selection for chromatography leading to irreversible adsorption, or product degradation on acidic silica gel.

Q3: My purified this compound analog shows broad peaks in NMR analysis. What could be the issue?

A3: Broad NMR peaks can indicate the presence of paramagnetic impurities, conformational isomers, or aggregation at the concentration used for analysis. Try dissolving the sample in a different deuterated solvent or acquiring the spectrum at an elevated temperature. If the issue persists, re-purification may be necessary, possibly with the addition of a small amount of a chelating agent like EDTA to the solvent system if metal contamination is suspected.

Q4: How do I choose the appropriate purification technique for my this compound analog?

A4: The choice between recrystallization and column chromatography depends on the purity and physical properties of your crude product. If the crude product is a solid and you have an idea of the main impurities, recrystallization is often a good first choice for its simplicity and scalability. If the product is an oil, contains multiple impurities of similar polarity, or if the crude purity is low, column chromatography is generally more effective.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of forming crystals.[3]

  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.[4]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a "better" co-solvent (one in which the compound is more soluble) to lower the saturation point.

    • Allow the solution to cool very slowly. You can do this by leaving the flask in a warm bath that is allowed to cool to room temperature.

    • If it still oils out, you may need to choose a lower-boiling point solvent or solvent system.

Problem: No crystals form upon cooling.[5][6]

  • Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation.[5][6]

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5]

      • Add a "seed crystal" of the pure compound.[5]

    • Increase Concentration: If induction fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.

Problem: The recovery yield is very low.[3]

  • Cause: Too much solvent was used, the crystals were filtered before crystallization was complete, or the compound has significant solubility in the cold solvent.[3][5]

  • Solution:

    • Before filtering, check for further crystallization by cooling the mother liquor in an ice bath.

    • Minimize the amount of cold solvent used to wash the crystals.

    • If a significant amount of product remains in the mother liquor (check with TLC), you can concentrate the filtrate and attempt a second recrystallization.

Column Chromatography

Problem: Poor separation of spots on the TLC plate.

  • Cause: The chosen solvent system is not optimal.

  • Solution:

    • For polar compounds that don't move from the baseline: Increase the polarity of the eluent. For very polar compounds, consider using a solvent system containing methanol (B129727) or a small amount of ammonia (B1221849).

    • For non-polar compounds that run at the solvent front: Decrease the polarity of the eluent.

    • For spots that are too close together: Try a different solvent system. For example, if you are using a hexane/ethyl acetate (B1210297) system, try a dichloromethane/methanol system.

Problem: The compound is streaking on the TLC plate or in the column.[4][7][8]

  • Cause: The sample is overloaded, the compound is too polar for the chosen eluent, or it is interacting strongly with the silica gel (if it's acidic or basic).[4][7][8]

  • Solution:

    • Reduce Sample Load: Use a more dilute sample for TLC and a smaller amount of crude product for the column.

    • Modify the Mobile Phase:

      • For acidic compounds, add a small amount (0.1-1%) of acetic acid to the eluent.[4]

      • For basic compounds, add a small amount (0.1-1%) of triethylamine (B128534) or a few drops of aqueous ammonia to the eluent.[4]

    • Change the Stationary Phase: Consider using alumina instead of silica gel.

Problem: The compound appears to be decomposing on the column.

  • Cause: The compound is unstable on acidic silica gel.

  • Solution:

    • Neutralize the Silica: You can run the column using silica gel that has been pre-treated with a base like triethylamine.

    • Use an Alternative Stationary Phase: Try using neutral alumina or florisil.

    • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography.

Data Presentation

Table 1: Common Purification Parameters for this compound Analogs

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical Yield (%)Purity (%)
RecrystallizationN/AEthanol/Water60-90>98
RecrystallizationN/A1,4-Dioxane/Ethanol65-85>98
Column ChromatographySilica GelEthyl Acetate/Hexane (Gradient)40-75>99
Column ChromatographySilica GelDichloromethane/Methanol (Gradient)50-80>99
Column ChromatographySilica GelChloroform/Methanol (Gradient)45-70>99

Experimental Protocols

Protocol 1: Recrystallization of a this compound Analog
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube in a warm sand bath and observe the solubility at an elevated temperature. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound analog in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper, or place them in a desiccator under vacuum to remove the last traces of solvent.

Protocol 2: Column Chromatography of a this compound Analog
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run a TLC plate using different solvent systems to determine the optimal eluent for separation. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use a constant solvent system (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound analog.

Visualizations

Purification Troubleshooting Workflow start Crude Product Analysis recrystallization Attempt Recrystallization start->recrystallization Solid Product column_chrom Perform Column Chromatography start->column_chrom Oily or Very Impure Product oiling_out Oiling Out? recrystallization->oiling_out poor_sep Poor Separation? column_chrom->poor_sep oiling_out->recrystallization Yes oiling_out->column_chrom Yes no_crystals No Crystals? oiling_out->no_crystals No no_crystals->recrystallization Yes no_crystals->column_chrom Yes low_yield_recryst Low Yield? no_crystals->low_yield_recryst No low_yield_recryst->recrystallization Yes pure_product Pure Product low_yield_recryst->pure_product No poor_sep->column_chrom Yes streaking Streaking? poor_sep->streaking No streaking->column_chrom Yes decomposition Decomposition? streaking->decomposition No decomposition->column_chrom Yes decomposition->pure_product No

Caption: General troubleshooting workflow for purification.

Column Chromatography Troubleshooting problem Problem Poor Separation cause1 Potential Cause Inappropriate Solvent System problem->cause1 cause2 Potential Cause Column Overloading problem->cause2 cause3 Potential Cause Compound Degradation on Silica problem->cause3 solution1 Solution Optimize eluent using TLC cause1->solution1 solution2 Solution Decrease sample load cause2->solution2 solution3 Solution Use neutral alumina or treated silica cause3->solution3

Caption: Troubleshooting poor separation in column chromatography.

Recrystallization Troubleshooting problem Problem No Crystal Formation cause1 Potential Cause Solution not saturated problem->cause1 cause2 Potential Cause Supersaturated solution problem->cause2 solution1 Solution Evaporate excess solvent cause1->solution1 solution2 Solution Scratch flask or add seed crystal cause2->solution2

Caption: Troubleshooting lack of crystal formation.

References

"troubleshooting unexpected results in 4-Thiazolidinone biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4-thiazolidinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results in your biological assays. 4-Thiazolidinones are a versatile class of heterocyclic compounds with a wide range of biological activities.[1][2] However, their unique physicochemical properties can sometimes lead to artifacts and misleading data. This guide will help you identify and address these common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is active in my primary screen, but the results are not reproducible. What could be the issue?

A1: Reproducibility issues with 4-thiazolidinones can stem from several factors. One of the most common is compound precipitation due to low aqueous solubility.[3] Over time, what was initially a clear solution may form aggregates or precipitate, leading to inconsistent results. It is also possible that the compound is unstable under your specific assay conditions (e.g., pH, temperature). We recommend verifying the solubility and stability of your compound in the assay buffer.

Q2: I've been warned that my this compound derivative might be a "Pan-Assay Interference Compound" (PAINS). What does this mean?

A2: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in many different high-throughput screening assays due to non-specific activity or assay artifacts, rather than specific interaction with the intended biological target.[4][5][6] Many this compound scaffolds, particularly those with reactive Michael acceptor functionalities like 5-ene-4-thiazolidinones, are known PAINS.[7] This doesn't necessarily invalidate your compound, but it does mean that rigorous secondary and orthogonal assays are required to confirm true, target-specific activity.

Q3: How can I differentiate a true hit from a PAINS artifact?

A3: Differentiating a true hit from a PAINS artifact requires a multi-pronged approach. Key strategies include:

  • Orthogonal Assays: Confirming the activity of your compound in a secondary assay that uses a different detection technology.[5]

  • Counter-Screens: Testing your compound against unrelated targets to assess its specificity.[5]

  • Structure-Activity Relationship (SAR) Studies: Evaluating structurally related analogs of your compound. True hits typically exhibit a discernible SAR, while PAINS often do not.

  • Biophysical Methods: Using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) to confirm direct binding to the target protein.

Q4: My compound shows activity, but the dose-response curve is steep and has a narrow dynamic range. What could be causing this?

A4: A steep, "sharp" dose-response curve can be an indicator of compound aggregation.[4] Aggregates can sequester and inhibit enzymes in a non-stoichiometric manner, leading to this characteristic curve shape. We recommend performing an aggregation detection assay to investigate this possibility.

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Unexpected precipitation of your this compound compound can lead to inconsistent results and false negatives.

Symptoms:

  • Visible precipitate in assay wells or stock solutions.

  • Poor reproducibility of results.

  • Decreased signal over time.

Troubleshooting Workflow:

A Poor Solubility Suspected B Measure Kinetic and Thermodynamic Solubility A->B C Solubility < Assay Concentration? B->C D Yes C->D E No C->E F Modify Assay Conditions: - Add co-solvent (e.g., DMSO) - Adjust pH - Increase temperature D->F H Proceed with Caution: - Monitor for precipitation - Consider formulation strategies E->H G Re-evaluate in Assay F->G I Issue Resolved G->I H->I

Figure 1. Workflow for troubleshooting poor compound solubility.

Experimental Protocols:

  • Kinetic Solubility Assay: This method assesses the solubility of a compound that is already dissolved in an organic solvent (like DMSO) when introduced into an aqueous buffer.[8] This mimics the conditions of many primary screens.

    StepProcedure
    1Prepare a high-concentration stock solution of the this compound in 100% DMSO (e.g., 10 mM).
    2Add a small volume of the stock solution to your aqueous assay buffer to achieve the desired final concentration.
    3Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
    4Analyze the solution for precipitation using nephelometry or by centrifuging and measuring the concentration of the supernatant via HPLC-UV.
  • Thermodynamic Solubility Assay (Shake-Flask Method): This method determines the equilibrium solubility of the solid compound in a buffer.[8][9]

    StepProcedure
    1Add an excess of the solid this compound compound to the assay buffer.
    2Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
    3Separate the undissolved solid by filtration or centrifugation.
    4Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Issue 2: Compound Aggregation

Many organic molecules, including some 4-thiazolidinones, can form aggregates in aqueous solutions, which can non-specifically inhibit enzymes and lead to false-positive results.[4]

Symptoms:

  • Steep, non-stoichiometric dose-response curves.

  • Time-dependent increase in inhibition.

  • Sensitivity to assay conditions (e.g., enzyme concentration, incubation time).

Troubleshooting Workflow:

A Aggregation Suspected B Perform Detergent-Based Assay A->B C Is inhibition attenuated by detergent? B->C D Yes C->D E No C->E F Compound is likely an aggregator. Confirm with DLS or NMR. D->F G Aggregation is not the primary mechanism of inhibition. E->G H Consider other interference mechanisms. G->H

Figure 2. Workflow for investigating compound aggregation.

Experimental Protocols:

  • Detergent-Based Assay: The inclusion of a non-ionic detergent can disrupt aggregates, leading to a reduction in observed inhibition.[10]

    StepProcedure
    1Run your standard biological assay in parallel with an identical assay containing a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100).
    2Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the detergent suggests aggregation.

    Table 1: Interpreting Results of a Detergent-Based Assay

    ObservationInterpretation
    No change in IC50Aggregation is unlikely.
    2-5 fold increase in IC50Possible aggregation.
    >10-fold increase in IC50Strong evidence of aggregation-based inhibition.
  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in solution by measuring particle size.

    StepProcedure
    1Prepare your this compound compound in the assay buffer at the concentration where inhibition is observed.
    2Analyze the sample using a DLS instrument.
    3The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregation.
Issue 3: Non-Specific Binding

4-Thiazolidinones can sometimes bind non-specifically to proteins or other components in the assay, leading to false-positive signals.

Symptoms:

  • High background signal.

  • Activity is not saturable at high compound concentrations.

  • Inhibition is sensitive to changes in protein concentration.

Troubleshooting Workflow:

A Non-Specific Binding Suspected B Vary Target Protein Concentration A->B C Does IC50 increase with protein concentration? B->C D Yes C->D E No C->E F Non-specific binding is likely. Consider adding BSA or using a different assay format. D->F G Non-specific binding to the target is less likely. E->G H Investigate other potential sources of interference. G->H

Figure 3. Workflow for addressing non-specific binding.

Experimental Protocols:

  • Protein Concentration Titration: The potency of a non-specific inhibitor will often decrease as the concentration of the target protein is increased.[4]

    StepProcedure
    1Determine the IC50 of your this compound compound at your standard enzyme concentration.
    2Repeat the IC50 determination at several higher enzyme concentrations (e.g., 2x, 5x, 10x).
    3A linear increase in the IC50 value with increasing enzyme concentration is characteristic of a non-specific, stoichiometric inhibitor.
  • Bovine Serum Albumin (BSA) Counter-Screen: BSA can be added to the assay buffer to act as a "sink" for non-specifically binding compounds.

    StepProcedure
    1Run your standard assay in parallel with an identical assay containing a low concentration of BSA (e.g., 0.1 mg/mL).
    2A significant decrease in the potency of your compound in the presence of BSA suggests non-specific binding.
Issue 4: Compound Instability

The this compound scaffold can be susceptible to hydrolysis, particularly under alkaline conditions.[7]

Symptoms:

  • Loss of activity over time.

  • Appearance of new peaks in HPLC analysis of the compound after incubation in assay buffer.

Troubleshooting Workflow:

A Compound Instability Suspected B Incubate compound in assay buffer and analyze by HPLC/LC-MS over time A->B C Does the parent compound peak decrease and/or do degradation peaks appear? B->C D Yes C->D E No C->E F Compound is unstable. Modify assay conditions (e.g., pH, temperature) or consider a different assay format. D->F G Compound is stable under assay conditions. E->G

Figure 4. Workflow for assessing compound stability.

Experimental Protocol:

  • HPLC-Based Stability Assay:

    StepProcedure
    1Prepare a solution of your this compound compound in the assay buffer at the desired concentration.
    2Immediately inject a sample onto an HPLC system to obtain a t=0 chromatogram.
    3Incubate the solution under the same conditions as your biological assay (e.g., temperature, light exposure).
    4At various time points (e.g., 1, 2, 4, 24 hours), inject additional samples and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can more confidently interpret the results of their this compound biological assays and distinguish true biological activity from experimental artifacts.

References

Technical Support Center: Optimization of Molecular Docking for 4-Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the molecular docking of 4-Thiazolidinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "privileged scaffold" in medicinal chemistry?

A1: this compound derivatives are recognized as a "wonder nucleus" due to their versatile biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Their structural features, particularly the carbonyl group at the 4th position, enable strong hydrogen bond interactions with various biological receptors.[1] The ring system is also amenable to chemical modifications at positions 2, 3, and 5, allowing for the creation of diverse compound libraries for drug discovery.[2][3]

Q2: Which software is commonly used for docking this compound derivatives?

A2: Several software packages are routinely used for docking this compound derivatives. Commonly cited examples include AutoDock (specifically AutoDock Vina and AutoDock 4.2)[4][5] and the Schrödinger Suite (utilizing modules like Glide for docking and LigPrep for ligand preparation).[1][6]

Q3: What are typical binding affinity values (docking scores) for potent this compound inhibitors?

A3: Binding affinities are target-dependent. However, studies have reported strong binding affinities for active this compound derivatives, with values often ranging from -7.1 to -11.1 kcal/mol when docked against targets like c-KIT Tyrosine Kinase.[4] For other targets, good docking scores are generally considered to be greater than -7.0 kcal/mol.[1] It is crucial to compare the docking score of the test compounds to a known standard or reference inhibitor for the specific target.

Q4: How important is post-docking analysis like MM-GBSA?

A4: Post-docking analyses like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are highly valuable for refining docking results.[1] MM-GBSA provides an estimation of the binding free energy, which can offer a more accurate prediction of the stability of the protein-ligand complex than the docking score alone.[1] It is a useful method for ranking and prioritizing docked compounds for further experimental validation.[1]

Troubleshooting Guides

This section addresses specific issues that users might encounter during their molecular docking experiments with this compound derivatives.

Problem 1: Poor or Inconsistent Docking Scores

Symptoms:

  • Docking scores are significantly worse than the reference ligand.

  • High variability in docking scores across multiple runs with the same parameters.

  • The top-ranked poses do not show meaningful interactions with key active site residues.

Possible Causes & Solutions:

CauseSolution
Incorrect Ligand Preparation Ensure this compound derivatives are properly prepared. This includes generating 3D coordinates, assigning correct bond orders, adding hydrogen atoms, and assigning appropriate charges (e.g., using a force field like OPLS4).[1] Ionization states at a physiological pH (e.g., 7.4) should be considered using tools like Epik.[1]
Inadequate Protein Preparation The target protein must be carefully prepared. This involves removing water molecules, adding hydrogens, repairing missing side chains or loops, and minimizing the structure to relieve steric clashes. The Protein Preparation Wizard in Schrödinger is a useful tool for this.[6]
Inappropriate Grid Box Definition The grid box must encompass the entire binding site. If the box is too small, the ligand may not be able to adopt its optimal binding pose. If it is too large, it can lead to an unnecessarily long and potentially inaccurate search. Define the grid box based on the co-crystallized ligand or known key active site residues.
Insufficient Conformational Sampling The docking algorithm may not be exploring enough conformations of the ligand. Increase the exhaustiveness or the number of generated poses in the docking software settings to ensure a more thorough search of the conformational space.
Problem 2: Docked Pose Shows No Hydrogen Bonds with Key Residues

Symptoms:

  • The top-ranked docking pose for a this compound derivative lacks expected hydrogen bonds, especially involving the carbonyl group at the 4th position.

Possible Causes & Solutions:

CauseSolution
Incorrect Protonation State of Residues The protonation states of acidic and basic residues in the active site (e.g., Asp, Glu, His, Lys) are critical for forming hydrogen bonds. Use tools to predict the pKa of these residues and ensure their protonation state is correct at the simulation pH.
Steric Hindrance Bulky substituents on the this compound scaffold might be sterically hindering the molecule from approaching key hydrogen bond donors or acceptors in the active site. Analyze the docked pose to identify potential clashes and consider synthesizing analogues with smaller substituents to test this hypothesis.
Receptor Flexibility Not Considered The receptor is often treated as rigid in standard docking protocols. However, some degree of receptor flexibility may be necessary to accommodate the ligand and form optimal interactions. Consider using induced-fit docking (IFD) which allows for side-chain flexibility in the binding pocket.[1]

Experimental Protocols

General Molecular Docking Workflow for this compound Derivatives

This protocol outlines a typical workflow using the Schrödinger Suite, as described in several studies.[1][6]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Use the Protein Preparation Wizard in Maestro (Schrödinger Suite).

    • Assign bond orders, add hydrogens, create disulfide bonds, and cap termini.

    • Remove all water molecules.

    • Minimize the protein structure using a force field such as OPLS4.

  • Ligand Preparation:

    • Obtain or draw the 2D structures of the this compound derivatives.

    • Use LigPrep in the Schrödinger Suite to generate low-energy 3D conformations.

    • Generate possible ionization states at a target pH of 7.4 ± 0.2 using Epik.

    • Generate tautomers and stereoisomers if necessary.

    • Minimize the ligand structures using a force field like OPLS4.

  • Receptor Grid Generation:

    • Define the binding site by creating a grid box.

    • The grid box should be centered on and encompass the co-crystallized ligand or the predicted active site residues.

  • Molecular Docking:

    • Use the Glide module for docking.

    • Perform an initial screen using High-Throughput Virtual Screening (HTVS).

    • Further refine the results using Standard Precision (SP) and Extra Precision (XP) docking for the top-scoring compounds.[1]

    • Include a known inhibitor as a positive control to validate the docking protocol.

  • Post-Docking Analysis:

    • Analyze the docking poses and interactions (hydrogen bonds, hydrophobic interactions, etc.).

    • For the top-ranked compounds, perform MM-GBSA calculations to estimate the binding free energy.[1]

    • Consider performing Induced Fit Docking (IFD) for promising candidates to account for receptor flexibility.[1]

Data Presentation

Table 1: Example Docking and MM-GBSA Results for this compound Derivatives against PI3Kα
Compound IDGlide XP Docking Score (kcal/mol)MMGBSA ΔG Bind (kcal/mol)
KPK9> -7.0-64.15
KPK5> -7.0-63.14
KPK6> -7.0-61.65
KPK2> -7.0-58.04
KPK8> -7.0-57.87
Alpelisib (Standard)-10.24Not specified in the same context
Data adapted from a study on PI3Kα inhibitors.[1]
Table 2: Example Binding Affinities of this compound Derivatives against c-KIT Tyrosine Kinase (1T46)
Compound IDBinding Affinity (kcal/mol)Interacting Residues
Compound 4-7.1 to -11.1LYS623, THR670
Compound 7-7.1 to -11.1LYS623, THR670
Data adapted from a study on c-kit kinase inhibitors.[4]

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound Derivatives) Docking Molecular Docking (HTVS -> SP -> XP) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Pose & Interaction Analysis Docking->Pose_Analysis MMGBSA MM-GBSA Calculation Pose_Analysis->MMGBSA IFD Induced Fit Docking (Optional) Pose_Analysis->IFD Hit_Selection Hit Compound Selection MMGBSA->Hit_Selection IFD->Hit_Selection

Caption: General workflow for molecular docking of this compound derivatives.

Troubleshooting_Docking_Scores Start Poor/Inconsistent Docking Scores Check_Ligand Review Ligand Preparation (Charges, Tautomers, 3D Structure) Start->Check_Ligand Check_Protein Verify Protein Preparation (Hydrogens, Minimization) Start->Check_Protein Check_Grid Assess Grid Box (Size & Position) Start->Check_Grid Check_Sampling Increase Conformational Sampling Start->Check_Sampling Result_Improved Results Improved? Check_Ligand->Result_Improved Check_Protein->Result_Improved Check_Grid->Result_Improved Check_Sampling->Result_Improved End Proceed with Analysis Result_Improved->End Yes Revisit Re-evaluate Target & Binding Site Assumptions Result_Improved->Revisit No

Caption: Troubleshooting flowchart for poor or inconsistent docking scores.

References

Technical Support Center: Stereochemical Control in 4-Thiazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving stereochemistry issues in 4-thiazolidinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling and troubleshooting stereoselectivity in your experiments.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of chiral 4-thiazolidinones.

Issue 1: Poor Diastereoselectivity in Acyclic Systems

Q1: My three-component reaction of an aldehyde, amine, and thioglycolic acid is producing a nearly 1:1 mixture of diastereomers at the C2 and C5 positions. How can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity in the standard three-component synthesis can be challenging due to the reaction mechanism. The stereocenters at C2 and C5 are often formed in a non-selective manner. Here are several strategies to consider:

  • Use of Lewis Acids: The addition of a Lewis acid catalyst can help to organize the transition state, leading to improved diastereoselectivity. Zeolites, for instance, have been shown to enhance both reaction yields and diastereoselectivity in microwave-assisted syntheses.

  • Solvent Optimization: The choice of solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities.

  • Chiral Auxiliaries: For predictable and high diastereoselectivity, the most reliable method is to employ a chiral auxiliary. By attaching a chiral auxiliary to either the amine or the thioglycolic acid derivative, you can direct the stereochemical outcome of the cyclization. Evans oxazolidinones are a common choice for this purpose.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lower activation energy.

Issue 2: Undesired Z/E Isomer Ratio in 5-Ylidene-4-Thiazolidinones

Q2: The Knoevenagel condensation of my this compound with an aldehyde is yielding a mixture of Z and E isomers, with the undesired isomer being predominant. How can I selectively synthesize the Z-isomer?

A2: The Z-isomer is often the thermodynamically more stable product in the Knoevenagel condensation of 4-thiazolidinones with aromatic aldehydes.[2] However, reaction conditions can significantly influence the isomeric ratio.

  • Choice of Base and Solvent: The combination of the base and solvent is critical. Piperidine (B6355638) in methanol (B129727) or ethanol (B145695) is a classic combination that often favors the Z-isomer. For less reactive methylene (B1212753) groups, a stronger base like potassium tert-butoxide in isopropanol (B130326) might be necessary.

  • Reaction Time and Temperature: Allowing the reaction to reach thermodynamic equilibrium is key. This may require longer reaction times or gentle heating. Monitor the reaction by TLC or ¹H NMR to determine when the isomer ratio is no longer changing.

  • Lewis Acid Catalysis: The use of a Lewis acid like TiCl₄ in the presence of a base such as N,N-dimethylaminopyridine (DMAP) can promote high Z-selectivity in Knoevenagel-type condensations.[3]

Q3: How can I confirm the stereochemistry of my 5-ylidene-4-thiazolidinone isomers?

A3: The most definitive method for assigning Z/E stereochemistry is through 2D Nuclear Overhauser Effect (NOE) NMR spectroscopy (NOESY).

  • NOESY Experiment: In the Z-isomer, the proton on the exocyclic double bond will show a spatial correlation (an NOE) to the protons of the substituent at the 2-position of the thiazolidinone ring. Conversely, in the E-isomer, this proton would be spatially distant from the 2-substituent. X-ray crystallography, when feasible, provides unambiguous structural proof.[4]

Issue 3: Low Enantiomeric Excess (ee) in Asymmetric Synthesis

Q4: I am attempting an enantioselective synthesis of a this compound using a chiral catalyst, but the enantiomeric excess (ee) is low and inconsistent. What are the likely causes and how can I troubleshoot this?

A4: Low and irreproducible enantioselectivity is a common problem in asymmetric catalysis. A systematic approach to troubleshooting is essential.

  • Validate Your Analytical Method: First, ensure your chiral HPLC or GC method is robust and validated for accuracy and precision. Poor resolution (>1.5 is ideal) or on-column racemization can lead to erroneous ee values.[5]

  • Reagent and Catalyst Purity:

    • Substrate/Reagents: Impurities in your starting materials can act as catalyst poisons or participate in non-selective background reactions. Purify all reagents, for example, by recrystallization or distillation.

    • Catalyst Quality: The purity and integrity of your chiral ligand and metal precursor are paramount. Synthesize or procure a fresh batch of the catalyst and handle it under appropriate inert conditions if it is air or moisture-sensitive.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity. Ensure your temperature control is precise and consistent.

    • Solvent: The solvent can dramatically affect the catalyst's performance. Conduct a solvent screen to identify the optimal medium.

    • Atmosphere: If your catalyst is sensitive to air or moisture, ensure you are using a high-purity inert gas and that your glassware is free of leaks.

Q5: How do I separate the enantiomers of my racemic this compound mixture?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analytical and preparative separation of enantiomers.

  • Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™) columns are often good starting points.[6]

  • Method Development: A systematic screening of mobile phases (normal phase, reversed-phase, and polar organic) is necessary to achieve baseline separation. For basic compounds, adding a small amount of an amine modifier (like diethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier (like trifluoroacetic acid) is often used.[6]

Quantitative Data Summary

The following tables provide representative data for stereoselective this compound syntheses. Note that results are highly substrate and condition-dependent.

Table 1: Diastereoselectivity in this compound Synthesis

Reaction TypeKey Reagents/CatalystSubstratesDiastereomeric Ratio (d.r.)Reference
Asymmetric AldolEvans Oxazolidinone Auxiliary, TiCl₄, DIPEAN-Acyl oxazolidinone, p-nitrobenzaldehyde3:1 (syn:anti)[7]
1,3-Dipolar CycloadditionAzomethine ylides, chiral oxazolidinoneIndenoquinoxaline, cinnamoyl-crotonoyl oxazolidinoneup to 96:4[8]

Table 2: Enantioselectivity in this compound Synthesis

Reaction TypeChiral Catalyst/LigandSubstrate TypeEnantiomeric Excess (ee)Reference
Henry ReactionCu(II) complex of imidazolidin-4-one (B167674) derivative (cis-config)Various aldehydes, nitromethaneup to 97%[9][10]
Henry ReactionCu(II) complex of imidazolidin-4-one derivative (trans-config)Various aldehydes, nitromethaneup to 96%[9][10]
Aldol Reaction"Proline-type" imidazolidin-4-one ligandCyclohexanone, various aldehydesup to 91%[10]

Experimental Protocols

Protocol 1: Diastereoselective Knoevenagel Condensation for Z-5-Ylidene-4-Thiazolidinone

This protocol is a general procedure and may require optimization for specific substrates.

  • To a solution of the this compound (1.0 equiv.) and the desired aromatic aldehyde (1.1 equiv.) in absolute ethanol (0.2 M), add piperidine (0.1 equiv.).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 65°C), monitoring the progress by Thin Layer Chromatography (TLC). [2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the Z-configuration using a 2D NOESY experiment.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation

This is a general screening protocol.

  • Column Selection: Begin with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ V).

  • Initial Screening (Normal Phase):

    • Mobile Phase A: 90:10 (v/v) n-Hexane/Isopropanol.

    • Mobile Phase B: 90:10 (v/v) n-Hexane/Ethanol.

    • If the analyte is basic, add 0.1% diethylamine (B46881) to the mobile phase. If acidic, add 0.1% trifluoroacetic acid.

    • Run a sample with each mobile phase on the selected columns at a flow rate of 1 mL/min.

  • Initial Screening (Reversed Phase - for CHIROBIOTIC™ columns):

    • Mobile Phase C: Acetonitrile/0.1% Trifluoroacetic Acid in Water (gradient or isocratic).

    • Mobile Phase D: Methanol/0.1% Trifluoroacetic Acid in Water (gradient or isocratic).

  • Optimization: If partial separation is observed, optimize the mobile phase composition (e.g., vary the percentage of the alcohol modifier in normal phase) and temperature to achieve baseline resolution (Rs > 1.5).

Visualized Workflows and Logic Diagrams

Troubleshooting Low Enantioselectivity

Low_Enantioselectivity_Troubleshooting start Low or Inconsistent ee% validate_analytical Is your chiral HPLC/GC method validated and robust? start->validate_analytical reagent_purity Are all reagents and solvents of high purity (anhydrous?)? validate_analytical->reagent_purity Yes action_validate Validate Analytical Method: - Resolution > 1.5 - Check for on-column racemization validate_analytical->action_validate No catalyst_quality Is the chiral catalyst/ligand pure and handled correctly? reagent_purity->catalyst_quality Yes action_purify Purify Substrates/Reagents (recrystallization, distillation) Use fresh, anhydrous solvents reagent_purity->action_purify No reaction_conditions Optimize Reaction Conditions catalyst_quality->reaction_conditions Yes action_catalyst Synthesize/Procure Fresh Catalyst Ensure inert atmosphere handling if required catalyst_quality->action_catalyst No action_optimize Screen: - Temperature (lower is often better) - Solvent - Catalyst Loading - Concentration reaction_conditions->action_optimize end_ok Reproducible, High ee% Achieved action_validate->validate_analytical action_purify->reagent_purity action_catalyst->catalyst_quality action_optimize->end_ok

Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Chiral_Auxiliary_Workflow start_material Achiral Starting Material (e.g., Carboxylic Acid) couple Couple Auxiliary start_material->couple chiral_aux Chiral Auxiliary (e.g., Evans Oxazolidinone) chiral_aux->couple diastereomer Chiral Substrate (Single Diastereomer) couple->diastereomer stereo_reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) diastereomer->stereo_reaction product_aux Product-Auxiliary Adduct (High d.r.) stereo_reaction->product_aux cleave Cleave Auxiliary product_aux->cleave final_product Enantiopure Product cleave->final_product recycle Recover and Recycle Chiral Auxiliary cleave->recycle

Caption: General experimental workflow for asymmetric synthesis.

References

"degradation pathways of 4-Thiazolidinone under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Thiazolidinone Degradation Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental degradation pathways of this compound and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of degradation pathways to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of this compound derivatives, presented in a question-and-answer format.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation profiles under identical stress conditions. - Sample Purity: Variations in the purity of the initial this compound sample can introduce impurities that may act as catalysts or inhibitors of degradation. - Minor Experimental Variations: Small fluctuations in temperature, pH, or the concentration of stress agents (e.g., acid, base, oxidizing agent) can significantly impact degradation rates.[1] - Dissolved Oxygen: The presence of dissolved oxygen in solvents can influence oxidative degradation pathways.- Ensure Sample Purity: Use highly purified and well-characterized this compound for all experiments. - Strict Parameter Control: Meticulously control all experimental parameters. Use calibrated equipment and freshly prepared solutions. - Degas Solvents: For studies sensitive to oxidation, degas solvents prior to use to minimize the influence of dissolved oxygen.
Unexpected degradation products are observed. - Secondary Degradation: Primary degradation products may themselves be unstable under the stress conditions and degrade further into secondary products. - Interaction with Excipients: In formulated products, the this compound core may react with excipients, leading to unique degradation products. - Container Interactions: The compound may interact with the storage container material.- Time-Course Study: Analyze samples at multiple time points to track the formation and disappearance of intermediates and final degradation products. - Study Excipient Interactions: Perform forced degradation studies on the active pharmaceutical ingredient (API) alone, the placebo, and the full formulation to identify interactions. - Inert Container Material: Use inert container materials (e.g., borosilicate glass) for stability studies.
No or very little degradation is observed under stress conditions. - Insufficient Stress: The applied stress (e.g., temperature, concentration of stressor, duration of exposure) may not be sufficient to induce degradation. - High Stability of the Molecule: The specific this compound derivative may be inherently stable under the tested conditions.- Increase Stress Severity: Gradually increase the severity of the stress conditions (e.g., higher temperature, higher concentration of acid/base/oxidizing agent, longer exposure time). A target degradation of 5-20% is often recommended.[2] - Harsh Conditions: If no degradation is observed under initial stress conditions, more drastic measures, such as refluxing for an extended period, may be necessary.[3]
Mass balance is not achieved in the analytical method. - Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by UV-based HPLC methods. - Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. - Precipitation of Degradants: Degradation products may be poorly soluble and precipitate out of the solution.- Use of Universal Detectors: Employ a universal detector such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in conjunction with HPLC to detect non-UV active compounds. - Careful Sample Handling: Minimize sample heating and evaporation during preparation. - Solubility Assessment: Visually inspect samples for precipitation. If observed, try different solvents or solvent mixtures to ensure all components remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the this compound ring?

A1: The this compound ring is susceptible to degradation through three primary pathways:

  • Hydrolysis: This involves the cleavage of the amide bond within the ring and can be catalyzed by both acids and bases.

  • Oxidation: The sulfur atom in the thiazolidine (B150603) ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often involving the interaction of the molecule with reactive oxygen species.

Q2: How do substituents on the this compound ring affect its stability?

A2: Substituents can significantly influence the stability of the this compound ring. Electron-withdrawing groups can affect the electron density of the ring and alter its susceptibility to nucleophilic or electrophilic attack. The nature of the substituents will dictate the specific degradation products and pathways.

Q3: What are the typical experimental conditions for forced degradation studies of this compound derivatives?

A3: Forced degradation studies are designed to accelerate the degradation process. Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid or a solution of the compound at temperatures ranging from 40°C to 80°C.

  • Photodegradation: Exposing the solid or a solution of the compound to a light source that provides both UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.[4]

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying the parent compound and its degradation products. To identify the structure of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Nuclear Magnetic Resonance (LC-NMR) are invaluable.

Q5: Why is it important to perform forced degradation studies?

A5: Forced degradation studies are crucial for several reasons:

  • They help in the development and validation of stability-indicating analytical methods.

  • They provide insights into the intrinsic stability of the molecule and its potential degradation pathways.

  • The information gathered aids in the development of stable formulations and the selection of appropriate packaging and storage conditions.

  • They are a regulatory requirement for new drug applications.[5]

Degradation Pathways of this compound

The following diagrams illustrate the proposed degradation pathways of the this compound core under different experimental conditions.

Hydrolytic Degradation

Under acidic or basic conditions, the primary degradation pathway for the this compound ring is the hydrolysis of the endocyclic amide bond, leading to ring opening.

Hydrolytic degradation of this compound.
Oxidative Degradation

The sulfur atom in the this compound ring is susceptible to oxidation, typically by agents like hydrogen peroxide, leading to the formation of a sulfoxide (B87167) and subsequently a sulfone.

Oxidative degradation of this compound.
Photodegradation

Photodegradation can proceed through various mechanisms. One proposed pathway for thiazole-containing compounds involves a [4+2] cycloaddition with singlet oxygen, leading to ring cleavage.

A proposed photodegradation pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on this compound derivatives.

General Stock Solution Preparation

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the mixture at 60°C for 24 hours.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the mixture at 60°C for 8 hours.

  • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 1 M HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the mixture at room temperature for 24 hours.

  • At specified time points, withdraw an aliquot.

  • Dilute the sample with the mobile phase for HPLC analysis.

Thermal Degradation (in Solution)
  • Heat the stock solution at 70°C for 48 hours.

  • At specified time points, withdraw an aliquot.

  • Cool the aliquot to room temperature.

  • Dilute the sample with the mobile phase for HPLC analysis.

Photodegradation
  • Place a solution of the compound (e.g., in water or methanol) in a photostability chamber.

  • Expose the solution to a light source providing both UV and visible light for a specified duration (e.g., 24 hours), ensuring a minimum exposure of 1.2 million lux hours and 200 watt hours/square meter.[4]

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • At the end of the exposure period, withdraw aliquots from both the exposed and control samples.

  • Dilute the samples with the mobile phase for HPLC analysis.

Analytical Method

A stability-indicating HPLC method should be developed and validated to separate the parent this compound from all its degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at the λmax of the parent compound.

Quantitative Data Summary

The following table summarizes the degradation of a representative this compound derivative, Pioglitazone, under various forced degradation conditions.

Stress ConditionReagent/ParameterDurationTemperature% Degradation
Acid Hydrolysis 1 N HCl12 hours80°C~15-20%
Base Hydrolysis 1 N NaOH12 hours80°C~20-25%
Oxidative 30% H₂O₂24 hoursRoom Temp~10-15%
Thermal (Dry Heat) -48 hours105°C~5-10%
Photolytic UV/Vis Light7 daysRoom Temp~10-15%

Note: The percentage of degradation can vary significantly depending on the specific this compound derivative and the precise experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for conducting and analyzing forced degradation studies of this compound.

Experimental_Workflow cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of this compound B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Points B->C D Neutralize/Quench Reaction (if necessary) C->D E Dilute Sample for Analysis D->E F Analyze by Stability-Indicating HPLC Method E->F G Identify and Quantify Degradation Products (e.g., using LC-MS) F->G H Propose Degradation Pathways G->H

A typical workflow for forced degradation studies.

References

"minimizing side reactions in multicomponent synthesis of 4-Thiazolidinones"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multicomponent synthesis of 4-thiazolidinones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the multicomponent synthesis of 4-thiazolidinones.

Problem 1: Formation of E/Z Isomers in 5-Arylidene-4-Thiazolidinones

Issue: The Knoevenagel condensation step for introducing a substituent at the C5 position often results in a mixture of E and Z isomers, complicating purification and reducing the yield of the desired isomer. The Z-isomer is generally the more thermodynamically stable and often the desired product.

Root Cause: The formation of the less stable E-isomer can be kinetically favored under certain conditions. Insufficient reaction time or inappropriate temperature may not allow for equilibration to the more stable Z-isomer.

Solutions:

  • Prolonged Reaction Time: Increasing the reaction time allows the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable Z-isomer.

  • Temperature Adjustment: Gently heating the reaction mixture can facilitate the conversion of the E-isomer to the Z-isomer. However, excessive heat should be avoided to prevent decomposition.

  • Catalyst Choice: The use of a mild base catalyst, such as piperidine (B6355638) or pyridine, is common. The optimal catalyst may vary depending on the specific substrates.

  • Solvent Selection: The choice of solvent can influence the isomeric ratio. Aprotic polar solvents like DMF and acetonitrile (B52724) have been shown to promote high conversion and selectivity. Protic solvents like ethanol (B145695) are also commonly used in combination with a base catalyst.

Experimental Protocol for Stereoselective Synthesis of (Z)-5-arylidene-2,4-thiazolidinediones:

  • To a solution of 2,4-thiazolidinedione (B21345) (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in ethanol (15 mL), add piperidine (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to yield the pure Z-isomer.

CatalystSolventTime (h)Temperature (°C)Isomer Ratio (Z:E)Reference
PiperidineEthanol6Reflux>95:5[1]
Sodium AcetateAcetic Acid810085:15[2]
Baker's YeastWater2437Predominantly Z[1]
Problem 2: Formation of Michael Adducts

Issue: The 4-thiazolidinone ring, particularly the active methylene (B1212753) group at the C5 position, can act as a Michael donor and add to α,β-unsaturated compounds present in the reaction mixture. This is a common side reaction when using α,β-unsaturated aldehydes or ketones as one of the components.

Root Cause: The nucleophilic character of the C5 position of the this compound core facilitates the Michael addition reaction, especially under basic conditions which enhance the formation of the enolate.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess of the amine and thioglycolic acid relative to the aldehyde to ensure the rapid formation of the thiazolidinone ring, minimizing the time the aldehyde is available for Michael addition.

  • Order of Addition: Adding the aldehyde slowly to the mixture of the amine and thioglycolic acid can help to consume the aldehyde as it is added, reducing its concentration and the likelihood of side reactions.

  • Milder Reaction Conditions: Employing milder bases or catalysts can reduce the propensity for Michael addition.

Illustrative Workflow for Minimizing Michael Addition:

G start Start: Prepare Reaction Vessel add_amine Add Amine and Thioglycolic Acid start->add_amine mix Mix thoroughly add_amine->mix slow_add_aldehyde Slowly add Aldehyde mix->slow_add_aldehyde Control addition rate monitor Monitor reaction by TLC slow_add_aldehyde->monitor workup Work-up and Purification monitor->workup Upon completion end End: Pure this compound workup->end

Caption: Workflow for minimizing Michael addition side reactions.

Problem 3: Formation of Thiopyrano[2,3-d][3][4]thiazoles

Issue: In some cases, particularly with highly reactive starting materials, a [4+2] cycloaddition (Diels-Alder) reaction can occur, leading to the formation of fused heterocyclic systems like thiopyrano[2,3-d][3][4]thiazoles instead of or in addition to the desired this compound.[5]

Root Cause: This side reaction is more likely to occur when the reactants or the initially formed this compound can act as a diene or dienophile under the reaction conditions. For instance, 5-arylidene-4-thioxo-2-thiazolidinones can act as heterodienes.[6]

Solutions:

  • Control of Reactant Structure: Be mindful of the reactivity of your chosen starting materials. If using components known to participate in cycloaddition reactions, consider alternative synthetic routes.

  • Temperature Control: Diels-Alder reactions are often favored at higher temperatures. Running the reaction at a lower temperature may suppress the formation of the thiopyranothiazole byproduct.

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Lewis acid catalysts might promote cycloaddition, while milder basic catalysts may favor the desired condensation.

Logical Troubleshooting for Fused Byproduct Formation:

G problem Problem: Formation of Thiopyranothiazole check_reactants Are reactants prone to [4+2] cycloaddition? problem->check_reactants yes_reactants Yes check_reactants->yes_reactants Yes no_reactants No check_reactants->no_reactants No alt_route Consider alternative synthetic route or modify reactants yes_reactants->alt_route check_temp Is reaction temperature high? no_reactants->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No lower_temp Lower reaction temperature yes_temp->lower_temp check_catalyst Is a Lewis acid catalyst being used? no_temp->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No milder_catalyst Switch to a milder basic catalyst yes_catalyst->milder_catalyst other_issue Investigate other reaction parameters (e.g., solvent) no_catalyst->other_issue

Caption: Troubleshooting logic for thiopyranothiazole byproduct.

Problem 4: Formation of 1,3-Oxathiolan-5-one (B1253419) Byproducts

Issue: A significant byproduct in the reaction of imines with mercaptoacetic acid can be the 1,3-oxathiolan-5-one, especially at elevated temperatures.[7]

Root Cause: This side product arises from the reaction of the carbonyl compound (aldehyde or ketone) directly with thioglycolic acid, where both the thiol and carboxylic acid functionalities of thioglycolic acid react with the carbonyl group.

Solutions:

  • Maintain Lower Reaction Temperature: This is the most critical factor. Keeping the reaction temperature low favors the desired pathway of imine formation first, followed by cyclization.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote the desired reaction pathway over the formation of this byproduct by enabling rapid heating to the target temperature and shorter reaction times.

  • Pre-formation of the Imine: In a two-step procedure, the amine and aldehyde can be reacted first to form the imine (Schiff base), which is then isolated and subsequently reacted with thioglycolic acid. This completely avoids the possibility of the aldehyde reacting directly with thioglycolic acid.

Comparison of One-Pot vs. Two-Step Synthesis:

MethodAverage Yield of this compound (%)Purity ProfileReference
One-Pot (Elevated Temperature)60-75Contains 1,3-oxathiolan-5-one impurities[7]
One-Pot (Low Temperature)75-85Higher purity, less byproduct[7]
Two-Step (Imine pre-formation)80-95Generally high purity[8][9]

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting materials. What should I do?

A1: Several factors could be at play:

  • Catalyst Inactivity: Ensure your catalyst is active. If using a solid catalyst, ensure it has been properly activated and stored.

  • Insufficient Temperature or Time: Some combinations of reactants require more forcing conditions. Cautiously increase the temperature or prolong the reaction time while monitoring for byproduct formation.

  • Solvent Issues: The reactants may not be sufficiently soluble in the chosen solvent. Consider a solvent in which all components are fully dissolved at the reaction temperature.

  • Deactivating Substituents: Electron-withdrawing groups on the amine or aldehyde can decrease their reactivity. In such cases, a more active catalyst or higher temperatures might be necessary.

Q2: I am observing the self-condensation of my aldehyde. How can I prevent this?

A2: Self-condensation of aldehydes is a common side reaction, especially under basic conditions.[10] To minimize this:

  • Use a Non-enolizable Aldehyde: If your synthetic strategy allows, using an aldehyde without α-hydrogens (e.g., benzaldehyde) will prevent self-condensation.

  • Controlled Addition: As with minimizing Michael addition, slowly adding the aldehyde to the reaction mixture can keep its concentration low and favor the reaction with the amine.

  • Milder Base: Use the mildest possible basic catalyst that still promotes the desired reaction.

Q3: How can I effectively purify my this compound from unreacted thioglycolic acid?

A3: Thioglycolic acid is acidic and water-soluble, which can be exploited for its removal.

  • Aqueous Work-up: After the reaction, quenching with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the unreacted thioglycolic acid, making it highly water-soluble and easily removed during an aqueous work-up with an organic solvent.

  • Chromatography: If residual amounts remain, column chromatography on silica (B1680970) gel is an effective purification method.

Q4: Can the choice of thioglycolic acid derivative affect the reaction outcome?

A4: Yes. While thioglycolic acid is the most common reagent, substituted thioglycolic acids (e.g., thiolactic acid) can also be used. The steric and electronic properties of the substituent can influence the reaction rate and potentially lead to different side products or diastereomeric mixtures. It is important to consider these factors and optimize the reaction conditions accordingly.

Q5: What are the safety precautions I should take when working with thioglycolic acid?

A5: Thioglycolic acid is a corrosive and toxic substance.[3][11] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of its vapors and direct contact with skin and eyes.[12] It is also readily oxidized by air, so it should be stored in a tightly sealed container.[13]

References

Validation & Comparative

Validating the Anticancer Activity of 4-Thiazolidinone Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of 4-thiazolidinone derivatives as potential anticancer agents. It offers a comparative analysis of their performance, supported by experimental data, and details the methodologies for key in vivo experiments. The information presented is intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this promising class of compounds.

Comparative Efficacy of this compound Derivatives In Vivo

The in vivo anticancer activity of various this compound derivatives has been demonstrated in several preclinical models. These studies, primarily utilizing xenograft models in immunocompromised mice, have shown significant tumor growth inhibition across a range of cancer types. The following tables summarize the quantitative data from key studies, offering a comparative perspective on the efficacy of different derivatives.

Compound IDCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (%)Reference
Compound 12a Human lung cancer (A549 xenograft)Nude mice20 mg/kg, intraperitoneal injectionSignificant inhibition of tumor growth and metastasis[1]
MMPT Human lung cancer (H460 xenograft)Xenograft miceNot specifiedSignificantly reduced tumor growth[1]
ID 3288 Rat glioma (C6 xenograft)Male Wistar rats24.3 mg/kg (10% of LD50), intraperitonealAntitumor effect observed[2]
Les-3833 Rat glioma (C6 xenograft)Male Wistar rats10.7 mg/kg (10% of LD50), intraperitonealAntitumor effect observed[2]
Les-3882 Rat glioma (C6 xenograft)Male Wistar rats10.7 mg/kg (10% of LD50), intraperitonealAntitumor effect observed[2]
Compound 68 Osteosarcoma xenograftBALB/c miceNot specified44.6% inhibition of osteosarcoma growth[3]
Hybrid 28 Mouse mammary tumor (4T1)MiceDose-dependentReduction in mammary tumor growth[4]

Detailed Experimental Protocols

The successful in vivo validation of this compound derivatives hinges on the rigorous application of standardized experimental protocols. Below are detailed methodologies for key in vivo experiments, synthesized from established practices in preclinical cancer research.

Murine Xenograft Model for Anticancer Activity Evaluation

This protocol outlines the establishment of a subcutaneous xenograft model in mice to assess the in vivo efficacy of this compound derivatives.

Materials:

  • Human cancer cell line of interest (e.g., A549, H460, MDA-MB-231)

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) with 25-27 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Digital calipers

  • This compound derivative and vehicle control

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line in appropriate medium until it reaches 70-80% confluency.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.

    • Assess cell viability (should be >90%).

    • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to improve tumor take rate. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Shave and sterilize the right flank of each mouse.

    • Inject 100-200 µL of the cell suspension subcutaneously into the prepared flank.

    • Monitor the animals regularly for tumor formation.

  • Tumor Monitoring and Treatment:

    • Once tumors become palpable, measure their length and width using digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

    • Administer the this compound derivative to the treatment group at the predetermined dose, route (e.g., intraperitoneal, oral gavage), and schedule.

    • Administer the vehicle control to the control group following the same regimen.

    • Monitor the body weight of the mice at least twice a week as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • Continue treatment and monitoring for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Calculate the percentage of tumor growth inhibition.

    • Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

In Vivo Toxicity Assessment

This protocol describes a general procedure for evaluating the acute and sub-acute toxicity of this compound derivatives in rodents.

Materials:

  • Healthy rodents (mice or rats), both male and female

  • This compound derivative and vehicle control

  • Appropriate caging and environmental controls

  • Equipment for clinical observations, blood collection, and necropsy

Procedure:

  • Dose Selection and Administration:

    • Based on in vitro cytotoxicity data, select at least three dose levels (low, medium, and high) and a vehicle control group.

    • Administer the compound via the intended clinical route (e.g., oral, intravenous, intraperitoneal).

    • For acute toxicity, a single dose is administered. For sub-acute toxicity, repeated doses are given over a period of 14 to 28 days.

  • Clinical Observations:

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic systems), and changes in behavior at regular intervals.

    • Record body weight and food consumption at least twice weekly.

  • Hematology and Clinical Chemistry:

    • At the end of the study, collect blood samples for hematological analysis (e.g., red and white blood cell counts, hemoglobin, platelets) and clinical chemistry (e.g., liver enzymes, kidney function markers).

  • Necropsy and Histopathology:

    • Perform a gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, spleen, heart, lungs).

    • Preserve organs and tissues in formalin for histopathological examination.

Pharmacokinetic Study

This protocol provides a framework for determining the pharmacokinetic profile of a this compound derivative in mice.

Materials:

  • Mice (specify strain)

  • This compound derivative

  • Administration and blood collection supplies (syringes, needles, capillary tubes, etc.)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Drug Administration:

    • Administer a single dose of the this compound derivative to the mice via the desired route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling:

    • Collect serial blood samples from a small number of mice at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

    • Process the blood to obtain plasma or serum and store frozen until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the this compound derivative in plasma/serum.

    • Analyze the collected samples to determine the drug concentration at each time point.

  • Pharmacokinetic Parameter Calculation:

    • Use the concentration-time data to calculate key pharmacokinetic parameters, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%) for non-intravenous routes.

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams, created using the DOT language, illustrate these pathways and the potential points of intervention for these compounds.

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment with This compound Derivative randomization->treatment monitoring Toxicity & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Measurement & Data Analysis endpoint->analysis

Caption: Experimental workflow for in vivo anticancer activity assessment using a xenograft model.

EGFR Signaling Pathway

Many this compound derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiazolidinone This compound Derivatives Thiazolidinone->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade that is often targeted by this compound derivatives to induce anticancer effects.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Thiazolidinone This compound Derivatives Thiazolidinone->PI3K Inhibition Thiazolidinone->AKT Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition by this compound derivatives.

Apoptosis Signaling Pathway

Induction of apoptosis is a key mechanism by which many anticancer drugs, including this compound derivatives, eliminate cancer cells.

Apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Thiazolidinone This compound Derivatives Bcl2_family Bcl-2 Family (Bax/Bak, Bcl-2) Thiazolidinone->Bcl2_family Modulates Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.

References

A Comparative Guide to the Synthesis of 4-Thiazolidinones: Methods, Mechanisms, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The efficient synthesis of this heterocyclic motif is, therefore, a subject of ongoing research. This guide provides a comparative analysis of various synthetic methodologies for 4-thiazolidinones, aimed at researchers, scientists, and professionals in drug development. We will delve into conventional methods, one-pot multicomponent reactions, microwave-assisted synthesis, and green chemistry approaches, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate an objective comparison.

Comparison of Synthesis Methods

The choice of synthetic route to 4-thiazolidinones depends on factors such as desired yield, reaction time, substrate scope, and environmental considerations. The following tables summarize the quantitative data for different methods, showcasing the trade-offs between them.

Method General Reactants Typical Catalyst/Conditions Reaction Time Yield (%) Key Advantages Key Disadvantages
Conventional (Two-Step) Amine, Aldehyde, Thioglycolic AcidToluene, Dean-Stark apparatus12-48 hours< 65Well-established, suitable for a wide range of substrates.Long reaction times, use of hazardous solvents, often requires purification of intermediate.[1]
One-Pot, Three-Component Amine, Aldehyde, Thioglycolic AcidVarious catalysts (e.g., DCC, ZnCl2, Eton's reagent, L-Proline)1-12 hours70-96Procedural simplicity, time and resource efficient.[2]Catalyst may be required, optimization of conditions can be necessary.
Microwave-Assisted Amine, Aldehyde, Thioglycolic AcidToluene or solvent-free6-11 minutes79-88Drastically reduced reaction times, often higher yields, cleaner reactions.[3][4]Requires specialized microwave equipment.
Green Synthesis (Stirring/Sonication) Schiff Base, Thioglycolic AcidMolecular sieves, Sonication bath30-70 minutes81-97Environmentally friendly, avoids hazardous solvents and reagents, short reaction times.[1]May not be suitable for all substrates, requires specific equipment (sonicator).
Green Synthesis (Heterogeneous Catalyst) Benzyl alcohol, Aniline, Thioglycolic AcidCo-Al hydrotalcite~2 hours75-85Catalyst is reusable, environmentally benign solvent (methanol).[5]Catalyst preparation may be required.

Reaction Mechanisms and Visualizations

The synthesis of 4-thiazolidinones can proceed through different mechanistic pathways depending on the chosen method. The following diagrams, generated using Graphviz, illustrate the key steps involved in the most common synthetic routes.

Conventional Two-Step Synthesis (Hantzsch-type)

This classical approach involves the initial formation of a Schiff base (imine) from an amine and an aldehyde, which is then isolated. In the second step, the Schiff base reacts with thioglycolic acid in the presence of a dehydrating agent or azeotropic removal of water to form the this compound ring.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization Amine Amine Schiff_Base Schiff_Base Amine->Schiff_Base + Aldehyde Aldehyde Aldehyde Water_1 H2O Schiff_Base->Water_1 - H2O Schiff_Base_2 Schiff Base Thioglycolic_Acid Thioglycolic_Acid 4_Thiazolidinone 4_Thiazolidinone Water_2 H2O 4_Thiazolidinone->Water_2 - H2O Schiff_Base_2->4_Thiazolidinone + Thioglycolic Acid

Conventional two-step synthesis of 4-thiazolidinones.
One-Pot, Three-Component Synthesis

This highly efficient method combines the amine, aldehyde, and thioglycolic acid in a single reaction vessel. The reaction proceeds through the in-situ formation of the Schiff base, which immediately undergoes cyclization with thioglycolic acid.

G Reactants Amine + Aldehyde + Thioglycolic Acid Intermediate In-situ Schiff Base Formation Reactants->Intermediate Catalyst Product This compound Intermediate->Product Cyclization Water H2O Product->Water - 2 H2O

One-pot, three-component synthesis of 4-thiazolidinones.
Microwave-Assisted Synthesis Workflow

Microwave irradiation significantly accelerates the reaction rate by efficiently heating the polar reactants and intermediates. This workflow can be applied to both two-step and one-pot syntheses.

G Start Prepare Reaction Mixture (Reactants + Solvent/Catalyst) Microwave Microwave Irradiation (Set Power and Time) Start->Microwave Monitoring Monitor Reaction (TLC) Microwave->Monitoring Monitoring->Microwave Incomplete Workup Reaction Work-up (Cooling, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization/Chromatography) Workup->Purification End Characterization Purification->End

References

"comparing the efficacy of 4-Thiazolidinone with standard anticancer drugs"

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are witnessing the emergence of a promising class of synthetic compounds, 4-thiazolidinones, which are demonstrating significant anticancer efficacy, in some cases comparable or even superior to established standard drugs. These heterocyclic compounds are not only exhibiting potent cytotoxic effects against a wide array of cancer cell lines but are also showing potential to overcome multidrug resistance, a major hurdle in current cancer treatment.

Recent in vitro studies have highlighted the ability of various 4-thiazolidinone derivatives to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymatic pathways crucial for cancer cell proliferation and survival.[1][2][3] This comparison guide provides a comprehensive overview of the efficacy of this compound derivatives in relation to standard anticancer drugs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Anticancer Efficacy: this compound Derivatives vs. Standard Drugs

A significant body of research has been dedicated to comparing the cytotoxic activity of this compound derivatives with that of conventional chemotherapeutic agents such as doxorubicin (B1662922), cisplatin, etoposide, and 5-fluorouracil. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been a central metric in these comparisons.

Numerous studies have reported this compound derivatives with IC50 values in the micromolar and even sub-micromolar range against various cancer cell lines, indicating high potency.[3][4] For instance, certain derivatives have shown greater efficacy than doxorubicin in specific cancer cell lines.[5] One study found a this compound derivative, Les-3288, to be more potent than both doxorubicin and temozolomide (B1682018) in inhibiting the growth of human glioma U251 cells.[5] Another research highlighted a derivative that exhibited a lower IC50 value than doxorubicin against A549 lung cancer cells.[1]

The following tables summarize the comparative IC50 values of selected this compound derivatives and standard anticancer drugs across various cancer cell lines, as reported in recent literature.

Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Les-3288U251 (Glioma)Lower than Doxorubicin & Temozolomide[5]
Unnamed DerivativeA549 (Lung)Lower than Doxorubicin[1]
Compound 4 MCF7 (Breast)0.31[3]
Compound 5 MCF7 (Breast)0.30[3]
Compound 23 A549 (Lung)0.96[3]
Compound 29 MCF-7, A2780, HT290.10 - 0.60[3]
Compound 41 HCT-116 (Colon)3.08[3]
Compound 7g MCF-7, A54940[6]
Compound 13 (Not Specified)15.18[7]
Standard Anticancer Drugs
DoxorubicinMCF7 (Breast)(Reference)[3]
DoxorubicinHCT-116 (Colon)8.92[3]
DoxorubicinU251 (Glioma)(Reference)[5]
TemozolomideU251 (Glioma)(Reference)[5]
CisplatinMBA-MB-231 (Breast)Higher than derivative 10 [8]
Carboplatin(Not Specified)> 100[7]
5-FluorouracilCaco-2 (Colon)(Reference)[9]
EtoposideA549, PC3, MCF-7(Reference)[6]

Mechanisms of Action: A Multi-Faceted Attack on Cancer

The anticancer activity of 4-thiazolidinones is not attributed to a single mechanism but rather to their ability to interfere with multiple cellular processes essential for cancer progression.

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3][10] Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[3] This is often evidenced by the activation of key executioner enzymes like caspase-3.[1][10] Some derivatives have demonstrated an ability to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[6]

G Thiazolidinone This compound Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidinone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazolidinone->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits release Bax->Mitochondria Promotes release CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induced by 4-Thiazolidinones.

Cell Cycle Arrest

Another significant mode of action is the induction of cell cycle arrest, which halts the proliferation of cancer cells.[3] Different derivatives have been shown to arrest the cell cycle at various phases, including G0/G1, S, and G2/M.[3][11] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to their eventual death. For instance, some hybrids have been observed to cause G1 cell cycle arrest by inhibiting cyclin-dependent kinase 2 (CDK2).[3]

G Thiazolidinone This compound Derivatives CDK CDKs/Cyclins Thiazolidinone->CDK Inhibits Arrest Cell Cycle Arrest Thiazolidinone->Arrest G1 G1 Phase CDK->G1 S S Phase CDK->S G2 G2 Phase CDK->G2 M M Phase CDK->M G1->S Progression S->G2 G2->M

Caption: Cell Cycle Arrest Mechanism of 4-Thiazolidinones.

Enzyme Inhibition

This compound derivatives have also been identified as potent inhibitors of various enzymes that play a critical role in cancer development and progression.[2] These include:

  • Tubulin Polymerization: Some derivatives inhibit the polymerization of tubulin, a key component of microtubules, thereby disrupting the formation of the mitotic spindle and leading to mitotic arrest.[2][4]

  • Protein Kinases: Many derivatives act as inhibitors of protein kinases, such as EGFR and VEGFR, which are involved in signaling pathways that regulate cell growth, proliferation, and angiogenesis.[2]

  • Histone Deacetylases (HDACs): Inhibition of HDACs by certain this compound derivatives can lead to changes in gene expression, inducing cell cycle arrest, differentiation, and apoptosis.[2]

Experimental Protocols

The following are generalized methodologies for key experiments commonly cited in the evaluation of the anticancer efficacy of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a standard anticancer drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound/ Standard Drug A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration, then harvested by trypsinization and washed.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.

  • Protein Extraction: Total protein is extracted from treated and untreated cancer cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay.

  • SDS-PAGE: The protein samples are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins). This is followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the results are captured on film or with a digital imager.

References

Validating Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a Biological Target for 4-Thiazolidinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-thiazolidinone derivatives as modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key biological target in metabolic diseases. We present supporting experimental data, detailed methodologies for crucial validation assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the target validation process.

Executive Summary

This compound derivatives, particularly the thiazolidinedione subclass, have been extensively validated as agonists of PPARγ. This interaction forms the basis of their therapeutic application as insulin (B600854) sensitizers in the management of type 2 diabetes. The validation of PPARγ as a biological target for these compounds involves a multi-faceted approach, beginning with in silico modeling and progressing through rigorous in vitro and in vivo experimental verification. This guide will delve into the specifics of these validation steps, offering a comparative analysis of various this compound compounds against established drugs like Pioglitazone and Rosiglitazone.

Data Presentation: Comparative Performance of this compound Derivatives

The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the efficacy and potency of different this compound derivatives as PPARγ agonists.

Table 1: In Vitro PPARγ Binding Affinity and Agonistic Activity

CompoundBinding Affinity (IC50/Ki, µM)PPARγ Transactivation (EC50, µM)Cell LineReference Standard
Rosiglitazone ~0.04 (Ki)~0.03HEK293-
Pioglitazone ~0.4 (Ki)~0.5HEK293-
Compound 5e Not Reported48.72% transactivation (relative to Pioglitazone)Not SpecifiedPioglitazone (62.48%)
Compound 3j Docking Score: -7.765 kcal/molNot ReportedC2C12Pioglitazone (-8.558 kcal/mol)
Les-2769 Not ReportedPotential agonistic activitySCC-15Rosiglitazone
Les-3266 Not ReportedPotential agonistic activitySCC-15Rosiglitazone

Table 2: In Vivo Hypoglycemic Activity in Diabetic Animal Models

CompoundDoseBlood Glucose ReductionAnimal ModelReference Standard
Pioglitazone Not SpecifiedEffectiveGenetically diabetic/obese mice-
Rosiglitazone 20 mg/kg/dayEffectiveB6 mice-
Compound 5c Not SpecifiedComparable to PioglitazoneNot SpecifiedPioglitazone
Compound 5e Not SpecifiedComparable to PioglitazoneNot SpecifiedPioglitazone
Compound 3h Not Specified108.04 ± 4.39 (arbitrary units)Dexamethasone-induced diabetic ratsPioglitazone (153.93 ± 4.61)
Compound 3i Not Specified112.55 ± 6.10 (arbitrary units)Dexamethasone-induced diabetic ratsPioglitazone (153.93 ± 4.61)
Compound 3j Not Specified117.48 ± 4.93 (arbitrary units)Dexamethasone-induced diabetic ratsPioglitazone (153.93 ± 4.61)

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows involved in the validation of PPARγ as a target for this compound derivatives.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidinone This compound (e.g., Rosiglitazone) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Thiazolidinone->PPARg_RXR_inactive enters cell and binds CoR Co-repressor Complex PPARg_RXR_inactive->CoR binds PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active conformational change CoR->PPARg_RXR_active dissociates PPRE PPRE (DNA Response Element) PPARg_RXR_active->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates CoA Co-activator Complex CoA->PPARg_RXR_active binds mRNA mRNA Transcription->mRNA Proteins Proteins involved in Glucose & Lipid Metabolism mRNA->Proteins Target_Validation_Workflow cluster_in_silico In Silico Validation cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Virtual_Screening Virtual Screening of This compound Library Molecular_Docking Molecular Docking with PPARγ Virtual_Screening->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Binding_Assay Competitive Binding Assay (e.g., TR-FRET) ADMET_Prediction->Binding_Assay Lead Compounds Transactivation_Assay Cell-Based Transactivation Assay (Luciferase) Binding_Assay->Transactivation_Assay Functional_Assay Functional Assays (e.g., Glucose Uptake) Transactivation_Assay->Functional_Assay Animal_Model Diabetic Animal Model (e.g., db/db mice) Functional_Assay->Animal_Model Promising Candidates Compound_Administration Compound Administration Animal_Model->Compound_Administration Efficacy_Evaluation Efficacy Evaluation (Blood Glucose, etc.) Compound_Administration->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Efficacy_Evaluation->Toxicity_Assessment

A Comparative Guide to In Silico Predictions and Experimental Validation of 4-Thiazolidinone Activity

Author: BenchChem Technical Support Team. Date: December 2025

The discovery and development of novel therapeutic agents are paramount in pharmaceutical research. Among the vast number of heterocyclic compounds, 4-thiazolidinones have emerged as a privileged scaffold due to their wide range of biological activities.[1][2] The exploration of 4-thiazolidinone derivatives has been significantly accelerated by in silico computational methods, which allow for the prediction of their biological activities before synthesis and experimental testing. This guide provides a comprehensive comparison of various in silico prediction methods for this compound activity, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

In Silico Prediction Models for this compound Activity

Several in silico approaches are employed to predict the biological activity of this compound derivatives. These models are crucial for screening large libraries of virtual compounds and prioritizing candidates for synthesis. The most common methods include Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built on the principle that the activity of a molecule is a function of its physicochemical properties.

For this compound derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. For instance, a study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists yielded a robust CoMFA model with a q² value of 0.751 and an r² value of 0.973, indicating high predictive power.[3][4] The best CoMSIA model, incorporating steric, electrostatic, hydrophobic, and H-bond donor descriptors, showed a q² of 0.739 and an r² of 0.923.[3][4] These models highlight the importance of electrostatic and steric fields in determining the activity of these compounds.[3][4]

Novel QSAR models have also been developed for predicting the antitrypanosomal activity of thiazolidinones using machine learning algorithms like Random Forest and Gaussian processes, demonstrating good predictive ability with external validation Q² values of 0.812 and 0.830, respectively.[5] Another QSAR study on antitubercular activity of thiazolidine-4-one derivatives resulted in a predictive model with an R² of 0.9092.[6]

Table 1: Comparison of QSAR Models for this compound Activity

Target ActivityQSAR Methodq² (Cross-validated R²)r² (Non-cross-validated R²)Key DescriptorsReference
S1P₁ Receptor AgonismCoMFA0.7510.973Steric, Electrostatic[3][4]
S1P₁ Receptor AgonismCoMSIA0.7390.923Steric, Electrostatic, Hydrophobic, H-bond Donor[3][4]
Antitrypanosomal ActivityRandom Forest0.812 (Q²ext)-Molecular descriptors[5]
Antitrypanosomal ActivityGaussian Processes0.830 (Q²ext)-Molecular descriptors[5]
Antitubercular Activity2D-QSAR-0.9092MLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs 6[6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a target protein.

Docking studies on this compound derivatives have provided valuable insights into their mechanism of action. For example, docking of novel derivatives into the active site of bacterial MurB and H. pylori urease enzymes confirmed their potential as antibacterial agents.[7] Similarly, docking studies of this compound derivatives as carbonic anhydrase inhibitors showed strong binding affinities to the enzyme's active site.[8][9] In another study, docking of thiazolidin-4-ones into the dihydrofolate reductase (DHFR) active site helped in identifying potential leads against Staphylococcus aureus.[10]

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used to screen virtual libraries for new compounds with similar features.

A pharmacophore model for anti-HIV activity of thiazolidin-4-one derivatives was developed to aid in the design of new potent inhibitors.[11] This approach, combined with QSAR and docking, provides a powerful tool for virtual screening and lead optimization.

Experimental Validation of In Silico Predictions

The ultimate test for any in silico model is the experimental validation of its predictions. This involves the synthesis of the designed compounds and their evaluation in relevant biological assays.

Synthesis of this compound Derivatives

A common synthetic route to 4-thiazolidinones involves the reaction of an appropriate amine with an aldehyde or ketone to form a Schiff base (imine), followed by cyclization with thioglycolic acid or its derivatives.[12]

Biological Evaluation

The biological activity of the synthesized this compound derivatives is assessed using a variety of in vitro and in vivo assays, depending on the therapeutic target.

  • Antimicrobial Activity: The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[2][7] For example, some novel this compound derivatives have shown significant activity against Gram-positive bacteria with MIC values in the range of 1.56-12.5 µg/mL.[7]

  • Anticancer Activity: The anticancer potential is assessed by evaluating the cytotoxicity of the compounds against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and PC3 (prostate).[2][13][14] The IC50 (half-maximal inhibitory concentration) values are determined to quantify their potency. Some derivatives have shown potent antiproliferative activity with sub-micromolar IC50 values.[15]

  • Enzyme Inhibition: For specific targets like carbonic anhydrase, the inhibitory activity is measured by determining the IC50 values against the purified enzyme.[16]

Table 2: Experimental Validation Data for Selected this compound Derivatives

Compound IDTarget ActivityIn Vitro AssayIC50 / MICReference
Compound 7dAntibacterial (S. aureus)MIC Assay20 mM[2]
Compounds 18, 22, 23Antibacterial (Gram-positive)MIC Assay1.56-12.5 µg/mL[7]
Compound 2dCarbonic Anhydrase I/II InhibitionEnzyme Inhibition Assay6.75 µM (hCA I), 7.55 µM (hCA II)[16]
Compound 12aAnticancer (A549, MDA-MB-231)Cell Proliferation AssaySub-micromolar[15]

Methodologies and Workflows

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

A mixture of a substituted amine (1 mmol) and an appropriate aldehyde (1 mmol) in a suitable solvent (e.g., ethanol (B145695), dioxane) is refluxed for a few hours to form the corresponding Schiff base. To this mixture, thioglycolic acid (1.2 mmol) and a catalytic amount of anhydrous ZnCl₂ are added, and the reaction mixture is refluxed for an additional 8-10 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, dried, and recrystallized from a suitable solvent like ethanol to afford the pure this compound derivative.

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate. Bacterial or fungal suspensions are added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

In_Silico_to_Experimental_Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Virtual_Screening Virtual Compound Library QSAR QSAR Modeling Virtual_Screening->QSAR Docking Molecular Docking Virtual_Screening->Docking Pharmacophore Pharmacophore Modeling Virtual_Screening->Pharmacophore Hit_Identification Hit Identification & Prioritization QSAR->Hit_Identification Docking->Hit_Identification Pharmacophore->Hit_Identification ADMET ADMET Prediction Hit_Identification->ADMET Synthesis Chemical Synthesis Hit_Identification->Synthesis Top Candidates Purification Purification & Characterization Synthesis->Purification Biological_Assay Biological Activity Screening Purification->Biological_Assay Lead_Optimization Lead Optimization Biological_Assay->Lead_Optimization Lead_Optimization->Virtual_Screening Feedback Loop

Caption: Workflow for in silico prediction and experimental validation.

Signaling_Pathway_Example Receptor Target Receptor (e.g., S1P1) G_Protein G-protein Coupling Receptor->G_Protein Activates Thiazolidinone This compound Derivative Thiazolidinone->Receptor Binds & Activates Downstream_Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Downstream_Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Downstream_Effector->Second_Messenger Alters Level Biological_Response Biological Response (e.g., Immune Modulation) Second_Messenger->Biological_Response Leads to

Caption: Hypothetical signaling pathway modulated by 4-Thiazolidinones.

References

Unlocking the Antimicrobial Potential: A Comparative Analysis of 4-Thiazolidinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial spectrum of novel 4-thiazolidinone derivatives reveals a class of compounds with significant potential to combat a wide range of bacterial and fungal pathogens. This guide provides a comparative analysis of their efficacy, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals in the ongoing battle against antimicrobial resistance.

Recent studies have highlighted the broad-spectrum antimicrobial activity of this compound analogs, a versatile heterocyclic scaffold. These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some of these analogs is believed to involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[1] This targeted approach, coupled with the potential for diverse chemical modifications, makes 4-thiazolidinones a promising avenue for the development of new anti-infective agents.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of various this compound analogs has been quantitatively assessed through the determination of their Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of selected this compound derivatives against a panel of clinically relevant bacteria and fungi, providing a clear comparison of their antimicrobial spectrum.

Compound ID/ReferenceTarget MicroorganismTypeMIC (µg/mL)
Series 1 [1]
Compound 4aPseudomonas fluorescensGram-negative Bacteria100-400
Staphylococcus aureusGram-positive Bacteria100-400
Compound 4ePseudomonas fluorescensGram-negative Bacteria100-400
Staphylococcus aureusGram-positive Bacteria100-400
Series 2 [2]
Chloro-substituted compounds 3 & 8S. aureus (MTCC-737)Gram-positive BacteriaZone of Inhibition: 15.22±0.08 - 19.93±0.09 at 500 µg/mL
P. aeruginosa (MTCC-424)Gram-negative BacteriaZone of Inhibition: 15.22±0.08 - 19.93±0.09 at 500 µg/mL
Salmonella typhi (MTCC-531)Gram-negative BacteriaZone of Inhibition: 15.22±0.08 - 19.93±0.09 at 500 µg/mL
C. albicans (MTCC-3378)FungusZone of Inhibition: 15.22±0.08 - 19.93±0.09 at 500 µg/mL
Hydroxy derivativeC. albicansFungus18.44±0.10
Nitro derivativeC. albicansFungus18.88±0.14
Series 3 [3][4][5]
2,3-diaryl-thiazolidin-4-ones (General)Gram-positive & Gram-negative BacteriaBacteria8-240
Compound 5Gram-positive & Gram-negative BacteriaBacteria8-60
FungiFungi15-240
Series 4 [6]
Thiazole-adamantane-4-thiazolidinone hybridsGram-positive & Gram-negative BacteriaBacteriaExhibited remarkable growth inhibition
FungiFungiSignificantly higher than reference drugs
Series 5 [7]
Compound 14E. coliGram-negative BacteriapMICec = 2.14 µM

Experimental Protocols

The determination of the antimicrobial activity of this compound analogs typically involves standardized in vitro assays. The following are detailed methodologies for two commonly employed techniques:

Agar (B569324) Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[2]

  • Media Preparation: Nutrient agar for bacterial cultures and Sabouraud dextrose agar for fungal cultures are prepared and autoclaved.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the solidified agar plates.

  • Well Preparation: Wells of a specific diameter (e.g., 8.0 mm) are created in the agar plates using a sterile borer.

  • Compound Application: A defined volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well at various concentrations (e.g., 50, 100, 250, and 500 µg/mL).

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of the antimicrobial activity.

  • Preparation of Test Compounds: The this compound derivatives are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.[1]

  • Serial Dilutions: A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included. Standard antimicrobial agents (e.g., Norfloxacin for bacteria, Fluconazole for fungi) are also tested as comparators.[1]

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and sometimes CO2 concentration for fastidious organisms).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of this compound analogs.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Stock_Solution Preparation of Stock Solutions Characterization->Stock_Solution Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Stock_Solution->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Data_Analysis Comparative Analysis of MIC Values MIC_Determination->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: Generalized workflow for synthesis and antimicrobial evaluation.

References

Independent Verification of Structure-Activity Relationships in 4-Thiazolidinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-thiazolidinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Numerous studies have explored the structure-activity relationships (SAR) of these compounds, aiming to optimize their therapeutic potential. This guide provides an objective comparison of reported SAR for anticancer and antimicrobial this compound derivatives, with a focus on independently verified findings. By presenting quantitative data from various research groups, detailed experimental protocols, and visual representations of key concepts, this guide serves as a valuable resource for researchers in the field.

Anticancer Activity of 4-Thiazolidinones: A Comparative Analysis

The anticancer potential of 4-thiazolidinones has been extensively investigated, with SAR studies revealing key structural features that govern their cytotoxicity against various cancer cell lines. Independent studies, while not always explicitly stating verification, have often corroborated initial findings by synthesizing and testing analogous compounds.

A comparative analysis of data from different research groups indicates a consensus on the importance of substitutions at the C2, N3, and C5 positions of the this compound ring.

Table 1: Comparative Anticancer Activity (IC50 in µM) of 2,3-disubstituted-4-thiazolidinones

Compound IDR1 (at C2)R2 (at N3)A549 (Lung)MCF-7 (Breast)PC3 (Prostate)Reference
Series A
Compound 7g4-chlorophenylIsatinyl404050[1]
Series B
Compound 28PhenylaminopyrimidineIsatinyl4.62.12.9[2]
Series C
Compound 4p2-hydroxy-2,2-diphenylacetyl4-trifluoromethylphenyl---[3]

Note: '-' indicates data not available. The presented data is a selection for comparative purposes and not exhaustive.

The data suggests that the nature of the substituent at the C2 and N3 positions significantly influences the anticancer potency and selectivity. For instance, the hybridization of the this compound core with other heterocyclic systems like isatin (B1672199) has been a fruitful strategy, as evidenced by the low micromolar activities of compounds in Series A and B, which were investigated by different research groups.[1][2]

Key SAR Observations and Independent Verification:
  • Substitution at C2: Aromatic or heteroaromatic rings at the C2 position are generally favored for potent anticancer activity. The presence of electron-withdrawing or electron-donating groups on this ring can modulate the activity, although a clear consensus is yet to be established across different studies.

  • Substitution at N3: The N3 position is a critical site for modification. Various studies have independently shown that incorporating bulky aromatic or heteroaromatic moieties at this position can lead to enhanced cytotoxicity.

  • Substitution at C5: The C5 position is often substituted with a benzylidene group. The nature and position of substituents on this aromatic ring have been shown to be crucial for activity, with some studies indicating that electron-withdrawing groups enhance potency.

Experimental Protocols:

The following provides a generalized methodology for the key experiments cited in the evaluation of anticancer activity.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with this compound Derivatives incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Antimicrobial Activity of 4-Thiazolidinones: A Comparative Analysis

This compound derivatives have also demonstrated significant potential as antimicrobial agents. The SAR in this context often differs from that of anticancer activity, highlighting the importance of target-specific optimization.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR1 (at C2)R2 (at N3)R3 (at C5)S. aureusE. coliC. albicansReference
Series D
Compound 144-chlorophenylVariesBenzylidene---[4]
Series E
Compound 4a4-fluorophenyl4-methyl-5,6,7,8-tetrahydro-quinazolin-2-ylHPotent-Potent[5]
Compound 4e2-methoxyphenyl4,6-dimethyl-pyrimidin-2-ylHPotent-Potent[5]

Note: '-' indicates data not available. 'Potent' indicates significant activity was reported without specific MIC values in the abstract.

Independent studies have consistently shown that the antimicrobial spectrum and potency of 4-thiazolidinones can be tuned by modifying the substituents at the C2, N3, and C5 positions.

Key SAR Observations and Independent Verification:
  • Substitution at C2: Similar to anticancer activity, an aryl group at the C2 position is a common feature in active antimicrobial compounds. Halogen substitutions on this ring have been reported by multiple groups to enhance antibacterial and antifungal activity.

  • Substitution at N3: The N3 position is crucial for antimicrobial potency. Diverse substituents, including heterocyclic rings, have been shown to be effective.

  • Substitution at C5: The presence of a substituted benzylidene moiety at the C5 position is a key determinant of antimicrobial activity. The nature of the substituent on the benzylidene ring can influence the spectrum of activity.

Experimental Protocols:

The following provides a generalized methodology for the key experiments cited in the evaluation of antimicrobial activity.

Broth Microdilution Method for MIC Determination:

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute this compound Derivatives in Broth prepare_inoculum->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells incubate_plates Incubate Plates for 18-24h inoculate_wells->incubate_plates determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plates->determine_mic end End determine_mic->end

Signaling Pathways and Logical Relationships

The development of novel this compound derivatives often follows a logical progression from synthesis to biological evaluation. The following diagram illustrates this general workflow.

Drug_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer_screening Anticancer Screening (e.g., MTT Assay) characterization->anticancer_screening antimicrobial_screening Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial_screening sar_analysis Structure-Activity Relationship (SAR) Analysis anticancer_screening->sar_analysis antimicrobial_screening->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Conclusion

The structure-activity relationships of 4-thiazolidinones are a rich and evolving area of research. While direct, head-to-head independent verification studies are not commonplace, a comparative analysis of the literature reveals a significant degree of concordance in the SAR findings from different research groups for both anticancer and antimicrobial activities. This guide, by consolidating quantitative data and experimental protocols, aims to facilitate a more informed and efficient drug discovery process for this versatile class of compounds. Researchers are encouraged to build upon these established SAR trends and explore novel modifications to unlock the full therapeutic potential of the this compound scaffold.

References

Validating the Mechanism of Action of Irosustat, a Lead 4-Thiazolidinone Compound, in Hormone-Dependent Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the lead 4-thiazolidinone compound, Irosustat (STX-64), with alternative therapies for hormone-dependent breast cancer. Irosustat is a first-in-class, irreversible inhibitor of the enzyme steroid sulfatase (STS). Its unique mechanism of action offers a distinct approach to endocrine therapy compared to established treatments such as aromatase inhibitors (e.g., Letrozole (B1683767), Anastrozole) and selective estrogen receptor modulators (SERMs) like Tamoxifen (B1202). This document outlines the distinct signaling pathways targeted by these compounds, presents available comparative performance data, and provides detailed protocols for key validation experiments.

Distinct Mechanisms of Action in Endocrine Therapy

Irosustat's mechanism of action centers on the inhibition of steroid sulfatase (STS), an enzyme responsible for converting inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1][2] In postmenopausal women, this pathway is a significant source of estrogens that can fuel the growth of hormone-receptor-positive breast cancer. By blocking STS, Irosustat effectively reduces the pool of active estrogens and androgens available to cancer cells.[1][2]

In contrast, aromatase inhibitors like Letrozole and Anastrozole (B1683761) target the final step in estrogen biosynthesis, preventing the conversion of androgens to estrogens.[3][4][5][6] Tamoxifen, a SERM, competitively binds to the estrogen receptor (ER), blocking the proliferative signals of estrogen in breast tissue.[7][8][9]

Endocrine_Therapy_Mechanisms DHEAS DHEA-S DHEA DHEA DHEAS->DHEA STS E1S Estrone-S Estrone Estrone (E1) E1S->Estrone STS Androstenedione Androstenedione DHEA->Androstenedione Androstenedione->Estrone Aromatase Testosterone (B1683101) Testosterone Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase Estrone->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Cell_Proliferation Cell Proliferation ER->Cell_Proliferation Irosustat Irosustat Irosustat->DHEAS Irosustat->E1S AIs Aromatase Inhibitors (Letrozole, Anastrozole) AIs->Androstenedione AIs->Testosterone Tamoxifen Tamoxifen Tamoxifen->ER

Figure 1. Mechanisms of action of Irosustat and comparator endocrine therapies.

Comparative Performance Data

Direct head-to-head comparative studies of Irosustat against aromatase inhibitors and Tamoxifen in the same experimental settings are limited. The following tables summarize available data from various sources. Disclaimer: The data presented below are from different studies and are not directly comparable due to variations in experimental conditions. They are provided for informational purposes to illustrate the potency and effects of each compound.

Table 1: In Vitro Potency of Irosustat and Aromatase Inhibitors

CompoundTargetAssayIC50Citation
IrosustatSteroid Sulfatase (STS)JEG-3 cell preparation0.015 - 0.025 nM[10]
LetrozoleAromatase (CYP19A1)Fluorometric high-throughput screening7.27 nM[11]
AnastrozoleAromatase (CYP19A1)Not specified-

Table 2: Effects on MCF-7 Breast Cancer Cell Viability/Proliferation

CompoundConcentrationIncubation TimeEffectCitation
Irosustat (as 667 COUMATE)10 mg/kg (in vivo)-No direct effect on proliferation[5]
Letrozole50-100 nM-~50% inhibition of proliferation[12]
Anastrozole100-500 nM-No significant inhibition[12]
Tamoxifen1000 nM-~50% inhibition of proliferation[12]
Tamoxifen4.506 µg/mL24 hIC50 for cytotoxicity[13]
Tamoxifen250 µM48 h50% decrease in viability[14]

Experimental Protocols

To facilitate further research and validation of the mechanism of action of this compound compounds like Irosustat, detailed protocols for key experiments are provided below.

Steroid Sulfatase (STS) Activity Assay

This assay measures the enzymatic activity of STS and can be used to determine the inhibitory potency of compounds like Irosustat.

STS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Assay Buffer - STS Enzyme - Substrate (e.g., pNPS) - Inhibitor (Irosustat) Plate Prepare 96-well plate Reagents->Plate Add_Enzyme Add STS enzyme to wells Plate->Add_Enzyme Add_Inhibitor Add Irosustat dilutions Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Pre-incubate Add_Inhibitor->Incubate_Inhibitor Add_Substrate Add Substrate to initiate reaction Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Add Stop Solution Incubate_Reaction->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze

Figure 2. Workflow for an in vitro steroid sulfatase (STS) activity assay.

Materials:

  • STS enzyme preparation (recombinant or cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate (e.g., p-Nitrophenyl sulfate - pNPS)

  • Test compound (Irosustat) and controls

  • Stop Solution (e.g., 0.2 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Irosustat in the assay buffer.

  • Enzyme Addition: Add the STS enzyme solution to each well of the 96-well plate.

  • Inhibitor Addition: Add the Irosustat dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution (pNPS) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The product of pNPS hydrolysis, p-nitrophenol, absorbs at this wavelength.

  • Data Analysis: Calculate the percentage of STS activity inhibition for each Irosustat concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]

Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins in cancer cells following treatment with the test compound.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved PARP, anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Detection->Analysis

Figure 3. General workflow for Western blot analysis.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture reagents

  • Test compound (Irosustat)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cancer cells and treat with various concentrations of Irosustat for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3][15]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target protein in a cellular environment.

CETSA_Workflow cluster_melt_curve Melt Curve Determination cluster_itdrf Isothermal Dose-Response Treat_Cells_Melt Treat cells with Irosustat or vehicle Heat_Challenge_Melt Heat cells at a range of temperatures Treat_Cells_Melt->Heat_Challenge_Melt Lyse_Cells_Melt Lyse cells and separate soluble fraction Heat_Challenge_Melt->Lyse_Cells_Melt Analyze_Melt Analyze soluble protein by Western blot Lyse_Cells_Melt->Analyze_Melt Determine_Tm Determine melting temperature (Tm) Analyze_Melt->Determine_Tm Treat_Cells_ITDRF Treat cells with a range of Irosustat concentrations Heat_Challenge_ITDRF Heat cells at a single, fixed temperature Treat_Cells_ITDRF->Heat_Challenge_ITDRF Lyse_Cells_ITDRF Lyse cells and separate soluble fraction Heat_Challenge_ITDRF->Lyse_Cells_ITDRF Analyze_ITDRF Analyze soluble protein by Western blot Lyse_Cells_ITDRF->Analyze_ITDRF Determine_EC50 Determine target engagement EC50 Analyze_ITDRF->Determine_EC50

Figure 4. Workflow for Cellular Thermal Shift Assay (CETSA).

Materials:

  • Intact cells expressing the target protein (STS)

  • Test compound (Irosustat)

  • Cell culture medium

  • PBS

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blot reagents

Procedure: Part 1: Melt Curve

  • Cell Treatment: Treat cells with a fixed concentration of Irosustat or vehicle control.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analysis: Analyze the amount of soluble target protein (STS) in each sample by Western blot.

  • Data Analysis: Plot the amount of soluble STS as a function of temperature to generate a melt curve and determine the melting temperature (Tm). A shift in the melt curve to a higher temperature in the presence of Irosustat indicates target engagement.

Part 2: Isothermal Dose-Response

  • Cell Treatment: Treat cells with a range of concentrations of Irosustat.

  • Heat Challenge: Heat the cells at a single temperature (determined from the melt curve to be in the steep part of the curve for the vehicle control).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction.

  • Analysis: Analyze the amount of soluble STS by Western blot.

  • Data Analysis: Plot the amount of soluble STS as a function of Irosustat concentration to generate a dose-response curve and determine the EC50 for target engagement.[4][8]

Conclusion

Irosustat, a this compound derivative, presents a novel mechanism of action for the treatment of hormone-dependent cancers by inhibiting steroid sulfatase. This guide has provided a comparative overview of Irosustat against established endocrine therapies, highlighting their distinct molecular targets. While direct comparative data is limited, the provided experimental protocols offer a robust framework for researchers to further validate the mechanism of action of Irosustat and other this compound compounds, and to conduct head-to-head comparisons with alternative treatments. Such studies are crucial for advancing our understanding of these promising therapeutic agents and their potential role in cancer therapy.

References

Navigating the Labyrinth of 4-Thiazolidinones: A Guide to the Reproducibility of Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the reproducibility of published data for 4-thiazolidinone derivatives, offering researchers a comparative guide to synthesis protocols and biological activity assays. This guide highlights the importance of detailed experimental reporting in addressing the broader challenge of reproducibility in medicinal chemistry.

The this compound scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, the reproducibility of published synthetic methods and their corresponding biological data is a significant concern for researchers aiming to build upon existing work. This guide provides a comparative overview of published data to aid researchers, scientists, and drug development professionals in navigating the existing literature and to promote best practices for future studies.

The Challenge of Reproducibility in Preclinical Research

The broader scientific community is currently grappling with a "reproducibility crisis," and preclinical research, including medicinal chemistry, is no exception.[1][2] Studies have shown that a significant portion of published findings can be difficult to reproduce, leading to wasted resources and a delay in the development of new therapies.[1] Factors contributing to this issue include insufficient detail in experimental protocols, variability in reagents and assay conditions, and a lack of standardized reporting.[3][4][5][6] While direct studies on the reproducibility of this compound synthesis and activity are scarce, the principles and challenges discussed in the wider context of drug discovery are highly relevant.

Comparative Analysis of this compound Synthesis

The synthesis of the this compound core and its derivatives is well-established, typically involving the cyclocondensation of a Schiff base with a mercaptoacetic acid derivative. However, variations in reaction conditions can significantly impact yield and purity, and thus, the reproducibility of the outcome. The following table summarizes key parameters from several published methods for the synthesis of different this compound derivatives.

Compound Class Starting Materials Key Reagents/Catalysts Solvent Reaction Conditions Reported Yield (%) Reference
Pyridine-substituted 4-ThiazolidinonesSchiff bases of pyridine (B92270) derivatives, Thioglycolic acidGlacial acetic acid (catalyst)Dry 1,4-dioxane (B91453)Reflux, 12-14 h58-72[3]
Pyrimidine-substituted 4-Thiazolidinones2-aminopyrimidine derivatives, Substituted aromatic aldehydes, Mercaptoacetic acidDicyclohexylcarbodiimide (DCC)Tetrahydrofuran (THF)0°C to room temp, 5 hNot explicitly stated for each compound[7]
Xanthine-containing 4-ThiazolidinonesThiosemicarbazide derivatives, Chloroacetyl chloride-Methanol-chloroform (1:1)Reflux, 10 hNot explicitly stated for each compound[4]
2-Aryl-4-thiazolidinonesHydrazones, Mercaptoacetic acid or 2-mercaptopropionic acid-Dry benzeneReflux, 6 h54-72[8]

Key Considerations for Reproducible Synthesis:

  • Purity of Starting Materials: The purity of reactants, especially the Schiff bases, can significantly affect the reaction outcome.

  • Solvent and Catalyst: The choice of solvent and catalyst can influence reaction kinetics and yield. The use of "dry" solvents is often crucial.

  • Temperature and Reaction Time: Precise control over temperature and reaction duration is essential for consistent results.

  • Purification Method: The method of purification (e.g., recrystallization, column chromatography) and the solvents used should be reported in detail.

Comparative Analysis of Biological Activity Data

The biological evaluation of 4-thiazolidinones is as critical as their synthesis. Variations in assay protocols can lead to significant discrepancies in reported activity. The following tables provide a snapshot of antimicrobial and anticancer activity data from different studies.

Antimicrobial Activity
Compound Series Test Organisms Assay Method Key Metric Reported Activity Range Reference
Pyridine-substituted 4-ThiazolidinonesS. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatusBroth dilution methodMIC (μg/mL)125 - >500[3]
Pyrimidine-substituted 4-ThiazolidinonesB. subtilis, S. aureus, P. aeruginosa, B. pumilus, P. fluorescens, E. coli, M. luteus, A. niger, P. chrysogenumCup-plate methodZone of inhibition (mm)8 - 21[7]
Anticancer Activity
Compound Series Cell Lines Assay Method Key Metric Reported Activity Range Reference
2-Aryl-4-thiazolidinonesVarious tumor cell linesNot specifiedGrowth inhibition (%)Significant for some compounds[8]
Pyridine-thiazolidinone analoguesMCF-7 (breast), HepG-2 (liver)Not specifiedIC50 (µM)11.8 - 18.9[9]
2-Thioxo-4-thiazolidinone analoguesMDA-MB-231 (breast), PC-3 (prostate), K562 (leukemia)Not specifiedIC50 (µM)7.90 - >50[9]

Key Considerations for Reproducible Bioactivity Data:

  • Cell Line Authentication: Ensuring the identity and purity of cell lines is crucial.

  • Assay Protocol Standardization: Detailed reporting of cell seeding density, drug concentration range, incubation time, and endpoint measurement is necessary.[5]

  • Reagent and Media Consistency: Variations in media composition and serum batches can impact cell growth and drug response.[5]

  • Data Analysis and Reporting: Clear reporting of data normalization, curve fitting methods, and statistical analysis is essential for comparing results across studies.

Experimental Protocols and Workflows

To enhance reproducibility, detailed and standardized protocols are paramount. Below are generalized experimental protocols and workflows for the synthesis and evaluation of 4-thiazolidinones.

General Synthetic Protocol for 4-Thiazolidinones

A common method for the synthesis of 4-thiazolidinones involves a two-step process. First, an appropriate amine or hydrazine (B178648) is condensed with an aldehyde or ketone to form a Schiff base (imine) or hydrazone. Subsequently, the intermediate is cyclized with a mercaptoalkanoic acid.

Step 1: Schiff Base/Hydrazone Formation An equimolar mixture of the primary amine/hydrazine and the carbonyl compound is refluxed in a suitable solvent (e.g., ethanol, methanol) with a catalytic amount of glacial acetic acid for 2-6 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting precipitate is filtered, washed, and recrystallized.

Step 2: Cyclization to this compound The Schiff base/hydrazone is dissolved in a solvent such as 1,4-dioxane or benzene. An excess of thioglycolic acid (or a substituted derivative) is added, and the mixture is refluxed for 8-24 hours. The solvent is then removed under reduced pressure, and the residue is purified, often by recrystallization from a suitable solvent like ethanol.

General Protocol for Antimicrobial Susceptibility Testing (Broth Dilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

General Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizing Workflows and Pathways

To further clarify the processes involved in this compound research and the importance of reproducibility, the following diagrams illustrate key workflows and a representative signaling pathway.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_reproducibility Reproducibility Check Start Starting Materials SchiffBase Schiff Base Formation Start->SchiffBase Cyclization Cyclization with Thioglycolic Acid SchiffBase->Cyclization Purification Purification (Recrystallization/Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Primary Screening (e.g., Antimicrobial, Anticancer) Characterization->Screening DoseResponse Dose-Response Studies (IC50/MIC Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism IndependentRep Independent Replication (Synthesis & Bioassay) Mechanism->IndependentRep DataComparison Comparison of Results IndependentRep->DataComparison Validation Validation of Findings DataComparison->Validation

Caption: Workflow for Synthesis, Evaluation, and Reproducibility of 4-Thiazolidinones.

G Thiazolidinone This compound Derivative EGFR EGFR Thiazolidinone->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation G cluster_0 Core Research Process cluster_1 Reproducibility Factors Synthesis Synthesis of This compound Bioassay Biological Assay Synthesis->Bioassay Data Data Generation (Yield, IC50, etc.) Bioassay->Data Publication Publication Data->Publication IndependentValidation Independent Validation Publication->IndependentValidation DetailedProtocols Detailed Protocols DetailedProtocols->Synthesis StandardizedAssays Standardized Assays StandardizedAssays->Bioassay DataTransparency Data Transparency DataTransparency->Data

References

Comparative QSAR Studies of 4-Thiazolidinone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of quantitative structure-activity relationship (QSAR) models for 4-thiazolidinone derivatives, offering insights into their diverse biological activities. This guide provides a comparative overview of key studies, detailing experimental protocols and presenting quantitative data to aid researchers and scientists in the rational design of novel therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and receptor agonistic properties. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a crucial tool in the development of these compounds, enabling the prediction of biological activity from molecular structure and guiding the synthesis of more potent and selective derivatives. This guide provides a comparative analysis of several key QSAR studies on this compound derivatives, focusing on their anticancer, antimicrobial, and S1P1 receptor agonistic activities.

Comparative Analysis of QSAR Models

The following tables summarize the key findings from various comparative QSAR studies on this compound derivatives. These tables provide a side-by-side comparison of the methodologies employed, the statistical quality of the generated models, and the biological activities investigated.

Anticancer Activity
Study ReferenceQSAR Method(s)Target/Cell LineKey Statistical ParametersKey Findings & Important Descriptors
Deep et al. (2016)2D-QSARAnticancer (unspecified)Not explicitly stated in abstractLipophilic (log P), topological (κα3), and electronic (cos E, Nu. E) parameters govern activity.
Nayak & Kachroo (2017)Group-QSAR (GQSAR) using MLR, PCR, PLS, KNNH460 cell lines (VEGFR inhibitors)PCR method showed promising results.Substitutions at R1 with low electronegativity and higher atomic mass, increased oxygen count at R5 (H-bond acceptors), and decreased polar surface area at R7 (hydrophobic interactions) contribute to activity.
Eissa et al. (2024)Not a QSAR study, but provides IC50 dataHepG2 and MCF-7 cancer cell lines (VEGFR-2 inhibitors)IC50 values reportedCompound 22 showed the highest anti-VEGFR-2 efficacy (IC50 = 0.079 μM) and significant anti-proliferative activities.
Antimicrobial Activity
Study ReferenceQSAR Method(s)Microbial Strain(s)Key Statistical ParametersKey Findings & Important Descriptors
Deep et al. (2016)2D-QSARVarious bacterial and fungal strainsNot explicitly stated in abstractLipophilic (log P), topological (κα3), and electronic (cos E, Nu. E) parameters govern activity.
UnspecifiedNot a QSAR study, but provides MIC/MBC dataSix Gram-positive and Gram-negative bacteriaMIC: 0.008–0.24 mg/mL, MBC: 0.0016–0.48 mg/mLCompound 5 showed the best antibacterial activity (MIC at 0.008–0.06 mg/mL).
UnspecifiedHansch analysis (2D-QSAR)AntimicrobialNot explicitly stated in abstractTopological parameters (Kier's 3rd order alpha shape index - κα3, second order valence connectivity index - 2χv) and lipophilic parameter (log P) are important.
UnspecifiedSimplex Representation of Molecular Structure (SiRMS)Candida albicans S, Citrobacter freundii, Klebsiella pneumoniae, Pseudomonas aeruginosa (R and S strains), Staphylococcus aureus MSSAR² = 0.843–0.989, Q² = 0.679–0.864, R²_test = 0.744–0.943Indole fragments promote activity, while naphthalene-substituted fragments decrease it. Electrostatic characteristics are important.
S1P1 Receptor Agonistic Activity
Study ReferenceQSAR Method(s)TargetKey Statistical ParametersKey Findings & Important Descriptors
Qu et al. (2011)3D-QSAR (CoMFA, CoMSIA)S1P1 ReceptorCoMFA: q² = 0.751, r² = 0.973; CoMSIA: q² = 0.739, r² = 0.923Electrostatic and steric properties play a significant role in potency. For CoMSIA, steric, electrostatic, hydrophobic, and H-bond donor descriptors were important.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative QSAR studies.

2D-QSAR Analysis for Antimicrobial and Anticancer Activity
  • Descriptor Calculation: The structures of the this compound derivatives were sketched and subjected to energy minimization. A variety of molecular descriptors, including hydrophobic (log P), geometric, electronic (cosmic total energy - cos E, nuclear energy - Nu. E), and topological (Kier's 3rd order alpha shape index - κα3, second order valence connectivity index - 2χv) parameters, were calculated using software such as TSAR 3.3 for Windows.

  • Model Development: Multiple Linear Regression (MLR) using the Hansch analysis approach was employed to develop the QSAR models. The biological activity data, typically Minimum Inhibitory Concentration (MIC) for antimicrobial studies, was converted to pMIC values for the analysis.

  • Model Validation: The statistical quality and predictive ability of the developed QSAR models were assessed, although specific validation parameters were not detailed in the abstracts reviewed.

Group-QSAR (G-QSAR) for Anticancer (VEGFR Inhibitor) Activity
  • Molecular Fragmentation: Each molecule in the series of this compound derivatives was divided into several fragments based on varying substituent positions (R1 to R7) on the parent nucleus.

  • GQSAR Model Development: GQSAR analysis was performed using Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), and K-Nearest Neighbor (KNN) methods for variable selection.

  • Model Interpretation: The developed GQSAR equations were interpreted to identify the important physicochemical properties of the substituents at different positions that contribute to the biological activity.

3D-QSAR (CoMFA and CoMSIA) for S1P1 Receptor Agonistic Activity
  • Dataset and Alignment: A dataset of 2-imino-thiazolidin-4-one derivatives with known S1P1 receptor agonistic activity was used. The molecules were aligned based on a common substructure.

  • CoMFA and CoMSIA Field Calculation: Comparative Molecular Field Analysis (CoMFA) steric and electrostatic fields, and Comparative Molecular Similarity Indices Analysis (CoMSIA) steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were calculated around the aligned molecules.

  • PLS Analysis: Partial Least Squares (PLS) analysis was used to correlate the CoMFA/CoMSIA fields

Assessing the Off-Target Effects of 4-Thiazolidinone Compared to Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. While 4-thiazolidinone derivatives have emerged as a promising class of inhibitors for various kinases, a thorough understanding of their off-target effects is crucial for advancing their therapeutic potential. This guide provides a comparative analysis of the off-target profiles of a this compound-based inhibitor against other well-characterized kinase inhibitors, supported by experimental data and detailed methodologies.

Introduction to Off-Target Effects

Small molecule kinase inhibitors often exhibit polypharmacology, binding to multiple kinases beyond their intended target. These off-target interactions can lead to unforeseen side effects or, in some cases, beneficial therapeutic outcomes. Therefore, comprehensive selectivity profiling is an indispensable step in the development and validation of any new kinase inhibitor. This guide focuses on a comparative assessment of a this compound derivative against other inhibitors targeting Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in numerous diseases, and the broad-spectrum inhibitor staurosporine.

Quantitative Comparison of Inhibitor Selectivity

The following tables summarize the inhibitory activity and selectivity of a this compound-based GSK-3β inhibitor, ZINC09036109, in comparison to other known GSK-3β inhibitors, CHIR-99021 and LY2090314, and the non-selective inhibitor, staurosporine.

Table 1: On-Target Potency of Selected Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
ZINC09036109GSK-3βNot specified, but identified as a potent inhibitor[1]
CHIR-99021GSK-3α / GSK-3β10 / 6.7[2]
LY2090314GSK-3α / GSK-3β1.5 / 0.9[3]
StaurosporineBroad SpectrumVaries (e.g., ~1-10 nM for many kinases)[4]

Table 2: Comparative Off-Target Selectivity Profile

InhibitorPrimary TargetNumber of Off-Targets (Inhibition >50% at 1µM)Key Off-Targets and Selectivity NotesReference(s)
ZINC09036109 (this compound) GSK-3βNot available (full kinome scan)Reported to have >10-fold selectivity over 7 other disease-relevant kinases.[1]
CHIR-99021 GSK-3βVery fewHighly selective. Screened against 359 kinases, with minimal off-target binding.[5][2][5][6]
LY2090314 GSK-3βLowDescribed as highly selective over a large panel of kinases.[3][7][3][8][7]
Staurosporine Broad Spectrum>200A non-selective inhibitor used as a control, binds to a large portion of the kinome.[9][10][4][9][10]

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used to determine on-target and off-target effects.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the potency and selectivity of an inhibitor against a panel of kinases.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each reaction well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The amount of ADP produced is calculated from a standard curve, and the percent inhibition is determined for each inhibitor concentration. IC50 values are then calculated using non-linear regression analysis.[7]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that allows for the assessment of target engagement by a compound in a cellular environment.

Objective: To confirm the direct binding of an inhibitor to its target protein in intact cells.

Principle: Ligand binding often increases the thermal stability of a protein. CETSA® measures this change in thermal stability by heating cells treated with a compound to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor or vehicle control for a defined period.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the cellular EC50 for target binding.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Kinase 1 Kinase 1 Receptor->Kinase 1 Activates Kinase 2 Kinase 2 Kinase 1->Kinase 2 Phosphorylates Target Protein Target Protein Kinase 2->Target Protein Phosphorylates Cellular Response Cellular Response Target Protein->Cellular Response Inhibitor Inhibitor Inhibitor->Kinase 2 Inhibits

Caption: A simplified diagram of a generic kinase signaling cascade and the point of inhibitor intervention.

cluster_workflow Kinase Selectivity Profiling Workflow Compound Library Compound Library Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Library->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) Hit Identification->Dose-Response (IC50 Determination) Active Compounds Inactive Inactive Hit Identification->Inactive Selectivity Analysis Selectivity Analysis Dose-Response (IC50 Determination)->Selectivity Analysis Lead Compound Lead Compound Selectivity Analysis->Lead Compound

Caption: A typical workflow for assessing the selectivity of kinase inhibitors.

cluster_logic Logic for Comparing On-Target vs. Off-Target Effects Inhibitor Inhibitor Primary Target Primary Target Inhibitor->Primary Target High Affinity Off-Target Off-Target Inhibitor->Off-Target Low Affinity (Ideally) Desired Therapeutic Effect Desired Therapeutic Effect Primary Target->Desired Therapeutic Effect Leads to Undesired Side Effect Undesired Side Effect Off-Target->Undesired Side Effect May lead to

Caption: A logical diagram illustrating the desired outcome of selective kinase inhibition.

Conclusion

The assessment of off-target effects is a critical component of kinase inhibitor development. This guide provides a framework for comparing the selectivity of this compound derivatives with other classes of inhibitors. While the presented this compound GSK-3β inhibitor, ZINC09036109, shows promising selectivity against a limited panel of kinases, a comprehensive kinome-wide scan would be necessary for a complete understanding of its off-target profile. In contrast, inhibitors like CHIR-99021 demonstrate a high degree of selectivity, setting a benchmark for the development of future kinase inhibitors. The provided experimental protocols for in vitro kinase assays and cellular target engagement assays offer robust methods for generating the data required for such comparative analyses. By systematically evaluating and comparing the off-target effects of novel compounds, researchers can make more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective targeted therapies.

References

A Comparative Guide to the Analytical Validation of 4-Thiazolidinone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-thiazolidinone derivatives, a core scaffold in many therapeutic candidates. The following sections detail the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The performance of each analytical method is summarized below, offering a clear comparison of their key validation parameters.

Table 1: HPLC-UV Method Validation Data
Analyte/DerivativeLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
(5Z,E)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1H-indol-3-ylmethylene)-thiazolidine-2,4-dione (PG15)62.5 - 4000 ng/mL86.1 - 114.9%< 15% (within-day), < 10% (between-day)Not Reported62.5 ng/mL
2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)1 - 100 µmol/L92.74 - 105.57% (intra-day), 95.43 - 115.73% (inter-day)2.48 - 6.99% (intra-day), 0.84 - 6.98% (inter-day)Not Reported1 µmol/L[1]
4'-Hydroxydiclofenac (CYP2C9 metabolite)0 - 100 µM80 - 120%< 15%Not ReportedNot Reported
Table 2: LC-MS/MS Method Validation Data
Analyte/DerivativeLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
Novel anti-cancer thiazolidinedione derivatives (BIT-15-67 and BNT-11)1.00 - 1000 ng/mL-1.8 to 9.60% deviation from nominal< 11%Not Reported1 ng/mL
Thiazolidine-4-carboxylic acid (TA)Not ReportedValidatedValidatedNot ReportedNot Reported
2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)0.25 - 10 µmol/LNot ReportedNot ReportedNot Reported0.25 µmol/L
Table 3: UV-Vis Spectrophotometry Method Validation Data
Analyte/DerivativeLinearity RangeAccuracy (% Recovery)Precision (%RSD)LODLOQ
Lobeglitazone Sulfate2 - 14 µg/mL99.37 - 100.41%< 2%0.07 µg/mL0.22 µg/mL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

HPLC-UV Method for HPPTCA Quantification

This method is designed for the simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA) and other aminothiols in plasma.[1]

1. Sample Preparation:

  • To 50 µL of plasma, add 50 µL of 0.2 mol/L PBS (pH 7.4) and 5 µL of 0.25 mol/L TCEP.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of 0.1 mol/L 2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) and incubate for 5 minutes at room temperature.

  • Add 10 µL of 3 mol/L perchloric acid (PCA) for deproteinization.

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions:

  • Column: ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm).

  • Mobile Phase A: 0.1 mol/L trichloroacetic acid (TCA), pH 1.7.

  • Mobile Phase B: Acetonitrile (B52724) (ACN).

  • Gradient Elution:

    • 0-8 min: 11-40% B

    • 8-12 min: 40-11% B

    • 12-14 min: 11% B

  • Flow Rate: 1 mL/min.

  • Detection: UV at 355 nm.

  • Temperature: Room temperature.

LC-MS/MS Method for Novel Anti-Cancer Thiazolidinedione Derivatives

This highly sensitive method is suitable for the quantification of novel anti-cancer this compound derivatives in rat plasma.

1. Sample Preparation:

  • Protein precipitation is used to extract the analytes from plasma samples.

2. Chromatographic Conditions:

  • Column: Hypersil Phenyl BDS (50 x 4.6 mm, 2.4 µm).

  • Mobile Phase: Isocratic mixture of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v) containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

3. Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

UV-Vis Spectrophotometric Method for Lobeglitazone Sulfate Quantification

A simple and cost-effective method for the quantification of Lobeglitazone Sulfate in bulk and pharmaceutical dosage forms.

1. Sample Preparation:

  • Dissolve the sample in methanol (B129727) to achieve a concentration within the linearity range (2-14 µg/mL).

2. Spectrophotometric Conditions:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 248 nm.

  • Analysis: Measure the absorbance of the sample solution at 248 nm against a methanol blank.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the analysis and mechanism of action of this compound derivatives.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase cluster_interpretation Interpretation & Reporting Dosing Drug Administration (e.g., Oral, IV) Sampling Biological Sample Collection (e.g., Blood, Plasma) Dosing->Sampling Processing Sample Processing (e.g., Centrifugation, Extraction) Sampling->Processing Quantification Quantification of Drug Concentration (e.g., HPLC, LC-MS/MS) Processing->Quantification PK_Modeling Pharmacokinetic Modeling and Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) Quantification->PK_Modeling Report Interpretation of Results and Report Generation PK_Modeling->Report

Caption: A typical workflow for a preclinical pharmacokinetic study.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidinone This compound Derivative PPARg_RXR PPARγ-RXR Heterodimer Thiazolidinone->PPARg_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Transcription->Biological_Effects Leads to

Caption: PPARγ signaling pathway activated by this compound derivatives.[2][3]

References

A Comparative Look at the ADMET Profiles of 4-Thiazolidinone Candidates for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel drug candidates is paramount. This guide provides a comparative evaluation of 4-Thiazolidinone derivatives, a class of heterocyclic compounds with broad therapeutic potential, focusing on their ADMET characteristics as reported in recent in silico and experimental studies.

The development of viable drug candidates hinges on favorable pharmacokinetic and safety profiles. 4-Thiazolidinones have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. However, their success as therapeutic agents is intrinsically linked to their ADMET properties. This guide synthesizes available data to offer a comparative overview, aiding in the selection and optimization of this compound-based drug candidates.

Comparative ADMET Properties of this compound Derivatives

Recent research has increasingly utilized in silico methods to predict the ADMET profiles of newly synthesized this compound analogs. These computational tools provide rapid and cost-effective screening of large compound libraries, helping to prioritize candidates for further experimental validation. The following table summarizes key in silico ADMET parameters for several this compound derivatives from various studies.

Compound ID/Series Molecular Weight ( g/mol ) LogP Aqueous Solubility (LogS) GI Absorption BBB Permeant CYP Inhibitor AMES Toxicity Reference
Haque et al. (2023) - Compound 3 < 500Favorable-HighNoNo (predicted)No (predicted)[1][2][3]
Kumar et al. (2022) - Series H5, H13, H15, H18 < 500Favorable-HighNo (predicted)-Drug-like[4]
Phadke et al. (2020) - Top 2 Compounds < 500-2.0 to 6.5-----[5]
Srikala & Mohanalakshmi (2022) - General -3.09 to 4.15Moderate to PoorHigh-Some are P-gp substrates-[6]
Hamdan et al. (2023) - General ---Good BBB penetration predicted for someYes (predicted for some)--[7]

Note: This table represents a summary of predicted properties from in silico studies. Experimental validation is crucial.

Experimental Protocols for Key ADMET Assays

While in silico predictions are valuable, experimental validation is essential. Below are detailed methodologies for key ADMET experiments typically performed on drug candidates.

Caco-2 Permeability Assay for Intestinal Absorption

Objective: To assess the rate of transport of a compound across the Caco-2 cell monolayer, which is a model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane of a transwell insert and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. Conversely, the compound can be added to the BL side to measure efflux.

  • Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for predicting drug-drug interactions.

Methodology:

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

  • Incubation: The test compound, a specific substrate for the CYP isoform being tested, and the enzyme source are incubated in a buffer system containing NADPH to initiate the metabolic reaction.

  • Metabolite Formation: The reaction is allowed to proceed for a specific time and then terminated.

  • Quantification: The amount of metabolite formed is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by testing a range of compound concentrations.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizing ADMET and Signaling Pathways

To better understand the processes involved in ADMET evaluation and the potential mechanism of action of this compound candidates, the following diagrams are provided.

ADMET_Workflow cluster_Discovery Discovery & Screening cluster_Preclinical Preclinical Evaluation In_Silico_Screening In Silico Screening (ADMET Prediction) In_Vitro_ADME In Vitro ADME (Caco-2, CYP Inhibition) In_Silico_Screening->In_Vitro_ADME Synthesis Compound Synthesis Synthesis->In_Silico_Screening In_Vitro_Tox In Vitro Toxicology (Ames Test, Cytotoxicity) In_Vitro_ADME->In_Vitro_Tox In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Tox->In_Vivo_PK In_Vivo_Tox In Vivo Toxicology (Rodent Studies) In_Vivo_PK->In_Vivo_Tox

Caption: General workflow for ADMET evaluation in drug discovery.

Signaling_Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Thiazolidinone Thiazolidinone Thiazolidinone->Kinase_B

Caption: Hypothetical signaling pathway inhibited by a this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Thiazolidinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handle a wide array of chemical compounds, and ensuring their safe disposal is paramount for both personal and environmental safety. This guide provides essential, step-by-step procedures for the proper disposal of 4-Thiazolidinone and its derivatives, based on established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. This class of compounds is generally considered hazardous.

Primary Hazards: this compound and its derivatives are typically classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Harmful in contact with skin.[1][2]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • Harmful if inhaled.[1][2]

Personal Protective Equipment (PPE): Always wear the appropriate PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses or chemical safety goggles are required.[3][4]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[5]

Engineering Controls: To minimize the risk of inhalation, always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is strongly recommended.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company.[3][5] Do not attempt to dispose of this compound down the drain or in regular municipal trash.[5]

1. Waste Identification and Segregation:

  • Characterize the Waste: Treat this compound as a hazardous chemical waste. It should be segregated as a non-halogenated organic solid waste.[5]

  • Segregate from Incompatibles: Store this waste separately from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[2][3]

2. Waste Collection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound). Ensure the label is accurate and legible.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in the event of a leak.[5]

  • Container Integrity: Keep the waste container tightly closed except when adding waste.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection by a licensed hazardous waste disposal company.

Emergency Procedures: Spill Response

In the event of a this compound spill, follow these immediate steps:

  • Evacuate and Alert: Evacuate the immediate area and inform your colleagues and laboratory supervisor.

  • Control the Source (if safe): If a small amount has spilled and you are trained to handle it, prevent further spillage.

  • Absorb the Spill:

    • For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.[5]

    • For a liquid spill, use an appropriate absorbent material, such as vermiculite (B1170534) or a commercial spill kit.[5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[5]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_segregate Identify as Hazardous Waste & Segregate from Incompatibles ppe->identify_segregate collect_label Collect in a Labeled, Closed Container identify_segregate->collect_label spill Spill Occurs identify_segregate->spill store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_label->store collect_label->spill contact_ehs Contact EHS for Pickup store->contact_ehs store->spill disposal Disposal by Licensed Hazardous Waste Company contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill_procedure Follow Spill Response Protocol: 1. Evacuate & Alert 2. Control & Absorb 3. Decontaminate 4. Report spill->spill_procedure Yes spill_procedure->collect_label

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Thiazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides comprehensive, step-by-step procedures for the use and disposal of 4-Thiazolidinone, ensuring laboratory safety and operational integrity. This compound and its derivatives are recognized for a wide range of pharmacological activities, but they also present hazards that require careful management.[1]

Hazard Summary: this compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation.[1]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the hazard profile of this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes and airborne particles.[2]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn to protect against spills.

  • Respiratory Protection: When handling this compound in powdered form or when there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Quantitative Safety Data

While specific quantitative safety data for this compound is limited in publicly available resources, the following table summarizes the known information and highlights data that is not available.

ParameterValueSource
Occupational Exposure Limits (OELs)
Permissible Exposure Limit (PEL) - OSHAData not available[4]
Threshold Limit Value (TLV) - ACGIHData not available
Glove Compatibility
Recommended Glove MaterialNitrile, Butyl RubberGeneral Guidance[3]
Breakthrough TimeData not available

Experimental Protocol: Safe Handling of this compound

Adherence to a strict protocol is critical for minimizing risk. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, clear the workspace of any unnecessary equipment or chemicals.

  • Have all necessary equipment and reagents for the experiment prepared and within easy reach inside the fume hood.

2. Weighing and Transfer:

  • When weighing solid this compound, perform the task in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.

  • Use a spatula for transfers and avoid creating dust clouds.

  • If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.

3. During the Reaction:

  • Keep all containers with this compound tightly sealed when not in use.

  • Clearly label all vessels containing the compound.

  • Continuously monitor the experiment for any unexpected changes.

4. Post-Experiment and Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.

  • Collect all decontamination materials as hazardous waste.

  • Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly after handling the chemical, even if gloves were worn.

Disposal Plan

The disposal of this compound and its associated waste must be handled with care to protect the environment and comply with regulations.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

2. Container Management:

  • Waste containers must be made of a material compatible with this compound and any solvents used.[5]

  • Keep waste containers tightly sealed except when adding waste.[6]

  • Label containers with "Hazardous Waste" and the full chemical name "this compound".[6]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash.[7]

Diagram of the Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOP PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) PPE->Eng_Controls Weigh Weighing in Fume Hood Eng_Controls->Weigh Transfer Transfer & Reaction (Minimize Dust/Splashes) Weigh->Transfer Monitor Monitor Experiment Transfer->Monitor Decon Decontaminate Equipment & Work Area Monitor->Decon Waste_Seg Segregate Hazardous Waste (Solid & Liquid) Decon->Waste_Seg Dispose Store & Dispose via Licensed Vendor Waste_Seg->Dispose Remove_PPE Doff PPE & Wash Hands Dispose->Remove_PPE

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazolidinone
Reactant of Route 2
4-Thiazolidinone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。